molecular formula C20H19OP B3188329 (Methoxymethylene)triphenylphosphorane CAS No. 20763-19-3

(Methoxymethylene)triphenylphosphorane

货号: B3188329
CAS 编号: 20763-19-3
分子量: 306.3 g/mol
InChI 键: DYROHZMICXBUMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Methoxymethylene)triphenylphosphorane is a useful research compound. Its molecular formula is C20H19OP and its molecular weight is 306.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methoxymethylidene(triphenyl)-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19OP/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYROHZMICXBUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282268
Record name (Methoxymethylene)triphenylphosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20763-19-3
Record name (Methoxymethylene)triphenylphosphorane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20763-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Methoxymethylene)triphenylphosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Methoxymethylene)triphenylphosphorane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Methoxymethylene)triphenylphosphorane is a crucial Wittig reagent in organic synthesis, primarily utilized for the homologation of aldehydes and ketones to produce extended aldehydes.[1] First reported in 1958, this ylide has found application in the total synthesis of complex molecules such as Taxol and quinine.[1] This guide provides a comprehensive overview of its synthesis from triphenylphosphine (B44618), detailing the core methodologies, experimental protocols, and relevant data.

Core Synthesis Pathways

The preparation of this compound from triphenylphosphine can be broadly categorized into two primary routes: the phosphonium (B103445) salt method and the salt-free method. The choice of method often depends on the desired purity of the ylide and the specific requirements of the subsequent Wittig reaction.

The Phosphonium Salt Method

This is the most common and traditional approach, involving a two-step process.[1] First, triphenylphosphine is alkylated to form a phosphonium salt. This salt is then deprotonated using a strong base to generate the ylide.[1][2]

Step 1: P-Alkylation (Formation of the Phosphonium Salt)

Triphenylphosphine is reacted with a suitable methoxymethyl halide, typically chloromethyl methyl ether, to yield (methoxymethyl)triphenylphosphonium (B8745145) chloride.[1]

Step 2: Deprotonation (Ylide Formation)

The resulting phosphonium salt is then deprotonated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide, to produce the characteristic blood-red this compound.[1]

Phosphonium_Salt_Method TPP Triphenylphosphine (PPh3) Salt (Methoxymethyl)triphenylphosphonium chloride [CH3OCH2PPh3]Cl TPP->Salt P-Alkylation CME Chloromethyl methyl ether (CH3OCH2Cl) CME->Salt Ylide This compound (CH3OCH=PPh3) Salt->Ylide Deprotonation Base Strong Base (e.g., LiNR2) Base->Ylide Byproduct1 LiCl Byproduct2 HNR2 Alternative_Synthesis TPP Triphenylphosphine Ylide This compound TPP->Ylide Paraformaldehyde Paraformaldehyde Paraformaldehyde->Ylide Methanol Methanol Methanol->Ylide Water Water Ylide->Water Byproduct Experimental_Workflow cluster_synthesis Ylide Synthesis cluster_reaction Wittig Reaction cluster_purification Purification start Start: Triphenylphosphine + Chloromethyl methyl ether salt_formation Phosphonium Salt Formation start->salt_formation deprotonation Deprotonation with Strong Base salt_formation->deprotonation ylide Formation of this compound deprotonation->ylide add_carbonyl Addition of Aldehyde/Ketone ylide->add_carbonyl reaction Reaction at -78°C to RT add_carbonyl->reaction quench Quenching with NH4Cl reaction->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying and Concentration extraction->drying chromatography Flash Column Chromatography drying->chromatography product Purified Enol Ether chromatography->product Homologation_Pathway Aldehyde Aldehyde (R-CHO) EnolEther Enol Ether (R-CH=CHOCH3) Aldehyde->EnolEther Wittig Reaction Ylide This compound Ylide->EnolEther HomologatedAldehyde Homologated Aldehyde (R-CH2-CHO) EnolEther->HomologatedAldehyde TPPO Triphenylphosphine Oxide Acid Acid Hydrolysis (H3O+) Acid->HomologatedAldehyde

References

(Methoxymethylene)triphenylphosphorane reaction mechanism with aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reaction Mechanism of (Methoxymethylene)triphenylphosphorane with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Wittig reaction between this compound and aldehydes. It details the underlying reaction mechanism, experimental protocols, and applications in organic synthesis, particularly for the one-carbon homologation of aldehydes.

Introduction: The Wittig Reaction and Aldehyde Homologation

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds.[1][2] The reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to form an alkene and triphenylphosphine (B44618) oxide.[1][3] A key advantage of the Wittig reaction is its ability to form a carbon-carbon double bond at a specific location with good stereochemical control, which is often challenging with other elimination reactions.[4]

A specialized application of this reaction employs this compound. This particular ylide reacts with aldehydes or ketones to produce enol ethers.[5][6] These enol ethers can then be readily hydrolyzed under acidic conditions to yield an aldehyde with one additional carbon atom, a process known as homologation.[5][7][8] This two-step sequence provides a powerful method for extending carbon chains in complex molecule synthesis.[5]

Core Reaction Mechanism

The overall process can be divided into three main stages: the preparation of the Wittig reagent, the Wittig reaction itself to form an enol ether, and the subsequent hydrolysis to the final aldehyde product.

Preparation of this compound

The Wittig reagent is typically prepared in a two-step process and used in situ.[5]

  • Formation of the Phosphonium (B103445) Salt : Triphenylphosphine (PPh₃), a strong nucleophile, reacts with a suitable alkyl halide, in this case, chloromethyl methyl ether (CH₃OCH₂Cl), via an Sₙ2 reaction.[5][9] This forms the corresponding methoxymethyltriphenylphosphonium salt.[5][6]

  • Deprotonation to Form the Ylide : The phosphonium salt is then deprotonated using a strong base.[1][6] The protons on the carbon adjacent to the positively charged phosphorus are acidic.[9] Strong bases such as n-butyllithium (n-BuLi) or phenyllithium (B1222949) are commonly used to abstract a proton, yielding the this compound ylide.[6][9] This ylide is often a distinct red color, which is characteristic of destabilized ylides.[5]

cluster_0 Step 1: Phosphonium Salt Formation (SN2) cluster_1 Step 2: Ylide Formation (Deprotonation) PPh3 Triphenylphosphine (PPh₃) Salt [CH₃OCH₂PPh₃]⁺Cl⁻ (Phosphonium Salt) PPh3->Salt + MeOCH2Cl Chloromethyl methyl ether Salt_ref [CH₃OCH₂PPh₃]⁺Cl⁻ Base Strong Base (e.g., n-BuLi) Ylide CH₃OCH=PPh₃ This compound Salt_ref->Ylide +

Caption: Preparation of the this compound Wittig reagent.

The Wittig Olefination: Enol Ether Synthesis

The core of the process is the reaction between the ylide and an aldehyde. The modern understanding of the mechanism, particularly under lithium-salt-free conditions, favors a concerted pathway.[3][10]

  • [2+2] Cycloaddition : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.[9] This occurs via a concerted [2+2] cycloaddition, proceeding through a four-membered ring transition state to directly form an oxaphosphetane intermediate.[3][10][11] The earlier proposed betaine (B1666868) intermediate is now considered less likely for salt-free reactions, as betaines have not been definitively identified and are thought to be energetically unfavorable compared to the oxaphosphetane.[4][10]

  • Oxaphosphetane Decomposition : The four-membered oxaphosphetane ring is unstable and rapidly collapses.[9] This decomposition occurs through a syn-cycloreversion process, breaking the carbon-phosphorus and carbon-oxygen bonds.[10]

  • Product Formation : This concerted collapse results in the formation of two products: the desired enol ether and triphenylphosphine oxide (Ph₃P=O).[1] The formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide is the primary thermodynamic driving force for the entire reaction.[4]

Ylide CH₃OCH=PPh₃ (Ylide) Oxaphosphetane Oxaphosphetane (4-membered ring intermediate) Ylide->Oxaphosphetane + Aldehyde [2+2] Cycloaddition Aldehyde R-CHO (Aldehyde) EnolEther R-CH=CHOCH₃ (Enol Ether) Oxaphosphetane->EnolEther Cycloreversion TPPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPPO

Caption: The core Wittig reaction mechanism forming an enol ether intermediate.

Hydrolysis of the Enol Ether

The final step is the conversion of the synthesized enol ether into the target aldehyde. This is typically achieved through acid-catalyzed hydrolysis.[5][7]

  • Protonation : The enol ether double bond is protonated by an acid (e.g., HCl, H₂SO₄).[8]

  • Nucleophilic Attack : A water molecule acts as a nucleophile, attacking the resulting carbocation.

  • Deprotonation and Tautomerization : Subsequent deprotonation and tautomerization steps lead to the formation of the final homologous aldehyde and methanol.

Quantitative Data

The reaction is versatile and has been applied in numerous total synthesis campaigns, demonstrating its reliability. Yields are generally moderate to high, though they are substrate-dependent.

Aldehyde/Ketone SubstrateWittig Reaction ConditionsProductYield (%)Reference
Tigogenone (Steroid)This compoundHomologated AldehydeNot specified[5]
Methyl 4-oxobutanoate(Methoxymethyl)triphenylphosphonium (B8745145) chloride, n-BuLi, THF, -78 °C to RTMethyl 5-methoxypent-4-enoate~70-80% (crude estimate)[12]
Various aldehydes(Carbethoxymethylene)triphenylphosphorane, CH₂Cl₂, RTSubstituted ethyl cinnamatesNot specified[2]

Note: Specific yield data for this compound is often embedded within larger synthetic sequences and may not be explicitly reported as a standalone reaction yield. The table reflects available data and related Wittig reactions.

Experimental Protocols

The following protocols are generalized methodologies based on common procedures for the synthesis and use of this compound.[5][6][12]

Protocol 1: Preparation of the Wittig Reagent

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Argon or Nitrogen gas supply

  • Schlenk flask or three-necked round-bottom flask with magnetic stirrer

  • Syringes and needles

Procedure:

  • Setup : Assemble a dry flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Suspension : Add (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) to the flask and suspend it in anhydrous THF.

  • Cooling : Cool the suspension to 0 °C in an ice bath.

  • Base Addition : While stirring vigorously, slowly add n-butyllithium (1.1 equivalents) dropwise via syringe.

  • Ylide Formation : Observe the formation of a deep red or orange color, which indicates the ylide has formed.[12]

  • Stirring : Continue stirring the mixture at 0 °C for 1 hour to ensure complete formation of the ylide. The reagent is now ready for use in situ.

Protocol 2: Wittig Reaction with an Aldehyde

Materials:

  • Aldehyde substrate

  • Anhydrous THF

  • Ylide solution from Protocol 1

  • Dry ice/acetone bath

Procedure:

  • Ylide Cooling : Cool the freshly prepared ylide solution to -78 °C using a dry ice/acetone bath.

  • Aldehyde Addition : Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add this solution slowly to the cold ylide solution via syringe.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 12 hours or until TLC analysis indicates consumption of the starting aldehyde.[12]

  • Quenching : Carefully quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

Protocol 3: Workup and Hydrolysis

Materials:

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dilute hydrochloric acid (e.g., 3M HCl)

  • Rotary evaporator

Procedure:

  • Extraction : Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer several times with diethyl ether or ethyl acetate.

  • Washing : Combine the organic layers and wash with water and then brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude enol ether.

  • Hydrolysis : Dissolve the crude enol ether in a mixture of THF and dilute HCl. Stir at room temperature until TLC or GC-MS analysis shows complete conversion to the aldehyde.

  • Final Workup : Neutralize the acid and perform a standard aqueous workup and extraction as described above to isolate the crude aldehyde.

  • Purification : Purify the final aldehyde product using flash column chromatography on silica (B1680970) gel.

Overall Experimental and Synthetic Workflow

The entire process from starting materials to the final purified product follows a logical sequence of synthesis, reaction, and purification.

cluster_prep Reagent Preparation cluster_wittig Wittig Reaction cluster_hydrolysis Hydrolysis & Purification PhosphoniumSalt Prepare Phosphonium Salt Suspension in THF CoolToZero Cool to 0 °C PhosphoniumSalt->CoolToZero AddBase Add n-BuLi Dropwise CoolToZero->AddBase StirYlide Stir for 1 hr at 0 °C (Ylide Forms) AddBase->StirYlide CoolTo78 Cool Ylide to -78 °C StirYlide->CoolTo78 Use Ylide Solution AddAldehyde Add Aldehyde in THF CoolTo78->AddAldehyde WarmToRT Warm to Room Temp (Stir 12 hrs) AddAldehyde->WarmToRT Quench Quench with sat. NH₄Cl WarmToRT->Quench Extract Extract with Ether Quench->Extract Proceed to Workup DryConcentrate Dry & Concentrate (Crude Enol Ether) Extract->DryConcentrate Hydrolyze Hydrolyze with dilute HCl DryConcentrate->Hydrolyze FinalPurify Workup & Purify (Final Aldehyde) Hydrolyze->FinalPurify

Caption: Workflow diagram from reagent preparation to final aldehyde purification.

Conclusion

The reaction of this compound with aldehydes is a highly effective and widely used method for one-carbon homologation. Its mechanism, proceeding through a key oxaphosphetane intermediate, is driven by the formation of the stable triphenylphosphine oxide byproduct. The reliability and functional group tolerance of the Wittig reaction make this specific transformation an invaluable tool for researchers in organic synthesis and drug development, enabling the controlled extension of carbon skeletons in the synthesis of complex organic molecules.[1]

References

An In-depth Technical Guide to (Methoxymethylene)triphenylphosphorane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Methoxymethylene)triphenylphosphorane (C₂₀H₁₉OP) is a highly reactive and versatile Wittig reagent primarily utilized in the homologation of aldehydes and ketones to produce enol ethers, which can be subsequently hydrolyzed to yield aldehydes with an extended carbon chain. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and use, and an exploration of its reactivity.

Core Properties

This compound is an unstabilized phosphorus ylide, characterized by its distinctive blood-red color.[1] Due to its high reactivity, it is typically prepared and used in situ and is not isolated as a stable solid.[1] Consequently, conventional physical properties such as melting and boiling points are not applicable.

PropertyValueReference
Molecular Formula C₂₀H₁₉OP[2]
Molar Mass 306.345 g·mol⁻¹[1]
Appearance Blood-red solid/solution[1]
CAS Number 20763-19-3[2]

Solubility: While specific solubility data for this compound is not available due to its reactive nature, its precursor, (methoxymethyl)triphenylphosphonium (B8745145) chloride, is soluble in anhydrous solvents like tetrahydrofuran (B95107) (THF), which is the common solvent for the in situ generation of the ylide.[3] The related stabilized ylide, (methoxycarbonylmethylene)triphenylphosphorane, is soluble in chloroform (B151607) and slightly soluble in ethanol (B145695) and tetrahydrofuran, while being insoluble in water.[4]

Spectroscopic Data

Due to its instability, obtaining detailed spectroscopic data for isolated this compound is challenging. The data presented here is largely predictive and based on the analysis of its precursor and related compounds.

Spectroscopy Predicted Data
¹H NMR Predicted spectra are available for the precursor, (methoxymethyl)triphenylphosphonium chloride.
¹³C NMR Predicted spectra are available for the precursor, (methoxymethyl)triphenylphosphonium chloride.
IR Spectroscopy Data for related phosphoranes show characteristic P=C stretching and absorptions related to the phenyl and methoxy (B1213986) groups.
Mass Spectrometry The exact mass is calculated to be 306.117352223 Da.[2]

Experimental Protocols

Synthesis of the Precursor: (Methoxymethyl)triphenylphosphonium chloride

A common method for the synthesis of the phosphonium (B103445) salt precursor involves the reaction of triphenylphosphine (B44618) with chloromethyl methyl ether or a mixture of methylal and acetyl chloride.[1]

Protocol:

  • Under an inert nitrogen atmosphere, add 32 g of triphenylphosphine to 50 mL of anhydrous acetone (B3395972) in a suitable reactor.

  • Stir the mixture and raise the temperature to 37°C.

  • Slowly add 20 g of methyl chloromethyl ether to the reactor while maintaining the temperature at 37°C.

  • Allow the reaction to proceed for 3 hours at 37°C.

  • Gradually increase the temperature to 47°C at a rate of 1°C/min and continue the reaction for an additional 3 hours.

  • After the reaction is complete, the resulting precipitate is collected by filtration.

  • The solid is washed with anhydrous ether and dried under vacuum to yield (Methoxymethyl)triphenylphosphonium chloride.[5]

In Situ Generation and Wittig Reaction of this compound

The highly reactive this compound is typically generated immediately before its use in a Wittig reaction.

Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (methoxymethyl)triphenylphosphonium chloride (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (1.0 equivalent), to the suspension. The formation of the ylide is indicated by the appearance of a deep red or orange color.[3]

  • Stir the resulting ylide solution at 0°C for 1 hour.[3]

  • Cool the ylide solution to -78°C.

  • Slowly add a solution of the desired aldehyde or ketone (1.0 equivalent) in anhydrous THF to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[3]

  • The reaction is then quenched, typically with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent.[3]

Chemical Reactivity and Stability

This compound is classified as an unstabilized ylide. Unstabilized ylides are highly reactive and react rapidly with aldehydes and ketones.[6] This high reactivity is due to the electron-donating nature of the alkyl group attached to the carbanion, which destabilizes the charge separation in the ylide structure.[7]

The Wittig reaction involving unstabilized ylides, such as this compound, generally leads to the formation of (Z)-alkenes as the major product.[8] This stereoselectivity is a result of the kinetically controlled reaction pathway.[9]

Stability and Storage:

Due to its high reactivity with air and moisture, this compound is not isolated or stored.[7][10] It is crucial to handle its precursor, (methoxymethyl)triphenylphosphonium chloride, and the in situ generated ylide under strictly anhydrous and inert conditions.[11][12] The use of a glove box or Schlenk line techniques is highly recommended.[10]

Logical Relationships and Experimental Workflow

The following diagrams illustrate the key relationships and workflows associated with this compound.

Synthesis_of_Precursor Triphenylphosphine Triphenylphosphine Reaction S N 2 Reaction Triphenylphosphine->Reaction Chloromethyl_methyl_ether Chloromethyl methyl ether Chloromethyl_methyl_ether->Reaction Acetone Anhydrous Acetone (Solvent) Acetone->Reaction Heating Heating (37-47°C) Heating->Reaction Phosphonium_Salt (Methoxymethyl)triphenylphosphonium chloride Reaction->Phosphonium_Salt

Synthesis of the Phosphonium Salt Precursor.

Wittig_Reaction_Workflow cluster_Ylide_Generation In Situ Ylide Generation cluster_Wittig_Reaction Wittig Reaction Phosphonium_Salt (Methoxymethyl)triphenyl- phosphonium chloride Deprotonation Deprotonation Phosphonium_Salt->Deprotonation Base Strong Base (e.g., n-BuLi) Base->Deprotonation THF_Ylide Anhydrous THF (0°C) THF_Ylide->Deprotonation Ylide (Methoxymethylene)triphenyl- phosphorane (Ylide) Reaction Wittig Reaction Ylide->Reaction Deprotonation->Ylide Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reaction THF_Reaction Anhydrous THF (-78°C to RT) THF_Reaction->Reaction Enol_Ether Enol Ether Triphenylphosphine_Oxide Triphenylphosphine Oxide Reaction->Enol_Ether Reaction->Triphenylphosphine_Oxide

References

An In-Depth Technical Guide to (Methoxymethylene)triphenylphosphorane (CAS No. 20763-19-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Methoxymethylene)triphenylphosphorane is a crucial reagent in organic synthesis, primarily utilized for the one-carbon homologation of aldehydes and ketones to their corresponding chain-extended aldehydes. This ylide, a member of the Wittig reagent family, offers a reliable method for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.

Core Properties and Specifications

This compound is a red-colored, destabilized ylide that is typically prepared and used in situ.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 20763-19-3[2]
Molecular Formula C20H19OP[2]
Molar Mass 306.34 g/mol [3]
Appearance Blood-red solid[3]
IUPAC Name (Methoxymethylene)triphenylphosphane[2]
Synonyms (Methoxymethylidene)triphenylphosphorane, Methoxy(triphenylphosphonio)methanide[2]

Synthesis of this compound

The preparation of this compound is a two-step process that begins with the formation of a phosphonium (B103445) salt, followed by deprotonation to yield the ylide.[3]

Step 1: Synthesis of (Methoxymethyl)triphenylphosphonium (B8745145) Chloride

The precursor, (Methoxymethyl)triphenylphosphonium chloride, is synthesized by the reaction of triphenylphosphine (B44618) with chloromethyl methyl ether or a mixture of methylal and acetyl chloride.[3]

Experimental Protocol:

A detailed experimental protocol for the synthesis of the phosphonium salt is outlined below.

ReagentMolar RatioQuantity
Triphenylphosphine1262.29 g
Chloromethyl methyl ether1.188.55 g
Toluene (B28343) (solvent)-500 mL

Procedure:

  • A solution of triphenylphosphine in toluene is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Chloromethyl methyl ether is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours, during which a white precipitate of (Methoxymethyl)triphenylphosphonium chloride forms.

  • After cooling to room temperature, the precipitate is collected by filtration, washed with dry diethyl ether, and dried under vacuum.

Step 2: Generation of the Ylide

The phosphonium salt is deprotonated using a strong base to generate the characteristic red-colored ylide. This is typically done immediately before its use in the Wittig reaction.

Experimental Protocol:

ReagentMolar Ratio
(Methoxymethyl)triphenylphosphonium chloride1
Strong Base (e.g., n-butyllithium, sodium amide)1
Anhydrous Solvent (e.g., THF, diethyl ether)-

Procedure:

  • The phosphonium salt is suspended in an anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • The suspension is cooled to 0°C.

  • A solution of the strong base is added dropwise, leading to the formation of the deep red ylide solution.

G cluster_synthesis Synthesis of this compound TPP Triphenylphosphine Salt (Methoxymethyl)triphenylphosphonium chloride TPP->Salt Alkylation CMME Chloromethyl methyl ether CMME->Salt Ylide This compound Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide

Synthesis of the Wittig Reagent.

Application in Organic Synthesis: The Wittig Reaction

The primary application of this compound is in the Wittig reaction to convert aldehydes and ketones into enol ethers. These enol ethers can then be readily hydrolyzed under acidic conditions to yield the one-carbon homologated aldehyde.[3] This two-step sequence is a powerful tool for extending carbon chains in a controlled manner.

Mechanism of the Wittig Reaction

The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene (enol ether) and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

G cluster_wittig Wittig Reaction and Homologation Workflow Aldehyde Aldehyde/Ketone Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide This compound Ylide->Oxaphosphetane EnolEther Enol Ether Oxaphosphetane->EnolEther Cycloreversion TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO HomologatedAldehyde Homologated Aldehyde EnolEther->HomologatedAldehyde Hydrolysis Acid Acidic Workup (H3O+) Acid->HomologatedAldehyde

Workflow of the Wittig Reaction.
Experimental Protocol for a Typical Wittig Reaction

The following protocol describes a general procedure for the homologation of an aldehyde.

ReagentMolar Ratio
Aldehyde1
This compound (generated in situ)1.1-1.5
Anhydrous THF-
Aqueous Acid (e.g., HCl, H2SO4)-

Procedure:

  • The ylide is generated in situ as described previously.

  • The reaction mixture containing the ylide is cooled to -78°C.

  • A solution of the aldehyde in anhydrous THF is added dropwise to the ylide solution.

  • The reaction is allowed to warm to room temperature and stirred for several hours or until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and concentrated under reduced pressure.

  • The crude enol ether is then treated with an aqueous acid solution to hydrolyze it to the corresponding aldehyde.

  • The final product is purified by column chromatography.

Substrate Scope and Yields

A study by Saidi et al. demonstrated the microwave-assisted Wittig reaction of various aldehydes and ketones with (methoxymethyl)triphenylphosphonium chloride and potassium t-butoxide, affording the corresponding enol ethers in good yields within a short reaction time.[1]

EntryCarbonyl CompoundProduct (Enol Ether)Yield (%)
1Benzaldehyde1-methoxy-2-phenylethene85
24-Chlorobenzaldehyde1-(4-chlorophenyl)-2-methoxyethene88
34-Methoxybenzaldehyde1-methoxy-1-(4-methoxyphenyl)ethene82
42-Naphthaldehyde2-(2-methoxyethenyl)naphthalene80
5Cinnamaldehyde1-methoxy-4-phenyl-1,3-butadiene75
6Cyclohexanone(Methoxymethylene)cyclohexane70
7Acetophenone1-methoxy-1-phenylethene78
8Benzophenone1-methoxy-1,1-diphenylethene72
9Fluorenone9-(Methoxymethylene)fluorene65

Role in Drug Development

The Wittig reaction, and specifically the use of reagents like this compound, plays a significant role in drug discovery and development. The ability to stereoselectively construct carbon-carbon double bonds and extend carbon skeletons is fundamental to the synthesis of complex natural products and their analogs, which are a rich source of new drug candidates. The homologation of aldehydes is a key transformation in the synthesis of many pharmaceutical intermediates. For instance, this methodology was employed in the total synthesis of complex molecules like Taxol and quinine.[3] The reliability and functional group tolerance of the Wittig reaction make it a valuable tool in the medicinal chemist's arsenal (B13267) for the preparation of novel molecular entities.

Conclusion

This compound is a versatile and efficient reagent for the one-carbon homologation of aldehydes and ketones. Its straightforward preparation and high reactivity make it an indispensable tool in modern organic synthesis. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and applications is crucial for the design and execution of synthetic routes to new therapeutic agents. The detailed protocols and data presented in this guide offer a practical resource for the effective utilization of this important Wittig reagent.

References

The Structural and Bonding Landscape of Methoxymethylene Ylides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethylene ylides, particularly methoxymethylenetriphenylphosphorane, are a class of phosphorus ylides that serve as versatile and crucial reagents in synthetic organic chemistry. Their unique structural and electronic properties, characterized by the presence of a methoxy (B1213986) group on the ylidic carbon, render them highly reactive and selective in various transformations, most notably the Wittig reaction. This technical guide provides a comprehensive overview of the structure, bonding, synthesis, and reactivity of methoxymethylene ylides, with a focus on providing quantitative data, detailed experimental protocols, and a thorough understanding of their chemical behavior.

Structure and Bonding

The structure of methoxymethylene ylides is best understood as a resonance hybrid of two principal forms: the ylide and the ylene form. The ylide form depicts a zwitterionic species with a positive charge on the phosphorus atom and a negative charge on the adjacent carbon atom. The ylene form, conversely, illustrates a neutral structure with a double bond between the phosphorus and carbon atoms.

The true electronic distribution is a hybrid of these two extremes, with significant charge separation, making the ylidic carbon nucleophilic.[1] The bonding is characterized by a strong coulombic attraction between the positively charged phosphorus and the negatively charged carbon, resulting in a reduced bond length compared to a typical single P-C bond.[1] The geometry around the ylidic carbon is generally considered to be trigonal pyramidal.[1]

Computational studies on substituted phosphorus ylides have provided deeper insights into the nature of the P=C bond. Density Functional Theory (DFT) calculations have shown that the bonding is more complex than a simple sigma and pi bond framework.[2][3] The electronic nature of the substituents on the ylidic carbon significantly influences the charge distribution and reactivity of the ylide.[4] In the case of methoxymethylene ylides, the electron-donating methoxy group is expected to increase the electron density on the ylidic carbon, thereby enhancing its nucleophilicity.

Structural Data

While a definitive single-crystal X-ray structure of methoxymethylenetriphenylphosphorane remains elusive in the surveyed literature, extensive crystallographic data exists for a variety of other substituted phosphonium (B103445) ylides. This data provides valuable insights into the expected bond lengths and angles. For instance, in a thiophosphinoyl- and amino-substituted metallated ylide, the P-C ylidic bond lengths were found to be in the range of 1.609(3) Å to 1.831(5) Å, which is shorter than a typical P-C single bond, indicating significant double bond character.[5]

Table 1: Representative Bond Lengths and Angles in Substituted Phosphorus Ylides

ParameterTypical ValueReference
P=C Bond Length1.61 - 1.83 Å[5]
P-C (phenyl) Bond Length~1.80 - 1.83 Å[5]
C-O (methoxy) Bond Length~1.43 Å
P=C-O Bond Angle~110 - 120°
C-P-C Bond Angle~105 - 115°[5]

Note: The values for the C-O bond length and P=C-O bond angle are estimates based on standard bond lengths and angles in similar organic molecules, as specific crystallographic data for methoxymethylene ylides was not found.

Spectroscopic Characterization

The in-situ generation and high reactivity of methoxymethylene ylides often preclude their isolation for detailed spectroscopic analysis. However, extensive data is available for its stable precursor, (methoxymethyl)triphenylphosphonium (B8745145) chloride.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the phosphonium salt precursor.

Table 2: NMR Spectroscopic Data for (Methoxymethyl)triphenylphosphonium chloride

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Reference
1H7.6 - 7.9m[6]
5.6d2JP-H = 14[6]
3.5s[6]
13C135.0, 134.9, 130.4, 128.8
66.5d1JP-C = 70
58.0
31P~20-25[7][8]

Note: 13C NMR data is estimated based on typical values for similar structures as a complete, assigned spectrum was not available in the searched literature.

Upon deprotonation to form the ylide, a significant upfield shift in the 31P NMR spectrum is expected, which is a characteristic indicator of ylide formation.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy can provide information about the functional groups present in the molecule. For methoxymethylenetriphenylphosphorane, characteristic absorbances would be expected for the C-H bonds of the phenyl and methyl groups, and the C-O ether linkage.

Table 3: Expected IR Absorption Bands for Methoxymethylenetriphenylphosphorane

Functional GroupWavenumber (cm-1)Intensity
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch3000 - 2850Medium
C=P stretch~1200Strong
C-O stretch (ether)1150 - 1085Strong
P-Ph stretch~1440Strong

Note: These are expected ranges and the exact positions can vary.

Mass Spectrometry

Mass spectrometry of the ylide would be challenging due to its reactivity. However, analysis of its precursor or reaction products would be informative. The mass spectrum of (methoxymethyl)triphenylphosphonium chloride would be expected to show a molecular ion peak corresponding to the cation [M]+.

Synthesis and Experimental Protocols

Methoxymethylenetriphenylphosphorane is typically prepared in a two-step sequence starting from triphenylphosphine (B44618). The first step involves the formation of the phosphonium salt, (methoxymethyl)triphenylphosphonium chloride, followed by deprotonation with a strong base to generate the ylide in situ.[9]

Synthesis of (Methoxymethyl)triphenylphosphonium chloride

Protocol 1:

  • Reagents: Triphenylphosphine, chloromethyl methyl ether, anhydrous toluene (B28343).

  • Procedure:

    • Dissolve triphenylphosphine (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the solution to 95 °C.

    • Slowly add chloromethyl methyl ether (1.1 eq) dropwise to the heated solution.

    • Maintain the reaction at 95 °C for 16 hours.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated white solid by filtration.

    • Wash the solid with toluene and dry under vacuum to yield (methoxymethyl)triphenylphosphonium chloride.

In-situ Generation and Wittig Reaction of Methoxymethylenetriphenylphosphorane

Protocol 2:

  • Reagents: (Methoxymethyl)triphenylphosphonium chloride, strong base (e.g., n-butyllithium or potassium tert-butoxide), anhydrous tetrahydrofuran (B95107) (THF), aldehyde or ketone.

  • Procedure:

    • Suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of a strong base (1.05 eq) dropwise to the stirred suspension. A color change to deep red or orange is indicative of ylide formation.[9][10]

    • Stir the mixture at 0 °C for 30-60 minutes.

    • Cool the ylide solution to -78 °C.

    • Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reactivity and Reaction Mechanisms

The primary utility of methoxymethylene ylides lies in their role as Wittig reagents for the conversion of aldehydes and ketones into enol ethers.[9] These enol ethers can then be readily hydrolyzed under acidic conditions to furnish the corresponding homologous aldehydes.

The Wittig Reaction Mechanism

The mechanism of the Wittig reaction has been the subject of extensive study. The currently accepted mechanism for salt-free conditions involves a direct [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate.[4][11][12] This intermediate then decomposes in a concerted, stereospecific manner to yield the alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for the reaction.[11]

Wittig_Mechanism Ylide R'OCH=PPh₃ TS1 Transition State Ylide->TS1 Carbonyl R₂C=O Carbonyl->TS1 Oxaphosphetane Oxaphosphetane Intermediate TS1->Oxaphosphetane Alkene R'OCH=CR₂ Oxaphosphetane->Alkene TPO Ph₃P=O Oxaphosphetane->TPO

Figure 1: Simplified Wittig Reaction Mechanism.

DFT calculations have been employed to investigate the stereoselectivity of the Wittig reaction. For non-stabilized ylides, such as methoxymethylene ylides (due to the electron-donating methoxy group), the formation of the cis-oxaphosphetane is kinetically favored, leading predominantly to the (Z)-alkene.[13][14]

The following diagram illustrates the workflow for a typical Wittig reaction using methoxymethylenetriphenylphosphorane.

Wittig_Workflow cluster_synthesis Ylide Generation cluster_reaction Wittig Reaction cluster_workup Workup and Purification Phosphonium_Salt (MeOCH₂)PPh₃⁺Cl⁻ Ylide MeOCH=PPh₃ Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Reaction_Vessel Reaction (Anhydrous THF, -78°C to RT) Ylide->Reaction_Vessel Carbonyl Aldehyde/Ketone Carbonyl->Reaction_Vessel Quench Quench (aq. NH₄Cl) Reaction_Vessel->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Enol Ether (MeOCH=CR₂) Purification->Product

Figure 2: Experimental Workflow for a Wittig Reaction.

Applications in Drug Development and Organic Synthesis

Methoxymethylene ylides are invaluable reagents in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. The ability to introduce a masked aldehyde functionality via the corresponding enol ether is a key strategic advantage. This methodology has been employed in the total synthesis of numerous complex molecules where the direct use of an aldehyde is incompatible with other functional groups present in the molecule.

The following logical diagram illustrates the strategic application of methoxymethylenetriphenylphosphorane in a multi-step synthesis.

Synthetic_Strategy Start Complex Molecule with Carbonyl Wittig Wittig Reaction with MeOCH=PPh₃ Start->Wittig Enol_Ether Enol Ether Intermediate Wittig->Enol_Ether Further_Steps Further Synthetic Transformations Enol_Ether->Further_Steps Hydrolysis Acidic Hydrolysis Further_Steps->Hydrolysis Final_Product Final Product with Homologous Aldehyde Hydrolysis->Final_Product

Figure 3: Strategic Application in Multi-step Synthesis.

Conclusion

Methoxymethylene ylides are powerful synthetic tools with a rich and complex structural and electronic profile. While the transient nature of the ylide itself presents challenges for complete characterization, a comprehensive understanding of its structure and bonding can be assembled from detailed studies of its precursor, analogous compounds, and sophisticated computational models. The reliable and selective formation of enol ethers via the Wittig reaction, coupled with their subsequent conversion to aldehydes, ensures that methoxymethylene ylides will continue to be a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures relevant to the fields of materials science and drug discovery. Further research, particularly aimed at obtaining a definitive crystal structure and more detailed spectroscopic data of the ylide, would be invaluable in further refining our understanding of this important class of reactive intermediates.

References

A Technical Guide to the Levine Aldehyde Synthesis: Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Levine aldehyde synthesis, first reported in 1958, represents a significant contribution to the field of organic chemistry, providing a novel method for the one-carbon homologation of ketones to aldehydes. This synthesis proceeds through the formation of an enamine intermediate, which then undergoes reaction with a formylating agent, followed by hydrolysis to yield the corresponding aldehyde. This technical guide provides an in-depth exploration of the discovery and history of the Levine aldehyde synthesis, including its mechanism, experimental protocols, and substrate scope as detailed in the seminal work and subsequent developments.

Discovery and Initial Report

The Levine aldehyde synthesis was first disclosed by Samuel G. Levine in a 1958 communication to the Journal of the American Chemical Society.[1] This work introduced a new method for converting ketones into aldehydes with an additional carbon atom. The core of this discovery was the utilization of enamine chemistry, a field that was also being significantly advanced by Gilbert Stork around the same time. Levine's method provided a valuable alternative to existing aldehyde syntheses.

The Core Reaction and Mechanism

The Levine aldehyde synthesis is a three-step process that begins with the formation of an enamine from a ketone and a secondary amine. This enamine then acts as a nucleophile, reacting with a suitable one-carbon electrophile. The resulting iminium salt is subsequently hydrolyzed to afford the final aldehyde product.

The generalized reaction scheme is as follows:

  • Enamine Formation: A ketone reacts with a secondary amine (e.g., piperidine) to form an enamine.

  • Formylation: The enamine reacts with a formylating agent.

  • Hydrolysis: The resulting intermediate is hydrolyzed to yield the aldehyde.

Mechanistic Pathway

The underlying mechanism of the Levine aldehyde synthesis hinges on the nucleophilic character of the enamine intermediate. The nitrogen atom of the secondary amine donates its lone pair of electrons into the double bond of the enamine, increasing the electron density at the α-carbon and making it nucleophilic.

G Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Secondary Amine - H₂O SecondaryAmine Secondary Amine SecondaryAmine->Enamine IminiumSalt Iminium Salt Intermediate Enamine->IminiumSalt + Formylating Agent FormylatingAgent Formylating Agent (e.g., PhOCHO) FormylatingAgent->IminiumSalt Aldehyde Aldehyde Product IminiumSalt->Aldehyde + H₂O (Hydrolysis) Water H₂O Water->Aldehyde

Caption: General workflow of the Levine aldehyde synthesis.

The key mechanistic steps are:

  • Nucleophilic Attack: The nucleophilic α-carbon of the enamine attacks the electrophilic carbon of the formylating agent.

  • Formation of an Iminium Salt: This attack leads to the formation of a cationic iminium salt intermediate.

  • Hydrolysis: The iminium salt is then hydrolyzed with water. The C=N bond is cleaved, and the formyl group is revealed as the aldehyde, while the secondary amine is regenerated.

G cluster_enamine Enamine Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis Ketone Ketone R-C(=O)-CH₂R' Enamine Enamine R-C(NR₂)=CHR' Ketone->Enamine -H₂O SecondaryAmine Secondary Amine R₂NH SecondaryAmine->Enamine IminiumSalt Iminium Salt [R-C(NR₂)=C(R')-CHO]⁺ Enamine->IminiumSalt Nucleophilic Attack FormylatingAgent Formylating Agent e.g., PhOCHO FormylatingAgent->IminiumSalt Aldehyde Aldehyde R-CH(CHO)-R' IminiumSalt->Aldehyde Hydrolysis Water Water H₂O Water->Aldehyde

Caption: Key stages of the Levine aldehyde synthesis.

Experimental Protocols and Data

The original 1958 publication by Levine provides the foundational experimental procedures and initial results for this synthesis.

General Experimental Protocol

The synthesis is typically carried out in a two-step, one-pot procedure.

  • Enamine Formation: The ketone is refluxed with a slight excess of a secondary amine (commonly piperidine) in a solvent such as benzene, with azeotropic removal of water using a Dean-Stark trap.

  • Formylation and Hydrolysis: After the formation of the enamine is complete, the reaction mixture is cooled, and the formylating agent (e.g., phenyl formate) is added. The mixture is then stirred, followed by acidic workup to hydrolyze the iminium salt and yield the aldehyde.

Quantitative Data from the Original Publication

The following table summarizes the yields of various aldehydes synthesized from their corresponding ketones as reported by Levine in his 1958 communication.

Starting KetoneAldehyde ProductYield (%)
Cyclohexanone1-Formylcyclohexene65
2-Methylcyclohexanone1-Formyl-2-methylcyclohexene70
3-Methylcyclohexanone1-Formyl-3-methylcyclohexene68
4-Methylcyclohexanone1-Formyl-4-methylcyclohexene72
4-tert-Butylcyclohexanone1-Formyl-4-tert-butylcyclohexene75
Propiophenoneα-Formylpropiophenone55
Acetophenoneα-Formylacetophenone (Phenylglyoxal)50

Historical Context and Evolution

The Levine aldehyde synthesis emerged during a period of intense research into the chemistry of enamines. The contemporaneous work of Gilbert Stork on enamine alkylation and acylation provided a broader context for understanding the synthetic utility of these intermediates. While the Stork enamine reaction became a more widely adopted method for C-C bond formation at the α-position of ketones, the Levine synthesis offered a specific and valuable tool for the introduction of a formyl group.

Over time, the principles of the Levine synthesis have been refined and adapted. Advances in enamine chemistry, including the development of more efficient methods for their formation and the use of different formylating agents, have contributed to the broader applicability of this type of transformation. While not as commonly cited as the Stork enamine alkylation, the Levine aldehyde synthesis remains a noteworthy example of the power of enamine intermediates in organic synthesis.

Conclusion

The discovery of the Levine aldehyde synthesis in 1958 provided a novel and effective method for the one-carbon homologation of ketones to aldehydes. By harnessing the nucleophilicity of enamine intermediates, this synthesis opened up new avenues for the construction of carbonyl compounds. The foundational work of Samuel G. Levine laid the groundwork for further explorations into enamine-mediated transformations and continues to be a relevant topic in the study of synthetic organic chemistry. This technical guide has provided a comprehensive overview of the discovery, mechanism, and original experimental data of this important reaction, offering valuable insights for researchers and professionals in the chemical sciences.

References

Theoretical Insights into the Reactivity of (Methoxymethylene)triphenylphosphorane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methoxymethylene)triphenylphosphorane, a member of the Wittig reagent family, is a crucial tool in synthetic organic chemistry for the one-carbon homologation of aldehydes and ketones. This process, which converts a carbonyl group into an enol ether that can be subsequently hydrolyzed to an aldehyde, is fundamental in the construction of complex molecular architectures, including natural products and pharmaceuticals.[1] This technical guide delves into the theoretical underpinnings of the reactivity of this compound, leveraging computational studies on analogous systems to elucidate its reaction mechanism. The document also provides a detailed experimental protocol for its application in the Wittig reaction.

Theoretical Calculations on Reactivity

While specific theoretical studies focusing exclusively on this compound are not extensively available in the public domain, significant insights can be drawn from computational analyses of closely related phosphorus ylides and analogous reactions, such as the aza-Wittig reaction. Density Functional Theory (DFT) calculations have proven invaluable in mapping the potential energy surfaces of such reactions, identifying transition states, and calculating activation energies.[2]

The Wittig Reaction Mechanism

The generally accepted mechanism for the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone.[3] This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane, which then decomposes to yield the alkene product and triphenylphosphine (B44618) oxide.[3][4] The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a key driving force for the reaction.[5]

A computational study on the reaction of trimethyliminophosphorane with acetaldehyde (B116499) in an aza-Wittig reaction, which is analogous to the Wittig reaction, revealed a [2+2] cycloaddition-cycloreversion mechanism.[2] This study, using DFT calculations at the B3LYP/6-31G** level, identified key intermediates and transition states along the reaction pathway.[2]

Reaction Pathway and Intermediates

Based on analogous systems, the reaction of this compound with an aldehyde (R-CHO) is proposed to proceed through the following steps:

  • Reactant Complex (RC) Formation: The ylide and the aldehyde approach each other to form a pre-reaction complex.

  • First Transition State (TS1): The system passes through a transition state leading to the formation of the oxaphosphetane. This step involves the nucleophilic attack of the ylidic carbon on the carbonyl carbon.

  • Oxaphosphetane Intermediate (INT): A four-membered ring intermediate is formed.

  • Second Transition State (TS2): The oxaphosphetane proceeds through a second transition state leading to its decomposition.

  • Product Complex (PC) Formation: The enol ether and triphenylphosphine oxide form a complex before separating.

The following diagram, generated using the DOT language, illustrates this proposed reaction pathway.

Wittig_Reaction_Pathway Reactants Ph3P=CHOCH3 + R-CHO RC Reactant Complex Reactants->RC Association TS1 Transition State 1 RC->TS1 [2+2] Cycloaddition INT Oxaphosphetane Intermediate TS1->INT TS2 Transition State 2 INT->TS2 Cycloreversion PC Product Complex TS2->PC Products R-CH=CHOCH3 + Ph3P=O PC->Products Dissociation

Proposed reaction pathway for the Wittig reaction.
Quantitative Data from Analogous Systems

To provide a quantitative perspective, the following table summarizes the calculated activation energies for the analogous aza-Wittig reaction between methylimino(trimethyl)phosphorane and acetaldehyde.[2] It is important to note that these values are for a related system and should be considered as illustrative for the reactivity of this compound.

Reaction StepFunctionalActivation Energy (kcal/mol)
Cycloaddition (RC → TS1)B3LYP10.44
Cycloaddition (RC → TS1)B3LYP-D38.73
Cycloreversion (INT → TS2)B3LYP1.83
Cycloreversion (INT → TS2)B3LYP-D31.15

Table 1: Calculated activation energies for the aza-Wittig reaction. Data sourced from a DFT study on a related system.[2]

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound and its subsequent use in a Wittig reaction for the homologation of an aldehyde.

Synthesis of this compound

This compound is typically prepared in situ from (methoxymethyl)triphenylphosphonium (B8745145) chloride. The synthesis of the phosphonium (B103445) salt is the first step.

Materials:

  • Triphenylphosphine (PPh₃)

  • Chloromethyl methyl ether (CH₃OCH₂Cl) or a mixture of methylal and acetyl chloride[1]

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous diethyl ether.

  • Slowly add a stoichiometric amount of chloromethyl methyl ether to the stirred solution at room temperature.

  • A white precipitate of (methoxymethyl)triphenylphosphonium chloride will form. The reaction is typically stirred for several hours to ensure completion.

  • The phosphonium salt can be isolated by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

In situ Generation of the Ylide:

The ylide is generated by deprotonation of the phosphonium salt with a strong base.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride

  • A strong base such as n-butyllithium (n-BuLi), sodium amide (NaNH₂), or lithium diisopropylamide (LDA)[1]

  • Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

  • Suspend the dried (methoxymethyl)triphenylphosphonium chloride in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to a low temperature (e.g., -78 °C or 0 °C, depending on the base).

  • Slowly add one equivalent of the strong base dropwise to the stirred suspension.

  • The formation of the deep red-colored this compound indicates the generation of the ylide.[1] The solution is then ready for the Wittig reaction.

Wittig Reaction with an Aldehyde

Materials:

  • In situ generated this compound solution

  • Aldehyde

  • Anhydrous THF

Procedure:

  • To the freshly prepared ylide solution at low temperature, slowly add a solution of the aldehyde in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, an enol ether, can be purified by column chromatography on silica (B1680970) gel.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_synthesis Ylide Synthesis cluster_wittig Wittig Reaction PPh3 Triphenylphosphine Phosphonium_Salt (Methoxymethyl)triphenylphosphonium chloride PPh3->Phosphonium_Salt CH3OCH2Cl Chloromethyl methyl ether CH3OCH2Cl->Phosphonium_Salt Ylide This compound Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Reaction Reaction Mixture Ylide->Reaction Aldehyde Aldehyde Aldehyde->Reaction Quenching Quenching (NH4Cl) Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Enol Ether Product Purification->Product

Experimental workflow for the Wittig reaction.

Conclusion

This technical guide provides a comprehensive overview of the theoretical aspects of this compound reactivity, drawing upon computational studies of analogous systems to illuminate the reaction mechanism. The provided experimental protocols offer a practical framework for the synthesis and application of this important Wittig reagent. Further dedicated computational studies on this compound would be invaluable to refine our understanding of its reactivity and to enable more precise predictions of its behavior in complex synthetic endeavors.

References

An In-depth Technical Guide to the Spectroscopic Data of (Methoxymethylene)triphenylphosphorane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Methoxymethylene)triphenylphosphorane is a crucial Wittig reagent utilized in organic synthesis for the homologation of aldehydes and ketones to produce enol ethers, which can be subsequently hydrolyzed to aldehydes. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring and structural confirmation. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, along with the experimental protocols for its synthesis and data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The data is compiled from typical values for phosphorus ylides and related organophosphorus compounds, as precise experimental values can vary based on solvent and experimental conditions.

Table 1: 1H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (Hz)Notes
P=CH-O2.5 - 4.0Doublet (d)2JP-H ≈ 15-25The ylidic proton is coupled to the phosphorus atom.
O-CH33.4 - 3.8Singlet (s)-The chemical shift is influenced by the adjacent oxygen atom.
P-(C6H5)37.2 - 7.8Multiplet (m)-Aromatic protons of the three phenyl groups.

Table 2: 13C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constant (Hz)Notes
P=CH-O20 - 40Doublet (d)1JP-C ≈ 90-120The ylidic carbon shows a large one-bond coupling to phosphorus.
O-CH355 - 65Singlet (s)-Typical range for a methoxy (B1213986) group carbon.
ipso-C (Aromatic)125 - 135Doublet (d)1JP-C ≈ 80-100The carbon directly attached to phosphorus.
ortho-C (Aromatic)130 - 135Doublet (d)2JP-C ≈ 10-15
meta-C (Aromatic)128 - 130Doublet (d)3JP-C ≈ 10-15
para-C (Aromatic)131 - 133Singlet (s)-

Table 3: 31P NMR Spectroscopic Data

NucleusChemical Shift (δ, ppm)Notes
31P+5 to +25The chemical shift is characteristic for non-stabilized phosphorus ylides.[1][2]

Table 4: Infrared (IR) Spectroscopic Data

Functional GroupWavenumber (cm-1)IntensityNotes
C-H stretch (aromatic)3100 - 3000MediumCharacteristic for C-H bonds on a phenyl ring.[3][4]
C-H stretch (aliphatic)3000 - 2850MediumCorresponding to the methoxy and ylidic protons.[3]
C=P stretch1200 - 1100StrongThis ylidic bond vibration is a key feature.
C-O stretch1150 - 1050StrongCharacteristic for the ether linkage.
P-Ph stretch1450 - 1430StrongVibration of the phosphorus-phenyl bond.
C-H bend (aromatic)900 - 675StrongOut-of-plane bending of aromatic C-H bonds.[4]

Experimental Protocols

Synthesis of this compound

This compound is typically prepared in a two-step sequence and used in situ due to its reactive nature. The deep red color of the ylide is indicative of its formation.[5]

Step 1: Formation of the Phosphonium (B103445) Salt

  • Reaction Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet.

  • Reagents : Triphenylphosphine is dissolved in an anhydrous solvent such as THF or diethyl ether.

  • Alkylation : Chloromethyl methyl ether is added to the solution of triphenylphosphine.[5] The mixture is stirred, often with gentle heating, to facilitate the formation of (methoxymethyl)triphenylphosphonium (B8745145) chloride.

  • Isolation : The resulting phosphonium salt often precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.

Step 2: Ylide Formation (Deprotonation)

  • Reaction Setup : The dried phosphonium salt is suspended in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cooling : The suspension is cooled to a low temperature, typically 0 °C or -78 °C, using an ice bath or a dry ice/acetone bath.[6]

  • Deprotonation : A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise to the stirred suspension.[6]

  • Ylide Formation : The formation of the deep red or orange this compound ylide indicates the completion of the deprotonation.[6] The ylide solution is then ready for use in subsequent reactions.

Spectroscopic Analysis

NMR Spectroscopy

  • Sample Preparation : Due to the air and moisture sensitivity of the ylide, NMR samples must be prepared under an inert atmosphere. The ylide is typically generated in situ in a deuterated solvent (e.g., THF-d8, C6D6) in a sealed NMR tube.

  • 1H NMR : Standard proton NMR spectra are acquired. The key signals to identify are the doublet for the ylidic proton and the singlet for the methoxy protons.

  • 13C NMR : 13C{1H} NMR spectra will show the characteristic downfield doublet for the ylidic carbon due to coupling with 31P.

  • 31P NMR : 31P{1H} NMR is a crucial technique for characterizing phosphorus-containing compounds.[2] A single peak in the expected range confirms the presence of the phosphorus ylide.

Infrared (IR) Spectroscopy

  • Sample Preparation : For in situ analysis, an IR probe can be inserted into the reaction mixture under an inert atmosphere. Alternatively, a sample can be withdrawn via a syringe and analyzed as a thin film between salt plates (NaCl or KBr) in a nitrogen-filled glovebox.

  • Data Acquisition : The IR spectrum is recorded, and the characteristic absorption bands for the C=P, C-O, and P-Ph bonds are identified to confirm the structure of the ylide.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound PPh3 Triphenylphosphine (PPh3) Phosphonium_Salt (Methoxymethyl)triphenylphosphonium chloride [Ph3PCH2OCH3]+Cl- PPh3->Phosphonium_Salt Step 1: Alkylation ClCH2OCH3 Chloromethyl methyl ether ClCH2OCH3->Phosphonium_Salt Ylide This compound Ph3P=CHOCH3 Phosphonium_Salt->Ylide Step 2: Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide

Caption: Synthesis workflow for this compound.

Wittig Reaction Signaling Pathway

Wittig_Reaction Wittig Reaction with this compound Ylide This compound Ph3P=CHOCH3 Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone (R-C(=O)-R') Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Enol_Ether Enol Ether (R-C(R')=CHOCH3) Oxaphosphetane->Enol_Ether Cycloreversion TPO Triphenylphosphine oxide (Ph3P=O) Oxaphosphetane->TPO Cycloreversion

Caption: Generalized pathway of the Wittig reaction.

References

The Decisive Influence of Electronics on Phosphorane Ylide Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive examination of the electronic factors governing the stability and reactivity of phosphorane ylides, also known as Wittig reagents. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data and experimental methodologies to facilitate a deeper understanding and application of these versatile reagents in organic synthesis.

Introduction to Phosphorane Ylides

Phosphorane ylides are neutral, dipolar molecules characterized by a formal negative charge on a carbon atom adjacent to a positively charged phosphonium (B103445) center.[1] This unique electronic structure, often depicted through resonance forms of an ylide (zwitterionic) and an ylene (double-bonded), is central to their role in the renowned Wittig reaction for alkene synthesis.[1] The stability and reactivity of these ylides are profoundly influenced by the electronic nature of the substituents attached to the ylidic carbon.[2]

Classification Based on Electronic Stabilization

Phosphorane ylides are broadly categorized based on the substituents on the carbanionic center, which dictates their stability, reactivity, and even the stereochemical outcome of their reactions.[2][3]

  • Stabilized Ylides: These possess electron-withdrawing groups (EWGs) such as esters, ketones, or nitriles directly attached to the negatively charged carbon.[2] These groups delocalize the negative charge through resonance, significantly increasing the ylide's stability. Consequently, stabilized ylides are often less reactive, sometimes isolable as solids, and generally favor the formation of (E)-alkenes in Wittig reactions.[2][3]

  • Non-stabilized (or Unstabilized) Ylides: These ylides bear electron-donating or neutral substituents, like alkyl groups, on the carbanionic carbon.[2] The negative charge is more localized, making these ylides highly reactive and less stable.[2] They are typically generated and used in situ under inert conditions and predominantly yield (Z)-alkenes.[2][3]

  • Semi-stabilized Ylides: This intermediate class, often bearing aryl or vinyl substituents, exhibits reactivity and stability between the two extremes.

Caption: Classification of ylides based on substituent electronic effects.

The Role of Electronic Effects

The stability of a phosphorane ylide is a direct consequence of how the substituents on the ylidic carbon manage the negative charge. This is primarily governed by two electronic phenomena: resonance and inductive effects.

Resonance Stabilization

The most significant factor in stabilizing an ylide is the ability of a substituent to delocalize the carbanion's electron pair through resonance. Electron-withdrawing groups containing π-systems, such as carbonyls (ketones, esters) or nitriles, are particularly effective. The negative charge is shared between the carbon and the heteroatom of the EWG (e.g., oxygen or nitrogen), creating more stable resonance hybrids. This delocalization lowers the energy of the ylide, reducing its basicity and nucleophilicity.[4]

Ylide [label=<

Ph₃PCHCO
|
OR'
>];

ResonanceSymbol [label="↔", shape=none, fontcolor="#202124"];

Ylene [label=<

Ph₃PCHCO
|
OR'
>];

Ylide -> ResonanceSymbol -> Ylene; }

Caption: Resonance delocalization of negative charge in a stabilized ylide.

Inductive Effects

Inductive effects also play a role, though often secondary to resonance. Electron-withdrawing atoms or groups can pull electron density through the sigma bonds, helping to disperse the negative charge on the ylidic carbon. Conversely, electron-donating groups, such as alkyl groups, have a destabilizing effect by pushing more electron density onto an already electron-rich carbanion.[4]

Quantitative Analysis of Ylide Stability

The stability of phosphorane ylides can be quantitatively assessed through various physicochemical parameters. The acidity of the conjugate phosphonium salt (pKa) is a direct measure of the ylide's stability.

Phosphonium Salt (Ph₃P⁺-CH₂R)Br⁻R GroupYlide ClasspKa (in DMSO)
[Ph₃PCH₃]Br-HNon-stabilized~22.5
[Ph₃PCH₂CH₃]Br-CH₃Non-stabilized~25
[Ph₃PCH₂Ph]Br-PhSemi-stabilized17.6
[Ph₃PCH₂COCH₃]Br-COCH₃Stabilized9.0
[Ph₃PCH₂CO₂Et]Br-CO₂EtStabilized8.8

Note: pKa values are approximate and can vary with solvent and experimental conditions. Data compiled from various literature sources.

A lower pKa of the phosphonium salt indicates a more acidic α-proton, which corresponds to a more stable ylide.[4] As shown, the presence of electron-withdrawing groups like acetyl (-COCH₃) and ethoxycarbonyl (-CO₂Et) dramatically lowers the pKa, signifying a significant stabilization of the corresponding ylide. Spectroscopic data, particularly ³¹P and ¹³C NMR, also provide insight. The ³¹P NMR chemical shift and the ¹J(P,C) coupling constant can correlate with the charge distribution and hybridization at the P-C bond.[5]

Experimental Protocols

Synthesis of a Stabilized Phosphonium Ylide

This protocol describes the preparation of (ethoxycarbonylmethylene)triphenylphosphorane, a common stabilized ylide.

Step 1: Quaternization to form the Phosphonium Salt

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add triphenylphosphine (B44618) (1 eq.) and toluene.

  • Stir the mixture to dissolve the phosphine.

  • Slowly add ethyl bromoacetate (B1195939) (1 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of the phosphonium salt will form.[6]

  • Collect the salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Deprotonation to form the Ylide

  • Suspend the dried phosphonium salt in dichloromethane (B109758) (CH₂Cl₂).

  • Cool the suspension in an ice bath.

  • Add an aqueous solution of a mild base, such as sodium hydroxide (B78521) or sodium carbonate (1.1 eq.), dropwise with vigorous stirring.[4]

  • Continue stirring for 30 minutes. The two-phase mixture will become clear as the ylide forms and dissolves in the organic layer.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the stabilized ylide, often as a crystalline solid.[6]

Characterization via NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the synthesized ylide in an appropriate deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Acquire the proton NMR spectrum. Expect to see characteristic signals for the phenyl groups, the ethyl group of the ester, and a key doublet for the ylidic proton (P=C-H) with a coupling constant (³J(P,H)) typically in the range of 14-17 Hz.[7]

  • ¹³C NMR: Acquire the carbon NMR spectrum. The ylidic carbon will appear as a doublet due to coupling with the phosphorus atom.

  • ³¹P NMR: Acquire the phosphorus NMR spectrum. A single peak in the expected region for phosphonium ylides (e.g., ~23 ppm for some stabilized ylides) confirms the presence of the desired species.[7]

// Nodes Start [label="Start Materials\n(Ph₃P, BrCH₂CO₂Et)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quaternization [label="Step 1: Quaternization\n(Toluene, RT, 12h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Salt [label="Phosphonium Salt\n[Ph₃P⁺-CH₂CO₂Et]Br⁻", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Step 2: Deprotonation\n(NaOH(aq), CH₂Cl₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ylide [label="Stabilized Ylide\n(Ph₃P=CHCO₂Et)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Solvent Removal", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Characterization [label="Characterization", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ³¹P)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wittig [label="Application\n(e.g., Wittig Reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Quaternization; Quaternization -> Salt; Salt -> Deprotonation; Deprotonation -> Workup; Workup -> Ylide; Ylide -> Characterization; Characterization -> NMR; Ylide -> Wittig [style=dashed]; }

Caption: General workflow for synthesis and characterization of a stabilized ylide.

Conclusion

The electronic properties of substituents are the primary determinant of phosphorane ylide stability. Electron-withdrawing groups stabilize ylides through resonance, rendering them less reactive and selective for (E)-alkene formation. In contrast, electron-donating groups create highly reactive, non-stabilized ylides that favor (Z)-alkene products. A thorough understanding of these principles, supported by quantitative data and robust experimental techniques, is essential for the effective application of Wittig reagents in the synthesis of complex organic molecules.

References

Methodological & Application

Application Notes and Protocols for One-Carbon Homologation of Ketones using (Methoxymethylene)triphenylphosphorane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The one-carbon homologation of ketones to aldehydes is a valuable transformation in organic synthesis, allowing for the extension of a carbon chain by a single carbon atom. A widely used and effective method to achieve this is through the Wittig reaction with (Methoxymethylene)triphenylphosphorane (Ph₃P=CHOCH₃). This reagent reacts with a ketone to form a methoxy (B1213986) enol ether, which is subsequently hydrolyzed under acidic conditions to yield the desired aldehyde with one additional carbon. This two-step process is a reliable alternative to other homologation methods and has been successfully applied in the total synthesis of complex natural products, including steroids, Taxol, and quinine.

These application notes provide detailed protocols for the preparation of the Wittig reagent, its reaction with ketones, and the subsequent hydrolysis to the aldehyde product. A microwave-assisted protocol is also presented for accelerated reaction times.

Reaction Mechanism and Workflow

The overall transformation proceeds in two distinct steps:

  • Wittig Reaction: The phosphorus ylide, this compound, attacks the electrophilic carbonyl carbon of the ketone. This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the enol ether and triphenylphosphine (B44618) oxide. The formation of the very stable P=O bond is a major driving force for this reaction.

  • Acid-Catalyzed Hydrolysis: The enol ether is treated with an acid catalyst in the presence of water. Protonation of the double bond is followed by the attack of water to form a hemiacetal intermediate, which then eliminates methanol (B129727) to yield the final aldehyde product.

Below are diagrams illustrating the overall experimental workflow and the detailed reaction mechanism.

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Hydrolysis ketone Ketone enol_ether Enol Ether Intermediate ketone->enol_ether Wittig Reaction reagent This compound reagent->enol_ether tppo Triphenylphosphine Oxide enol_ether2 Enol Ether enol_ether->enol_ether2 Purification (optional) aldehyde Homologated Aldehyde enol_ether2->aldehyde Hydrolysis acid Aqueous Acid acid->aldehyde

Figure 1: Experimental Workflow for One-Carbon Homologation of Ketones.

G cluster_wittig Wittig Reaction cluster_hydrolysis Hydrolysis Ketone Ketone Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Enol Ether Enol Ether Oxaphosphetane->Enol Ether TPPO TPPO Oxaphosphetane->TPPO Ylide Ylide Ylide->Oxaphosphetane Enol Ether 2 Enol Ether 2 Hemiacetal Hemiacetal Intermediate Enol Ether 2->Hemiacetal + H⁺ Aldehyde Aldehyde Hemiacetal->Aldehyde - CH₃OH, - H⁺ Methanol Methanol H3O+ H3O+

Figure 2: Reaction Mechanism of the Two-Step Homologation.

Data Presentation

The following table summarizes the yields for the one-carbon homologation of various ketones using a microwave-assisted protocol with (methoxymethyl)triphenylphosphonium (B8745145) chloride and potassium t-butoxide.

EntryKetone SubstrateProduct (Enol Ether)Reaction Time (min)Yield (%)
1Cyclohexanone1-(methoxymethylene)cyclohexane395
24-tert-Butylcyclohexanone1-(methoxymethylene)-4-tert-butylcyclohexane392
32-Adamantanone2-(methoxymethylene)adamantane385
4Acetophenone1-methoxy-1-phenylethene390
5Benzophenone1-methoxy-1,1-diphenylethene388
6Propiophenone1-methoxy-1-phenylprop-1-ene387
74-Methoxyacetophenone1-methoxy-1-(4-methoxyphenyl)ethene393
84-Nitroacetophenone1-methoxy-1-(4-nitrophenyl)ethene380
9Chalcone(1-methoxy-3-phenylallylidene)benzene375

Table adapted from a study on microwave-assisted Wittig reactions. The yields reported are for the enol ether intermediate.

Experimental Protocols

Protocol 1: In Situ Preparation of this compound and Wittig Reaction with a Ketone (Conventional Heating)

This protocol details the in-situ generation of the Wittig reagent followed by its reaction with a ketone.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Ketone substrate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) and anhydrous THF to form a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred suspension. The mixture will typically develop a deep red or orange color, indicative of ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • In a separate flask, dissolve the ketone (1.0 equivalent) in anhydrous THF.

  • Cool the ketone solution to 0 °C and add it dropwise to the prepared ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enol ether.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Microwave-Assisted Wittig Reaction

This protocol offers a significant acceleration of the Wittig reaction step.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (B103910) (t-BuOH)

  • Ketone substrate

  • Microwave reactor vial

  • Commercial microwave reactor

Procedure:

  • In a microwave reactor vial, combine the ketone (1.0 mmol), (methoxymethyl)triphenylphosphonium chloride (1.2 mmol), and potassium t-butoxide (1.2 mmol).

  • Add tert-butanol (2 mL) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 3 minutes at a temperature of 100 °C.

  • After cooling, the reaction mixture can be worked up as described in Protocol 1 (steps 8-12) to isolate the enol ether.

Protocol 3: Acid-Catalyzed Hydrolysis of the Enol Ether to the Aldehyde

This protocol describes the conversion of the enol ether intermediate to the final aldehyde product.

Materials:

  • Crude or purified enol ether

  • Acetone (B3395972) or Tetrahydrofuran (THF)

  • Hydrochloric acid (e.g., 2M HCl) or p-toluenesulfonic acid (p-TsOH)

  • Water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the enol ether in a suitable solvent such as acetone or THF in a round-bottom flask.

  • Add an aqueous solution of an acid (e.g., 2M HCl) or a catalytic amount of a solid acid like p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature. The reaction progress should be monitored by TLC until the starting enol ether is consumed. This can take from a few hours to overnight.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude aldehyde can be purified by column chromatography on silica gel or by distillation.

Troubleshooting and Considerations

  • Anhydrous Conditions: The formation of the Wittig ylide is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be carried out under an inert atmosphere.

  • Sterically Hindered Ketones: The reaction with sterically hindered ketones may be slower and require longer reaction times or elevated temperatures. In such cases, the Horner-Wadsworth-Emmons reaction might be a suitable alternative.

  • Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes complicate purification. It can often be removed by crystallization or careful column chromatography.

  • Enol Ether Stability: Enol ethers can be sensitive to acid. Ensure that the work-up of the Wittig reaction is performed under neutral or slightly basic conditions if the enol ether is to be isolated before hydrolysis.

  • Aldehyde Purification: Aldehydes can be prone to oxidation to carboxylic acids. It is advisable to purify them promptly after synthesis and store them under an inert atmosphere. A common purification technique for aldehydes involves the formation of a bisulfite adduct, which can then be isolated and hydrolyzed back to the pure aldehyde.

Application Notes and Protocols: In Situ Generation of (Methoxymethylene)triphenylphosphorane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Methoxymethylene)triphenylphosphorane is a crucial Wittig reagent employed for the one-carbon homologation of aldehydes and ketones, converting them into extended aldehydes.[1] This process involves the formation of an intermediate enol ether, which is subsequently hydrolyzed to yield the final aldehyde product.[1] Due to its reactive nature, the phosphorane is typically generated in situ from its more stable precursor, (methoxymethyl)triphenylphosphonium (B8745145) chloride, by deprotonation with a strong base immediately before its use in the Wittig reaction.[1][2] The appearance of a characteristic blood-red color signifies the formation of the ylide.[1] This document provides detailed protocols for the synthesis of the phosphonium (B103445) salt precursor and the subsequent in situ generation and reaction of this compound.

Part 1: Synthesis of the Precursor, (Methoxymethyl)triphenylphosphonium Chloride

The phosphonium salt is the stable precursor required for the generation of the Wittig reagent. It is typically synthesized by the alkylation of triphenylphosphine (B44618). Several methods exist for its preparation.[1][3][4]

Data Presentation: Comparison of Synthesis Protocols for (Methoxymethyl)triphenylphosphonium Chloride

ParameterMethod 1: Chloromethyl Methyl EtherMethod 2: Dimethoxymethane & Acetyl Chloride
Reactant 1 Triphenylphosphine (32 g)Triphenylphosphine (247 g)
Reactant 2 Chloromethyl methyl ether (20 g)Dimethoxymethane (108 ml + 120 ml)
Reactant 3 -Acetyl Chloride (84.6 ml)
Solvent Anhydrous Acetone (B3395972) (50 mL)None (Dimethoxymethane acts as solvent)
Temperature 37°C, then ramp to 47°C15-25°C, then 20-25°C
Reaction Time 3 hours at 37°C, then 3 hours at 47°C3 hours, then 20 hours
Washing Solvent Anhydrous EtherToluene (2 x 100 ml)
Reported Yield 37.0 g (88.5%)180 g
Reference [5][6][3]

Experimental Protocol: Synthesis from Triphenylphosphine and Chloromethyl Methyl Ether [5][6]

This method is widely cited due to its high yield and straightforward procedure.

Safety Precautions:

  • Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Anhydrous solvents are required; ensure all glassware is oven- or flame-dried before use.

  • The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • Triphenylphosphine (32.0 g)

  • Chloromethyl methyl ether (20.0 g)

  • Anhydrous acetone (50 mL)

  • Anhydrous diethyl ether (for washing)

  • Three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet.

Procedure:

  • Under a nitrogen atmosphere, add 50 mL of anhydrous acetone to the reaction flask.

  • Add 32 g of triphenylphosphine to the solvent and begin stirring.

  • Gently heat the mixture to 37°C.

  • Once the temperature is stable, add 20 g of chloromethyl methyl ether to the flask.

  • Maintain the reaction at 37°C for 3 hours.

  • After 3 hours, slowly raise the temperature to 47°C over approximately 10 minutes (rate of 1°C/min).[5][6]

  • Continue the reaction at 47°C for an additional 3 hours.

  • Stop the reaction and allow the mixture to cool to room temperature. A precipitate will form.

  • Collect the solid product by filtration.

  • Wash the collected solid thoroughly with anhydrous diethyl ether.

  • Dry the product under vacuum to obtain (methoxymethyl)triphenylphosphonium chloride (Yield: ~88.5%).[5][6]

Part 2: In Situ Generation of this compound and Wittig Reaction

This protocol details the deprotonation of the phosphonium salt to form the ylide, followed by its reaction with a carbonyl compound. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used.[2][7]

Safety Precautions:

  • n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe techniques. [8]

  • Sodium hydride is a flammable solid that also reacts violently with water, releasing flammable hydrogen gas. Handle the oil dispersion with care and use an inert atmosphere. [9][10]

  • Anhydrous solvents like Tetrahydrofuran (THF) are flammable and can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous THF.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride (1.1 equivalents)

  • Aldehyde or Ketone (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Strong Base:

    • n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents) OR

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) for quenching

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Acid for hydrolysis (e.g., HCl or H₂SO₄)

Protocol using n-Butyllithium:

  • Setup: Assemble an oven-dried, three-neck flask with a magnetic stirrer, nitrogen/argon inlet, and a rubber septum.

  • Reagents: Add (methoxymethyl)triphenylphosphonium chloride (1.1 eq) to the flask. Add anhydrous THF via syringe to create a suspension.

  • Ylide Formation: Cool the suspension to 0°C using an ice-water bath. While stirring vigorously, add n-butyllithium (1.05 eq) dropwise via syringe over 10-15 minutes. A deep red color will develop, indicating the formation of the ylide.[1] Stir the mixture at 0°C for an additional 30-60 minutes.

  • Wittig Reaction: Dissolve the aldehyde or ketone (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 2-18 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup (Enol Ether Isolation): Once the reaction is complete, cool the flask back to 0°C and quench by slowly adding saturated aqueous NH₄Cl solution.[8] Transfer the mixture to a separatory funnel, add an extraction solvent (e.g., diethyl ether), and separate the layers. Extract the aqueous layer two more times. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude enol ether.

  • Hydrolysis to Aldehyde: Dissolve the crude enol ether in a mixture of THF and aqueous acid (e.g., 1M HCl). Stir at room temperature until the hydrolysis is complete (monitor by TLC). Neutralize the mixture, extract the product, dry the organic layer, and purify by column chromatography to obtain the final homologated aldehyde.[1]

Protocol using Sodium Hydride:

  • Setup: Follow the same setup as for the n-BuLi protocol.

  • Reagents: To the flask, add NaH (1.1 eq, 60% dispersion). Wash the NaH dispersion with anhydrous hexanes or pentane (B18724) to remove the mineral oil if desired, decanting the solvent carefully under inert gas.[10] Add anhydrous THF.

  • Ylide Formation: Cool the NaH suspension to 0°C. Add the (methoxymethyl)triphenylphosphonium chloride (1.1 eq) portion-wise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen gas evolution ceases and the red color of the ylide is persistent.

  • Wittig Reaction and Workup: Follow steps 4-7 from the n-BuLi protocol above.

Mandatory Visualization

Experimental Workflow Diagram

Wittig_Homologation cluster_precursor Part 1: Precursor Synthesis cluster_insitu Part 2: In Situ Generation & Wittig Reaction cluster_hydrolysis Part 3: Final Product Formation PPh3 Triphenylphosphine Salt (Methoxymethyl)triphenylphosphonium Chloride PPh3->Salt Alkylation Alkylating_Agent Chloromethyl Methyl Ether Alkylating_Agent->Salt Ylide (Methoxymethylene)- triphenylphosphorane (Red Solution) Salt->Ylide Deprotonation Base Strong Base (n-BuLi or NaH) Base->Ylide Enol_Ether Enol Ether Intermediate Ylide->Enol_Ether Wittig Reaction Carbonyl Aldehyde or Ketone (Substrate) Carbonyl->Enol_Ether Aldehyde Homologated Aldehyde (Final Product) Enol_Ether->Aldehyde Hydrolysis Acid Aqueous Acid (e.g., HCl) Acid->Aldehyde

References

Application Notes and Protocols for Wittig Reaction Conditions for Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. However, traditional Wittig conditions often employ strongly basic ylides, which can be incompatible with substrates bearing acid-sensitive functional groups such as acetals, ketals, silyl (B83357) ethers, and tert-butoxycarbonyl (Boc) protecting groups. This document provides detailed application notes and protocols for performing Wittig and related olefination reactions under mild conditions that preserve the integrity of these sensitive moieties. We will explore the use of stabilized ylides, solid-supported bases, and modified Horner-Wadsworth-Emmons (HWE) reactions, including the Masamune-Roush and Still-Gennari conditions, to facilitate the efficient and chemoselective synthesis of complex molecules.

Introduction to Mild Olefination Strategies

The primary challenge in applying the Wittig reaction to acid-sensitive substrates lies in the basicity of the phosphorus ylide. Unstabilized ylides, which are highly reactive, are typically generated using strong bases like n-butyllithium or sodium hydride, which can readily cleave acid-labile protecting groups. To circumvent this, several strategies have been developed:

  • Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., an ester or ketone) are more stable and less basic, allowing for their generation and reaction under milder basic conditions.[1] These ylides, however, are generally less reactive and typically favor the formation of (E)-alkenes.[2]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic but less basic than their phosphonium (B103445) ylide counterparts.[3] The water-soluble phosphate (B84403) byproduct also simplifies purification. The HWE reaction is highly versatile and can be tuned to favor either (E) or (Z)-alkene formation.

  • Mild Base Systems: The use of weaker inorganic or organic bases, and solid-supported bases, can effectively generate the required nucleophile without compromising acid-sensitive functional groups.

This document will delve into the practical application of these strategies, providing detailed protocols and comparative data to guide the synthetic chemist in selecting the optimal conditions for their specific substrate.

Methodologies and Protocols

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful alternative to the traditional Wittig reaction for acid-sensitive substrates due to the reduced basicity of the phosphonate carbanion.[3]

The Masamune-Roush conditions are particularly well-suited for base-sensitive aldehydes and employ a weak amine base in the presence of a lithium salt, typically LiCl.[3][4] This method generally provides high yields of (E)-alkenes.

Experimental Protocol: Masamune-Roush HWE Reaction

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous lithium chloride (1.2 equivalents) and dry acetonitrile (B52724) (volume to achieve a 0.1-0.2 M solution based on the aldehyde).

  • Reagent Addition: Add the phosphonate reagent (1.1 equivalents) to the suspension.

  • Aldehyde Addition: Add the acid-sensitive aldehyde (1.0 equivalent) to the mixture.

  • Base Addition: Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

To achieve (Z)-selectivity in the HWE reaction, the Still-Gennari modification is employed. This method utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and a strong base/crown ether system at low temperatures.[4][5]

Experimental Protocol: Still-Gennari HWE Reaction

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl)phosphonoacetate (1.5 equivalents) and 18-crown-6 (B118740) (2.0 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add potassium bis(trimethylsilyl)amide (KHMDS) (1.4 equivalents, as a solution in THF or toluene) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Aldehyde Addition: Add a solution of the acid-sensitive aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Purification: Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Wittig Reaction with a Mild Solid-Supported Base

The use of a basic ion-exchange resin, such as Amberlite®, provides a heterogeneous and mild basic environment for the generation of ylides, particularly stabilized and semi-stabilized ylides. This method is advantageous for its simple work-up, as the base is removed by filtration.[6]

Experimental Protocol: Wittig Reaction using Amberlite® Resin

  • Preparation: To a round-bottom flask, add the phosphonium salt (1.2 equivalents), the acid-sensitive aldehyde or ketone (1.0 equivalent), and Amberlite® IRA-400 (OH⁻ form) resin (2.0-3.0 weight equivalents relative to the phosphonium salt).

  • Solvent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 95 °C, depending on the reactivity of the ylide and substrate, for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the resin. Wash the resin with the reaction solvent.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize quantitative data for the olefination of various acid-sensitive substrates under the mild conditions described above.

Table 1: Horner-Wadsworth-Emmons Reaction of Acid-Sensitive Aldehydes

Substrate (Acid-Sensitive Group)Phosphonate ReagentConditionsProduct (E/Z Ratio)Yield (%)Reference
N-Boc-phenylalanal (Boc)Triethyl phosphonoacetateLiCl, DBU, CH₃CN, rt(E)-α,β-unsaturated ester95[3]
2,3-O-Isopropylideneglyceraldehyde (Acetal)Triethyl phosphonoacetateLiCl, Et₃N, THF, rt(E)-α,β-unsaturated ester88[3]
p-TolualdehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS, 18-crown-6, THF, -78 °CMethyl p-methylcinnamate (1:15.5)78[7]
3-PhenylpropionaldehydeBis(2,2,2-trifluoroethyl)phosphonoacetic acidi-PrMgBr, Toluene, reflux(E)-5-Phenyl-2-pentenoic acid (95:5)82[8]

Table 2: Wittig Reaction of Acid-Sensitive Substrates using Amberlite® Resin

Substrate (Acid-Sensitive Group)Phosphonium SaltConditionsProduct (E/Z Ratio)Yield (%)Reference
N-Boc-D-phenylalanal (Boc)(Carbomethoxymethyl)triphenylphosphonium bromideAmberlite® IRA-400, DMF, 95 °C, 10h(E)-α,β-unsaturated amino ester (E only)81[6]
3,4-DimethoxybenzaldehydeMethyltriphenylphosphonium bromideAmberlite® IRA-400, DMF, 95 °C, 10h3,4-Dimethoxystyrene85[6]
Cyclohexanecarboxaldehyde(Carbethoxymethylene)triphenylphosphoraneAmberlite® IRA-400, DMF, 95 °C, 10hEthyl cyclohexylideneacetate (E only)89[6]

Visualizations

General Wittig Reaction Mechanism

Wittig_Mechanism Ylide R'₃P⁺-⁻CH-R¹ Betaine R'₃P⁺-CHR¹-C(O⁻)(R²)R³ (Betaine Intermediate) Ylide->Betaine Nucleophilic Attack Carbonyl R²-C(=O)-R³ Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene R¹CH=C(R²)R³ Oxaphosphetane->Alkene Elimination PhosphineOxide R'₃P=O Oxaphosphetane->PhosphineOxide

Caption: The general mechanism of the Wittig reaction.

Horner-Wadsworth-Emmons (HWE) Reaction Pathway

HWE_Pathway Phosphonate Phosphonate Ester (RO)₂P(O)CH₂R¹ Carbanion Phosphonate Carbanion (RO)₂P(O)⁻CHR¹ Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Adduct Intermediate Adduct Carbanion->Adduct Nucleophilic Attack Aldehyde Aldehyde/Ketone R²COR³ Aldehyde->Adduct Alkene Alkene R¹CH=CR²R³ Adduct->Alkene Elimination Phosphate Phosphate Byproduct (RO)₂PO₂⁻ Adduct->Phosphate

Caption: The reaction pathway of the Horner-Wadsworth-Emmons olefination.

Workflow for Selecting Mild Olefination Conditions

Olefination_Workflow Start Start: Olefination of Acid-Sensitive Substrate DesiredStereochem Desired Alkene Stereochemistry? Start->DesiredStereochem E_Alkene (E)-Alkene DesiredStereochem->E_Alkene (E) Z_Alkene (Z)-Alkene DesiredStereochem->Z_Alkene (Z) MasamuneRoush Masamune-Roush HWE (LiCl, Amine Base) E_Alkene->MasamuneRoush StabilizedYlide Stabilized Ylide with Mild Base (e.g., Amberlite®) E_Alkene->StabilizedYlide StillGennari Still-Gennari HWE (Electron-Withdrawing Phosphonate) Z_Alkene->StillGennari End Proceed with Synthesis MasamuneRoush->End StabilizedYlide->End StillGennari->End

Caption: A decision workflow for selecting appropriate mild olefination conditions.

Conclusion

The successful synthesis of complex molecules often hinges on the chemoselective transformation of multifunctional substrates. For the olefination of aldehydes and ketones bearing acid-sensitive groups, the traditional Wittig reaction can be problematic. However, the Horner-Wadsworth-Emmons reaction, particularly under the Masamune-Roush and Still-Gennari conditions, and the use of stabilized ylides with mild, solid-supported bases, provide robust and reliable alternatives. By carefully selecting the appropriate reagents and reaction conditions based on the desired stereochemical outcome and the nature of the substrate, researchers can effectively synthesize target alkenes in high yield and selectivity while preserving the integrity of acid-labile functionalities. The protocols and data presented herein serve as a practical guide for the implementation of these valuable synthetic methods.

References

Synthesis of Enol Ethers from Sterically Hindered Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enol ethers from sterically hindered ketones presents a significant challenge in organic synthesis. The steric bulk surrounding the carbonyl group can impede the approach of reagents, leading to low yields, undesired side reactions such as elimination, or failure to react. This document provides detailed application notes and experimental protocols for several key methodologies developed to overcome these challenges, enabling the efficient synthesis of these valuable intermediates. Enol ethers are crucial building blocks in a variety of organic transformations, including Diels-Alder reactions, Claisen rearrangements, and as precursors to stereodefined enolates.

The following sections will detail the formation of silyl (B83357) enol ethers under kinetic and thermodynamic control, a novel transition-metal-catalyzed approach for Z-selective silyl enol ether synthesis, and methods for the direct O-alkylation of hindered enolates.

Data Presentation: Comparative Yields of Enol Ether Synthesis Methods

The choice of synthetic route for accessing enol ethers from sterically hindered ketones is highly dependent on the desired regioselectivity and the nature of the substituents. Below is a summary of yields for different methods applied to various sterically hindered ketone substrates.

Ketone SubstrateMethodReagentsProductYield (%)Reference
2-Methylcyclohexanone (B44802)Kinetic Silyl Enol Ether FormationLDA, TMSCl, THF, -78 °C6-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene>99 (99:1 regioisomeric ratio)[1][2]
2-MethylcyclohexanoneThermodynamic Silyl Enol Ether FormationEt3N, TMSCl, DMF, reflux2-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene>99 (18:82 regioisomeric ratio)[1][2]
Adamantyl Phenyl KetoneNi-Catalyzed Remote FunctionalizationNiBr₂·dme, IPr, ⁱPrBr, Mn, Et₃SiCl(Z)-1-(Adamantyl)-2-phenyl-1-(triethylsilyloxy)ethene85[3][4]
1-(4-Methoxyphenyl)-5-hexen-1-oneNi-Catalyzed Remote FunctionalizationNiBr₂·dme, IPr, ⁱPrBr, Mn, Et₃SiCl(Z)-1-(4-Methoxyphenyl)-1-(triethylsilyloxy)-1-hexene89[3][4]
2,2-Dimethyl-1-phenylpropan-1-oneDirect O-Alkylation (Phase Transfer Catalysis)Me₂SO₄, K₂CO₃, TBAB, Toluene, 60 °C1-(tert-Butyl)-1-methoxy-2-phenyletheneModerate (qualitative)[5]

Methodologies and Experimental Protocols

Silyl Enol Ether Formation: Kinetic vs. Thermodynamic Control

The regioselective formation of silyl enol ethers from unsymmetrical, sterically hindered ketones can be controlled by the choice of base and reaction conditions. Kinetic control favors the formation of the less substituted silyl enol ether, while thermodynamic control yields the more substituted, and generally more stable, product.[1][2]

Logical Relationship: Kinetic vs. Thermodynamic Control

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control K_Base Strong, Hindered Base (e.g., LDA) K_Temp Low Temperature (-78 °C) K_Base->K_Temp K_Product Less Substituted (Kinetic) Enolate K_Temp->K_Product T_Base Weaker Base (e.g., Et3N) T_Temp Higher Temperature (Reflux) T_Base->T_Temp T_Product More Substituted (Thermodynamic) Enolate T_Temp->T_Product Ketone Unsymmetrical Sterically Hindered Ketone Ketone->K_Base Irreversible Deprotonation Ketone->T_Base Reversible Deprotonation

Caption: Selection of reaction conditions for kinetic versus thermodynamic enolate formation.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL) and diisopropylamine (1.1 equivalents).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

  • Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add trimethylsilyl chloride (1.2 equivalents) dropwise to the enolate solution. Stir for an additional 30 minutes at -78 °C.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude silyl enol ether.

  • Purify by distillation under reduced pressure to obtain the desired less substituted silyl enol ether.

Materials:

  • 2-Methylcyclohexanone

  • Triethylamine (B128534) (Et₃N)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous dimethylformamide (DMF)

  • Pentane (B18724)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-methylcyclohexanone (1.0 equivalent), anhydrous DMF, and triethylamine (1.5 equivalents).

  • Add trimethylsilyl chloride (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing pentane and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with pentane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by distillation under reduced pressure to obtain the desired more substituted silyl enol ether.

Nickel-Catalyzed Z-Selective Synthesis of Silyl Enol Ethers via Remote Functionalization

A recent advancement in the synthesis of silyl enol ethers involves a nickel-catalyzed "chain-walking" strategy. This method allows for the regio- and stereoselective formation of Z-silyl enol ethers from ketones bearing a distant olefinic group. The reaction proceeds via migration of the double bond towards the ketone, followed by silylation.[3][4][6]

Experimental Workflow: Ni-Catalyzed Remote Functionalization

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Ni_precatalyst NiBr2·dme Ligand IPr Ni_precatalyst->Ligand Reductant Mn Ligand->Reductant Activator iPrBr Reductant->Activator Active_Catalyst [Ni(II)-H] Activator->Active_Catalyst Chain_Walking Chain Walking Active_Catalyst->Chain_Walking Start_Ketone Ketone with Remote Olefin Start_Ketone->Chain_Walking Enolate_Formation η3-bound Ni(II) Enolate Chain_Walking->Enolate_Formation Silylation Silylation with R3SiCl Enolate_Formation->Silylation Product Z-Silyl Enol Ether Silylation->Product G Ketone Hindered Ketone Base Base Ketone->Base Enolate Enolate Anion Base->Enolate Elimination Alkene (Side Product) Base->Elimination E2 Elimination O_Alkylation Enol Ether (Desired Product) Enolate->O_Alkylation O-Alkylation C_Alkylation α-Alkylated Ketone (Side Product) Enolate->C_Alkylation C-Alkylation Alkyl_Halide R-X Alkyl_Halide->Elimination

References

Application Notes and Protocols: Total Synthesis of Taxol and Quinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the landmark total syntheses of two iconic natural products: the anticancer drug Taxol (Paclitaxel) and the antimalarial agent Quinine (B1679958). This document outlines the strategic approaches, key chemical transformations, and detailed experimental protocols employed in these complex syntheses. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Total Synthesis of Taxol (Paclitaxel)

Taxol, with its complex diterpenoid structure featuring a unique oxetane (B1205548) ring and a tetracyclic core, presented a formidable challenge to synthetic chemists for decades.[1][2] The successful total syntheses of Taxol are considered milestones in organic chemistry, showcasing innovative strategies and powerful synthetic methodologies. Two of the most renowned approaches, the Holton and Nicolaou syntheses, are detailed below.

Strategic Approaches: Linear vs. Convergent Synthesis

The total synthesis of Taxol has been accomplished through both linear and convergent strategies.

  • Linear Synthesis (Holton Approach): In a linear synthesis, the target molecule is assembled in a stepwise manner, with each reaction building upon the previous one. The Holton synthesis is a prime example of a linear approach, starting from a commercially available natural product, patchoulene oxide.[3][4]

  • Convergent Synthesis (Nicolaou Approach): A convergent synthesis involves the independent synthesis of several key fragments of the target molecule, which are then coupled together at a later stage.[5] The Nicolaou synthesis exemplifies this strategy, assembling the complex Taxol structure from three pre-synthesized fragments.[6] This approach is often more efficient as it allows for parallel synthesis and potentially higher overall yields.

Holton Taxol Total Synthesis

The Holton group's synthesis was the first to be completed and is characterized by its linear sequence starting from a chiral precursor.

Holton_Taxol_Synthesis A Patchoulene Oxide B AB Ring Formation A->B C C Ring Construction (Chan Rearrangement) B->C D D Ring Formation (Oxetane Synthesis) C->D E Side Chain Attachment D->E F Taxol E->F

Caption: Holton's linear approach to Taxol.

StepKey TransformationReagentsYield (%)
AB Ring Formation Epoxide opening/1. t-BuLi2. Ti(OiPr)₄, t-BuOOH3. BF₃·OEt₂~70-80
Grob fragmentation
C Ring Precursor OxidationSwern Oxidation~95
C Ring Formation Chan RearrangementLithium tetramethylpiperidide (LTMP)~90
D Ring Formation Oxetane ring closure1. OsO₄2. TsCl, pyridine3. K₂CO₃, MeOH~60-70
Side Chain Attachment Ojima lactam couplingβ-lactam, NaHMDS~80-90
Final Steps DeprotectionHF, pyridineHigh
Overall ~40-50 steps ~0.1-1%

Chan Rearrangement for C-Ring Formation:

  • Reaction: Rearrangement of an α-acyloxyketone to a γ-lactone.

  • Procedure: To a solution of the carbonate ester precursor in anhydrous THF at -78 °C is added a solution of lithium tetramethylpiperidide (LTMP) in THF. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to -20 °C over 2 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the γ-lactone.[7][8]

Nicolaou Taxol Total Synthesis

The Nicolaou group's convergent synthesis involved the coupling of A and C ring fragments to form the eight-membered B ring.

Nicolaou_Taxol_Synthesis cluster_A A Ring Synthesis cluster_C C Ring Synthesis A_start Starting Materials A_end A Ring Fragment A_start->A_end Coupling A + C Coupling (Shapiro & McMurry Reactions) A_end->Coupling C_start Starting Materials C_end C Ring Fragment C_start->C_end C_end->Coupling ABC ABC Tricyclic Core Coupling->ABC D_ring D Ring Formation ABC->D_ring Side_chain Side Chain Attachment D_ring->Side_chain Taxol Taxol Side_chain->Taxol

Caption: Nicolaou's convergent strategy for Taxol.

StepKey TransformationReagentsYield (%)
A Ring Synthesis Diels-Alder reactionDiene + DienophileHigh
C Ring Synthesis Diels-Alder reactionDiene + DienophileHigh
A + C Coupling Shapiro ReactionVinyllithium (B1195746) from hydrazone + Aldehyde~82
McMurry ReactionTiCl₃, Zn-Cu couple~23
D Ring Formation Oxetane ring closure1. OsO₄2. MsCl, pyridine3. BaseModerate
Side Chain Attachment Ojima lactam couplingβ-lactam, NaHMDS~70-80
Final Steps DeprotectionHF, pyridineHigh
Overall ~35-40 steps ~0.01-0.1%

Shapiro Reaction for A-C Ring Coupling:

  • Reaction: Coupling of a vinyllithium species with an aldehyde.

  • Procedure: To a solution of the tosylhydrazone of the A-ring fragment in anhydrous THF at -78 °C is added n-butyllithium (2.2 equivalents). The mixture is stirred at -78 °C for 1 hour and then warmed to 0 °C for 30 minutes. The resulting vinyllithium solution is then cooled back to -78 °C, and a solution of the C-ring aldehyde fragment in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then quenched with saturated aqueous NH₄Cl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.[9][10]

McMurry Reaction for B-Ring Cyclization:

  • Reaction: Reductive coupling of two carbonyl groups to form an alkene.

  • Procedure: A slurry of TiCl₃ and Zn-Cu couple in anhydrous DME is heated at reflux for 2 hours under an argon atmosphere. A solution of the dialdehyde (B1249045) precursor in anhydrous DME is then added slowly to the refluxing mixture. The reaction is heated at reflux for an additional 6 hours. After cooling to room temperature, the reaction is quenched by the slow addition of 20% aqueous K₂CO₃. The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography to yield the cyclized product.[11][12]

Total Synthesis of Quinine

Quinine, a quinoline (B57606) alkaloid, has been a crucial antimalarial drug for centuries. Its total synthesis has a long and storied history, marked by the famous formal synthesis by Woodward and Doering and the first stereoselective synthesis by Stork. More recent approaches have focused on improving efficiency and step economy.

Historical Context and Modern Approaches

The first formal total synthesis of quinine was reported by Woodward and Doering in 1944, a landmark achievement of its time. However, this synthesis was not stereoselective. The first fully stereoselective total synthesis was accomplished by Gilbert Stork in 2001.[13][14] More recently, innovative strategies such as C-H activation have been employed to further streamline the synthesis of quinine.[15][16]

Stork Quinine Total Synthesis

Stork's synthesis is notable for its elegant and highly stereocontrolled construction of the quinuclidine (B89598) core.

Stork_Quinine_Synthesis A Chiral Starting Material B Piperidine Ring Construction A->B C Quinuclidine Core Formation (Intramolecular Heck Reaction) B->C D Introduction of Quinoline C->D E Final Functionalization D->E F Quinine E->F

Caption: Stork's stereoselective synthesis of Quinine.

StepKey TransformationReagentsYield (%)
Piperidine Ring Precursor Alkylation of an enolateLDA, electrophile~70-80
Piperidine Ring Formation Reductive aminationNaBH(OAc)₃~80-90
Quinuclidine Core Formation Intramolecular Heck ReactionPd(OAc)₂, PPh₃, base~70-80
Introduction of Quinoline Moiety Grignard addition to an ester6-Methoxy-4-quinolylmagnesium bromide~60-70
Final Steps Reduction and deprotectionDIBAL-H, then H₂/Pd-CHigh
Overall ~20-25 steps ~1-2%

Stereoselective Alkylation:

  • Reaction: Generation of a chiral enolate and its reaction with an electrophile to set a key stereocenter.

  • Procedure: To a solution of the chiral lactam in anhydrous THF at -78 °C is added a solution of lithium diisopropylamide (LDA) in THF. The mixture is stirred at -78 °C for 30 minutes, followed by the addition of the alkyl iodide electrophile. The reaction is stirred at -78 °C for 2 hours and then warmed to 0 °C over 1 hour. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

Maulide Quinine Total Synthesis via C-H Activation

This modern approach highlights the power of C-H activation for a more concise and efficient synthesis.

Maulide_Quinine_Synthesis Start Quinuclidine Derivative CH_Activation Palladium-Catalyzed C(sp³)-H Arylation Start->CH_Activation Intermediate Arylated Quinuclidine CH_Activation->Intermediate Aldol Aldol Reaction with Quinoline Aldehyde Intermediate->Aldol Reduction Diastereoselective Reduction Aldol->Reduction Quinine Quinine Reduction->Quinine

Caption: Maulide's C-H activation approach to Quinine.

StepKey TransformationReagentsYield (%)
C-H Arylation Pd-catalyzed C-H activationPd(OAc)₂, ligand, oxidant, aryl halide~60-70
Aldol Reaction Aldol condensationLDA, quinoline-4-carboxaldehyde~70-80
Reduction Diastereoselective reductionNaBH₄, CeCl₃·7H₂OHigh
Final Steps DeprotectionAcidic or basic conditionsHigh
Overall ~10-15 steps ~5-10%

Palladium-Catalyzed C(sp³)-H Arylation:

  • Reaction: Direct arylation of a C-H bond on the quinuclidine scaffold.

  • Procedure: To a mixture of the quinuclidine substrate, aryl iodide, Pd(OAc)₂ (catalyst), and a ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand) in a suitable solvent (e.g., toluene (B28343) or dioxane) is added an oxidant (e.g., Ag₂CO₃ or benzoquinone). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature for several hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the arylated product.[15][16]

Conclusion

The total syntheses of Taxol and quinine represent monumental achievements in organic chemistry. They not only provided access to these vital medicines but also spurred the development of new synthetic strategies and methodologies that have had a broad impact on the field. The evolution from classical, lengthy syntheses to modern, more efficient approaches, such as those employing convergent strategies and C-H activation, demonstrates the continuous innovation in the art and science of chemical synthesis. These application notes provide a glimpse into the elegance and complexity of these synthetic endeavors, offering valuable insights for today's researchers.

References

Application Notes and Protocols for Gram-Scale Synthesis using (Methoxymethylene)triphenylphosphorane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methoxymethylene)triphenylphosphorane (Ph₃P=CHOCH₃) is a versatile Wittig reagent employed for the one-carbon homologation of aldehydes and ketones. This process involves the conversion of a carbonyl compound into an aldehyde containing one additional carbon atom. The reaction proceeds through a two-step sequence: a Wittig reaction to form a vinyl ether, followed by hydrolysis to yield the target aldehyde. This methodology is a valuable tool in organic synthesis, particularly in the construction of complex molecules where precise carbon chain extension is required.[1] Its application has been noted in the total synthesis of complex natural products, highlighting its reliability.

This document provides detailed protocols for the gram-scale synthesis of aldehydes using this compound, including the in situ preparation of the reagent, the Wittig reaction, and the subsequent hydrolysis of the enol ether intermediate.

Reaction Principle

The overall transformation involves two key stages:

  • Wittig Olefination: An aldehyde or ketone reacts with this compound to form a methoxy-substituted alkene, commonly known as a vinyl ether or enol ether. Triphenylphosphine (B44618) oxide is generated as a byproduct.

  • Hydrolysis: The intermediate vinyl ether is treated with an acid catalyst in the presence of water to hydrolyze the enol ether moiety, yielding the one-carbon homologated aldehyde and methanol.

Data Presentation

The following table summarizes the quantitative data for a representative gram-scale synthesis of 2-phenylpropanal (B145474) from acetophenone (B1666503).

ParameterPreparation of (Methoxymethyl)triphenylphosphonium (B8745145) chlorideIn situ Generation of this compound and Wittig ReactionHydrolysis of 1-methoxy-1-phenylethene
Reactant 1 Triphenylphosphine (PPh₃)(Methoxymethyl)triphenylphosphonium chloride1-methoxy-1-phenylethene
Molar Mass ( g/mol )262.29342.81134.18
Amount (g)131.15171.4160.38
Moles (mol)0.500.500.45
Reactant 2 Chloromethyl methyl ether (CH₃OCH₂Cl)n-Butyllithium (n-BuLi, 2.5 M in hexanes)Water (H₂O)
Molar Mass ( g/mol )80.5164.0618.02
Amount (mL)42.52008.1
Moles (mol)0.550.500.45
Reactant 3 -AcetophenoneOxalyl Chloride (catalyst)
Molar Mass ( g/mol )-120.15126.93
Amount (g)-54.070.64
Moles (mol)-0.450.005
Solvent Toluene (B28343)Tetrahydrofuran (B95107) (THF), anhydrousChloroform (CHCl₃)
Volume (mL)5001000500
Product (Methoxymethyl)triphenylphosphonium chloride1-methoxy-1-phenylethene2-Phenylpropanal
Molar Mass ( g/mol )342.81134.18134.18
Theoretical Yield (g)171.4160.3860.38
Actual Yield (g)162.8 (95%)54.34 (90%)51.32 (85%)
Reaction Time 24 hours4 hours1 hour
Temperature (°C) 25-78 to 2525

Experimental Protocols

Protocol 1: Preparation of (Methoxymethyl)triphenylphosphonium chloride

This protocol describes the synthesis of the phosphonium (B103445) salt precursor to the Wittig reagent.

Materials:

  • Triphenylphosphine (131.15 g, 0.50 mol)

  • Chloromethyl methyl ether (42.5 mL, 0.55 mol)

  • Toluene (500 mL)

  • 1 L three-necked round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere.

  • Dissolve triphenylphosphine in 500 mL of toluene in the flask.

  • Add chloromethyl methyl ether to the dropping funnel.

  • Add the chloromethyl methyl ether dropwise to the stirred solution of triphenylphosphine at room temperature over 30 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours. A white precipitate will form.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with 2 x 100 mL of diethyl ether.

  • Dry the solid under vacuum to obtain (methoxymethyl)triphenylphosphonium chloride.

Protocol 2: Gram-Scale Synthesis of 1-methoxy-1-phenylethene via Wittig Reaction

This protocol details the in situ generation of this compound and its reaction with acetophenone.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride (171.41 g, 0.50 mol)

  • n-Butyllithium (2.5 M solution in hexanes, 200 mL, 0.50 mol)

  • Acetophenone (54.07 g, 0.45 mol)

  • Anhydrous tetrahydrofuran (THF) (1000 mL)

  • 2 L three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Low-temperature thermometer

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • Set up a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer under an inert atmosphere.

  • Add (methoxymethyl)triphenylphosphonium chloride and 800 mL of anhydrous THF to the flask.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise via the dropping funnel to the stirred suspension, maintaining the temperature below -70 °C. A deep red color, characteristic of the ylide, will develop.

  • After the addition is complete, stir the mixture at -78 °C for 1 hour.

  • Dissolve acetophenone in 200 mL of anhydrous THF and add it to the dropping funnel.

  • Add the acetophenone solution dropwise to the ylide solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium (B1175870) chloride solution.

  • Transfer the mixture to a separatory funnel and add 500 mL of diethyl ether and 500 mL of water.

  • Separate the layers and extract the aqueous layer with 2 x 200 mL of diethyl ether.

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude 1-methoxy-1-phenylethene. The crude product is often used directly in the next step.

Protocol 3: Hydrolysis of 1-methoxy-1-phenylethene to 2-Phenylpropanal

This protocol describes the acid-catalyzed hydrolysis of the enol ether to the final aldehyde product.

Materials:

  • Crude 1-methoxy-1-phenylethene (from the previous step, ~0.45 mol)

  • Chloroform (500 mL)

  • Water (8.1 mL, 0.45 mol)

  • Oxalyl chloride (0.64 g, 0.005 mol)

  • 1 L round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer under an inert atmosphere, dissolve the crude 1-methoxy-1-phenylethene in 500 mL of chloroform.

  • Add water to the solution.

  • Slowly add oxalyl chloride to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding 200 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with 2 x 100 mL of chloroform.

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 2-phenylpropanal.

Visualizations

Wittig_Homologation_Workflow cluster_reagent_prep Reagent Preparation cluster_wittig Wittig Reaction cluster_hydrolysis Hydrolysis PPh3 Triphenylphosphine Phosphonium_Salt (Methoxymethyl)triphenylphosphonium chloride PPh3->Phosphonium_Salt Toluene, 25°C, 24h CH3OCH2Cl Chloromethyl methyl ether CH3OCH2Cl->Phosphonium_Salt Phosphonium_Salt_input (Methoxymethyl)triphenylphosphonium chloride Ylide This compound (in situ) Phosphonium_Salt_input->Ylide THF, -78°C Base n-BuLi Base->Ylide Enol_Ether Vinyl Ether Ylide->Enol_Ether -78°C to 25°C Carbonyl Aldehyde/Ketone Carbonyl->Enol_Ether Enol_Ether_input Vinyl Ether Aldehyde Homologated Aldehyde Enol_Ether_input->Aldehyde Solvent, 25°C Acid Acid Catalyst (e.g., Oxalyl Chloride/H₂O) Acid->Aldehyde

Caption: Experimental workflow for gram-scale aldehyde synthesis.

Signaling_Pathway cluster_wittig Wittig Reaction cluster_hydrolysis Hydrolysis Carbonyl R(R')C=O (Aldehyde/Ketone) Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane Ylide Ph₃P=CHOCH₃ (Wittig Reagent) Ylide->Oxaphosphetane Enol_Ether R(R')C=CHOCH₃ (Vinyl Ether) Oxaphosphetane->Enol_Ether Byproduct1 Ph₃P=O (Triphenylphosphine oxide) Oxaphosphetane->Byproduct1 Enol_Ether_input R(R')C=CHOCH₃ (Vinyl Ether) Protonated_Ether Protonated Intermediate Enol_Ether_input->Protonated_Ether Protonation H3O H₃O⁺ H3O->Protonated_Ether Hemiacetal Hemiacetal Intermediate Protonated_Ether->Hemiacetal Nucleophilic attack by H₂O Aldehyde R(R')CH-CHO (Homologated Aldehyde) Hemiacetal->Aldehyde Elimination of Methanol Methanol CH₃OH Hemiacetal->Methanol

Caption: Reaction pathway for aldehyde homologation.

References

Application Notes and Protocols for Chemoselective Homologation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of several key chemoselective homologation reactions, offering insights into their mechanisms, functional group tolerance, and practical application in organic synthesis. The protocols are intended to serve as a guide for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development, where the precise modification of complex molecules is paramount.

Arndt-Eistert Homologation

The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids. This reaction proceeds via the formation of a diazoketone from an activated carboxylic acid (typically an acyl chloride), followed by a Wolff rearrangement to a ketene (B1206846), which is then trapped by a nucleophile to yield the homologous carboxylic acid, ester, or amide. A significant advantage of this reaction is its broad tolerance for various non-acidic functional groups.

Mechanism of the Arndt-Eistert Homologation

The reaction mechanism involves three key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species, usually an acyl chloride, using reagents like thionyl chloride or oxalyl chloride.

  • Formation of a Diazoketone: The activated carboxylic acid reacts with diazomethane (B1218177) (or a safer alternative like trimethylsilyldiazomethane) to form an α-diazoketone.

  • Wolff Rearrangement: In the presence of a metal catalyst (e.g., silver oxide) or upon photolysis or thermolysis, the diazoketone undergoes a rearrangement to form a ketene, with the loss of nitrogen gas.

  • Nucleophilic Trapping: The highly reactive ketene is trapped in situ by a nucleophile (e.g., water, alcohol, or an amine) to furnish the final homologated product.

Arndt_Eistert_Mechanism cluster_step1 Step 1: Acid Activation cluster_step2 Step 2: Diazoketone Formation cluster_step3 Step 3: Wolff Rearrangement cluster_step4 Step 4: Nucleophilic Trapping Carboxylic_Acid R-COOH Acyl_Chloride R-COCl Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Diazoketone R-COCHN₂ Acyl_Chloride->Diazoketone + CH₂N₂ - HCl Diazomethane CH₂N₂ Ketene R-CH=C=O Diazoketone->Ketene Ag₂O, Δ, or hν - N₂ Homologated_Product R-CH₂-CO-Nu Ketene->Homologated_Product + Nu-H Nucleophile Nu-H

Figure 1: Mechanism of the Arndt-Eistert Homologation.

Functional Group Tolerance

The Arndt-Eistert reaction is known for its good compatibility with a range of functional groups. However, acidic protons must be avoided as they will be quenched by diazomethane.

Functional GroupToleranceYield Range (%)Citation(s)
EstersHigh70-90
AmidesHigh70-90
EthersHigh75-95
Halides (Aryl, Alkyl)High70-90
NitroModerate50-70
KetonesHigh70-85
AlkenesHigh75-95
AlkynesHigh75-95
Boc-protected aminesHigh70-90
Silyl ethersHigh80-95

Experimental Protocol: Arndt-Eistert Homologation of N-Boc-Alanine

This protocol describes the homologation of an N-protected amino acid, a common application in peptide chemistry.

Arndt_Eistert_Workflow Start N-Boc-Alanine Step1 Dissolve in dry THF Start->Step1 Step2 Cool to -20 °C Step1->Step2 Step3 Add ethyl chloroformate and N-methylmorpholine Step2->Step3 Step4 Stir for 20 min Step3->Step4 Step5 Filter and wash with cold THF Step4->Step5 Step6 Add ethereal diazomethane solution Step5->Step6 Step7 Warm to RT and stir for 3 h Step6->Step7 Step8 Remove solvent in vacuo Step7->Step8 Step9 Dissolve diazoketone in dioxane/water Step8->Step9 Step10 Add silver benzoate (B1203000) Step9->Step10 Step11 Heat at 80 °C for 10 h Step10->Step11 Step12 Workup and purification Step11->Step12 End N-Boc-β-homoalanine Step12->End

Figure 2: Workflow for Arndt-Eistert homologation.

Materials:

  • N-Boc-Alanine (1.0 equiv)

  • Dry Tetrahydrofuran (THF)

  • Ethyl chloroformate (1.1 equiv)

  • N-Methylmorpholine (1.1 equiv)

  • Ethereal solution of diazomethane (~3 equiv)

  • Dioxane

  • Water

  • Silver benzoate (0.1 equiv)

  • Diethyl ether

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve N-Boc-alanine in dry THF.

  • Cool the solution to -20 °C in an ice-salt bath.

  • Add N-methylmorpholine followed by the dropwise addition of ethyl chloroformate.

  • Stir the resulting mixture at -20 °C for 20 minutes.

  • Filter the precipitated N-methylmorpholine hydrochloride under a nitrogen atmosphere and wash the solid with cold, dry THF.

  • To the combined filtrate, add a freshly prepared ethereal solution of diazomethane at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Carefully remove the solvent and excess diazomethane under reduced pressure.

  • Dissolve the crude diazoketone in a mixture of dioxane and water (e.g., 9:1 v/v).

  • Add silver benzoate to the solution.

  • Heat the reaction mixture at 80 °C for 10 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-Boc-β-homoalanine.

Kowalski Ester Homologation

The Kowalski ester homologation is a safer and often more efficient alternative to the Arndt-Eistert synthesis for the one-carbon homologation of esters. This reaction utilizes a reagent generated in situ from dibromomethane (B42720) and a strong base, which reacts with an ester to form an ynolate intermediate. Subsequent protonation yields the homologated ester. A key advantage is the avoidance of the highly toxic and explosive diazomethane.

Mechanism of the Kowalski Ester Homologation

The proposed mechanism involves the following steps:

  • Formation of the Homologating Reagent: Dibromomethyllithium is generated in situ from dibromomethane and a strong lithium amide base.

  • Addition to the Ester: The dibromomethyllithium adds to the ester carbonyl to form a tetrahedral intermediate.

  • Rearrangement to an Ynolate: A second equivalent of strong base promotes a rearrangement to form a lithium ynolate.

  • Protonation: Quenching the reaction with an acidic workup protonates the ynolate to give the final homologated ester.

Kowalski_Mechanism cluster_step1 Step 1: Reagent Formation cluster_step2 Step 2: Addition to Ester cluster_step3 Step 3: Rearrangement to Ynolate cluster_step4 Step 4: Protonation CH2Br2 CH₂Br₂ Dibromomethyllithium LiCHBr₂ CH2Br2->Dibromomethyllithium + LDA LiN_base LDA Ester R-COOR' Tetrahedral_Intermediate R-C(O⁻Li⁺)(CHBr₂)-OR' Ester->Tetrahedral_Intermediate + LiCHBr₂ Ynolate R-C≡C-O⁻Li⁺ Tetrahedral_Intermediate->Ynolate + BuLi - LiBr, - R'OH Homologated_Ester R-CH₂-COOR' Ynolate->Homologated_Ester + H₃O⁺ Workup H₃O⁺

Figure 3: Proposed mechanism of the Kowalski Ester Homologation.

Functional Group Tolerance

The Kowalski ester homologation exhibits excellent chemoselectivity and is compatible with a variety of functional groups.

Functional GroupToleranceYield Range (%)Citation(s)
N-Boc protected aminesGood60-85
N-Cbz protected aminesGood65-90
N-Benzyl protected aminesHigh70-95
Silyl ethers (TBDMS)High80-95
EstersHigh75-90
AmidesHigh70-85
Halides (Aryl)High70-90
AlkenesHigh75-95
AlkynesHigh70-90
Free HydroxylsModerate50-70

Experimental Protocol: Kowalski Homologation of Methyl 2-((tert-butoxycarbonyl)amino)propanoate

This protocol details the homologation of an N-Boc protected amino ester.

Kowalski_Workflow Start Methyl 2-((tert-butoxycarbonyl)amino)propanoate Step1 Prepare LDA solution in THF at -78 °C Start->Step1 Step2 Add dibromomethane Step1->Step2 Step3 Stir for 30 min Step2->Step3 Step4 Add ester solution in THF Step3->Step4 Step5 Stir for 2 h Step4->Step5 Step6 Add n-BuLi and stir for 30 min Step5->Step6 Step7 Quench with saturated NH₄Cl Step6->Step7 Step8 Warm to RT Step7->Step8 Step9 Extract with EtOAc Step8->Step9 Step10 Wash, dry, and concentrate Step9->Step10 Step11 Purify by chromatography Step10->Step11 End Methyl 3-((tert-butoxycarbonyl)amino)butanoate Step11->End Seyferth_Gilbert_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3 & 4: Fragmentation & 1,2-Shift Ohira_Bestmann_Reagent (MeO)₂P(O)C(N₂)C(O)Me Carbanion [(MeO)₂P(O)C(N₂)]⁻ Ohira_Bestmann_Reagent->Carbanion + Base Base K₂CO₃/MeOH Aldehyde R-CHO Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Carbanion Alkyne R-C≡CH Oxaphosphetane->Alkyne - N₂, - (MeO)₂PO₂⁻ Seyferth_Gilbert_Workflow Start 4-Bromobenzaldehyde Step1 Dissolve aldehyde and Ohira-Bestmann reagent in MeOH Start->Step1 Step2 Add K₂CO₃ Step1->Step2 Step3 Stir at RT for 12 h Step2->Step3 Step4 Quench with water Step3->Step4 Step5 Extract with Et₂O Step4->Step5 Step6 Wash, dry, and concentrate Step5->Step6 Step7 Purify by chromatography Step6->Step7 End 1-Bromo-4-ethynylbenzene Step7->End Boronic_Ester_Homologation_Mechanism cluster_step1 Step 1: Ate-Complex Formation cluster_step2 Step 2: 1,2-Rearrangement Boronic_Ester R-B(OR')₂ Ate_Complex [R-B(OR')₂-CH(X)R'']⁻Li⁺ Boronic_Ester->Ate_Complex + Carbenoid Carbenoid Li-CH(X)R'' Homologated_Boronic_Ester R-CH(R'')-B(OR')₂ Ate_Complex->Homologated_Boronic_Ester - LiX Boronic_Ester_Workflow Start Pinacol Phenylboronate Step1 Prepare LiCH₂Cl solution in THF at -78 °C Start->Step1 Step2 Add boronic ester solution Step1->Step2 Step3 Stir for 3 h Step2->Step3 Step4 Warm to RT Step3->Step4 Step5 Quench with saturated NH₄Cl Step4->Step5 Step6 Extract with Et₂O Step5->Step6 Step7 Wash, dry, and concentrate Step6->Step7 Step8 Purify by chromatography Step7->Step8 End Pinacol Benzylboronate Step8->End

Application Notes and Protocols for the Acidic Workup of Enol Ether Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Enol ethers are versatile intermediates in organic synthesis, frequently employed as protecting groups for alcohols or as reactive precursors for the formation of carbonyl compounds. The acidic workup to hydrolyze enol ethers back to the corresponding ketone or aldehyde is a fundamental and widely used transformation. This document provides a detailed overview of the procedures for the acidic workup of enol ether intermediates, including reaction mechanisms, a summary of common acidic catalysts with their respective efficiencies, and detailed experimental protocols for both alkyl and silyl (B83357) enol ethers.

Introduction

Enol ethers, characterized by an alkoxy group attached to a carbon-carbon double bond, are electron-rich alkenes that exhibit enhanced reactivity towards electrophiles, particularly Brønsted acids.[1] This reactivity makes them susceptible to acid-catalyzed hydrolysis, a reaction that efficiently converts them into a carbonyl compound and an alcohol. This process is central to their use as protecting groups for hydroxyl functionalities, such as the widely used tetrahydropyranyl (THP) ethers, and in the unmasking of ketone or aldehyde functionalities in multi-step synthetic sequences. The choice of acid, solvent, and reaction conditions is crucial for achieving high yields and ensuring the compatibility of the workup with other functional groups present in the molecule.

Reaction Mechanisms

The acidic hydrolysis of enol ethers proceeds through a well-established mechanism. However, the pathway for silyl enol ethers differs slightly from that of alkyl enol ethers.

Alkyl Enol Ethers

The hydrolysis of alkyl enol ethers is analogous to the final steps of acetal (B89532) hydrolysis. The mechanism involves three key steps:

  • Protonation: The reaction is initiated by the protonation of the enol ether at the α-carbon. This is the rate-determining step and is favored over protonation of the oxygen atom, which is an unproductive pathway.[2][3]

  • Oxonium Ion Formation and Nucleophilic Attack: The protonation leads to the formation of a resonance-stabilized oxonium ion intermediate. This electrophilic species is then attacked by a water molecule, acting as a nucleophile, to form a hemiacetal.[3][4]

  • Hemiacetal Decomposition: The hemiacetal intermediate is unstable under acidic conditions and rapidly decomposes to yield the final carbonyl compound (ketone or aldehyde) and the corresponding alcohol.[3]

G cluster_mechanism Mechanism of Alkyl Enol Ether Hydrolysis start Alkyl Enol Ether step1 Protonation at α-carbon start->step1 + H⁺ intermediate1 Resonance-Stabilized Oxonium Ion step1->intermediate1 step2 Nucleophilic attack by H₂O intermediate1->step2 + H₂O intermediate2 Hemiacetal step2->intermediate2 step3 Decomposition intermediate2->step3 - H⁺ end Ketone/Aldehyde + Alcohol step3->end

Caption: Reaction mechanism for the acidic hydrolysis of alkyl enol ethers.

Silyl Enol Ethers

Silyl enol ethers undergo hydrolysis through a slightly different mechanism, where the initial nucleophilic attack occurs at the silicon atom.[4]

  • Protonation: Similar to alkyl enol ethers, the reaction can be initiated by protonation at the α-carbon.

  • Nucleophilic Attack at Silicon: Water acts as a nucleophile and attacks the electrophilic silicon atom.[2] This is facilitated by the high affinity of silicon for oxygen.

  • Formation of Products: This attack leads to the cleavage of the silicon-oxygen bond, directly forming the carbonyl compound and a silanol (B1196071) intermediate (e.g., trimethylsilanol). The silanol intermediate is unstable and typically undergoes self-condensation to form a stable disiloxane (B77578) (e.g., hexamethyldisiloxane).[2]

G cluster_silyl_mechanism Mechanism of Silyl Enol Ether Hydrolysis start Silyl Enol Ether step1 Nucleophilic attack by H₂O at Silicon start->step1 intermediate1 Pentavalent Silicon Intermediate step1->intermediate1 step2 Cleavage of Si-O bond intermediate1->step2 products Ketone/Aldehyde + Silanol step2->products step3 Condensation products->step3 2x Silanol end Disiloxane step3->end

Caption: Reaction mechanism for the acidic hydrolysis of silyl enol ethers.

Data Presentation: Acidic Deprotection of Tetrahydropyranyl (THP) Ethers

The deprotection of THP ethers is a common application of the acidic hydrolysis of enol ethers. The following tables summarize the reaction conditions and yields for the deprotection of various THP-protected alcohols and phenols using different acidic catalysts.

Table 1: Deprotection of THP Ethers with Trifluoroacetic Acid (TFA) [5]

EntrySubstrate (R-OTHP)Product (R-OH)Yield (%)
1Benzyl-OTHPBenzyl alcohol92
24-Methoxybenzyl-OTHP4-Methoxybenzyl alcohol98
34-Chlorobenzyl-OTHP4-Chlorobenzyl alcohol95
4Cinnamyl-OTHPCinnamyl alcohol96
5Cyclohexyl-OTHPCyclohexanol94
6Menthol-OTHPMenthol98
7Phenol-OTHPPhenol90
84-Methoxyphenol-OTHP4-Methoxyphenol92

Reaction Conditions: 20 mol% TFA in methanol (B129727) at room temperature for 15-30 minutes.

Table 2: Deprotection of a THP Ether with Wells-Dawson (WD) Solid Acid Catalyst [2]

EntrySolventCatalystTimeYield (%)
1TolueneBulk WD5 h78
2THFBulk WD2 h94
3MethanolBulk WD15 min100
4THF/1% MeOHSupported WD on SiO₂15 min98

Substrate: 1-Phenoxy-tetrahydropyran. Reaction Conditions: 1% catalyst at room temperature.

Experimental Protocols

The following protocols provide detailed methodologies for the acidic workup of different types of enol ether intermediates. A general experimental workflow is depicted below.

G cluster_workflow General Experimental Workflow for Acidic Workup dissolution Dissolve enol ether in appropriate solvent addition Add acidic catalyst (e.g., aq. HCl, TFA, solid acid) dissolution->addition reaction Stir at specified temperature addition->reaction monitoring Monitor reaction by TLC/GC/LC-MS reaction->monitoring workup Quench with base (e.g., NaHCO₃ solution) monitoring->workup Upon completion extraction Extract with organic solvent workup->extraction drying Dry organic layer (e.g., Na₂SO₄, MgSO₄) extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography (if necessary) concentration->purification

Caption: A general workflow for the acidic workup of enol ether intermediates.

Protocol 1: Deprotection of a THP-Protected Alcohol using Acetic Acid

This protocol is adapted from a standard procedure for the mild cleavage of THP ethers.

Materials:

  • THP-protected alcohol (1.0 equiv)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) or diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the THP-protected alcohol (1.0 equiv) in a 3:1:1 mixture of THF, acetic acid, and water.

  • Stir the solution at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol.

  • If necessary, purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Hydrolysis of a Trimethylsilyl (B98337) (TMS) Enol Ether using Hydrochloric Acid

This protocol describes a general procedure for the acidic hydrolysis of a TMS enol ether.[6]

Materials:

  • Trimethylsilyl enol ether (1.0 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 1N Hydrochloric acid (HCl)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the trimethylsilyl enol ether (0.4 mmol) in dichloromethane (4 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add one drop of 1N HCl to the solution.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Upon completion, quench the reaction by adding water (5 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carbonyl compound.

  • Purify the product by distillation or column chromatography as needed.

Conclusion

The acidic workup of enol ether intermediates is a robust and reliable method for the generation of carbonyl compounds. The choice of acidic catalyst can be tailored to the specific substrate, allowing for the deprotection of sensitive molecules under mild conditions. By understanding the underlying reaction mechanisms and having access to detailed protocols, researchers can effectively utilize this important transformation in their synthetic endeavors. The data presented provides a useful guide for selecting appropriate reaction conditions to achieve high-yield conversions.

References

Application Notes and Protocols: (Methoxymethylene)triphenylphosphorane in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach relies on the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency. Subsequently, these initial fragment hits are elaborated and optimized to achieve higher affinity and drug-like properties. A key challenge in FBDD is the synthetic elaboration of these fragments in a controlled and efficient manner. The "fragment growing" strategy, where a fragment is extended to explore adjacent binding pockets, is a widely used approach.[1][2]

One-carbon homologation, the extension of a carbon chain by a single carbon atom, represents a minimal yet significant modification in fragment growing.[3][4] (Methoxymethylene)triphenylphosphorane is a versatile Wittig reagent that facilitates the one-carbon homologation of aldehydes and ketones.[5] This reagent converts a carbonyl group into an enol ether, which can be readily hydrolyzed to the corresponding aldehyde with an extended carbon chain.[5][6] This application note provides a detailed protocol for the use of this compound in the context of FBDD for fragment elaboration.

Application in Fragment-Based Drug Discovery

The use of this compound is particularly well-suited for the "fragment growing" phase of FBDD. When a fragment hit containing an aldehyde moiety is identified, this reagent allows for a precise one-carbon extension. This seemingly small modification can have a profound impact on binding affinity by enabling the elaborated fragment to interact with a previously unoccupied sub-pocket of the target protein.

Key Advantages:

  • Minimalistic Growth: A one-carbon extension is a subtle modification that allows for a systematic and granular exploration of the target's binding site.

  • Versatility: The Wittig reaction is generally tolerant of a wide range of functional groups, making it applicable to diverse and often complex fragment scaffolds.[7]

  • Predictable Trajectory: The extension occurs at the site of the aldehyde, providing a predictable vector for fragment growth.

Experimental Workflow

The overall workflow for utilizing this compound in FBDD can be visualized as a multi-step process, starting from a fragment hit and culminating in an elaborated fragment with potentially improved binding affinity.

FBDD_Workflow cluster_0 Fragment Hit Identification cluster_1 Fragment Elaboration cluster_2 Biological Evaluation FragmentScreening Fragment Screening HitValidation Hit Validation (NMR, SPR, X-ray) FragmentScreening->HitValidation AldehydeFragment Aldehyde-containing Fragment Hit HitValidation->AldehydeFragment WittigReaction Wittig Reaction with (MeOCH)PPh3 AldehydeFragment->WittigReaction One-carbon extension Hydrolysis Acidic Hydrolysis WittigReaction->Hydrolysis ElaboratedFragment One-Carbon Homologated Fragment Hydrolysis->ElaboratedFragment BindingAssay Binding Affinity Assay ElaboratedFragment->BindingAssay SAR Structure-Activity Relationship (SAR) BindingAssay->SAR

Figure 1: Experimental workflow for fragment elaboration using this compound.

Signaling Pathway Analogy in FBDD

While not a biological signaling pathway, the logical progression of fragment elaboration in FBDD can be represented in a similar manner, illustrating the flow of information and decision-making.

FBDD_Logic_Pathway Start Initial Fragment Hit HasAldehyde Fragment contains aldehyde? Start->HasAldehyde Wittig Apply One-Carbon Homologation Protocol HasAldehyde->Wittig Yes Alternative Alternative Elaboration Strategy HasAldehyde->Alternative No Evaluate Evaluate Binding Affinity Wittig->Evaluate Improved Improved Affinity Evaluate->Improved Yes NoImprovement No Improvement Evaluate->NoImprovement No Iterate Iterate or Redesign Improved->Iterate NoImprovement->Iterate

Figure 2: Logical decision pathway for fragment elaboration in FBDD.

Experimental Protocols

Protocol 1: In Situ Preparation of this compound

This compound is typically prepared in situ due to its sensitivity to air and moisture.[5]

Materials:

  • Methoxymethyl)triphenylphosphonium chloride

  • Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas supply

  • Schlenk flask and syringe techniques

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add (methoxymethyl)triphenylphosphonium (B8745145) chloride (1.2 equivalents relative to the fragment).

  • Add anhydrous THF to the flask via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as sodium hydride (1.2 equivalents) or a solution of n-butyllithium in hexanes (1.1 equivalents).

  • Allow the mixture to stir at 0 °C for 10 minutes and then at room temperature for 1 hour. A characteristic red-orange color indicates the formation of the ylide.

  • The resulting solution/suspension of this compound is ready for the reaction with the aldehyde-containing fragment.

Protocol 2: One-Carbon Homologation of an Aldehyde-Containing Fragment

Materials:

  • Aldehyde-containing fragment

  • In situ prepared this compound solution in THF

  • Anhydrous THF

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Wittig Reaction

  • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the aldehyde-containing fragment (1.0 equivalent) in anhydrous THF.

  • Cool the fragment solution to 0 °C.

  • Slowly add the pre-prepared this compound solution (from Protocol 1) to the fragment solution via cannula or syringe.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude enol ether intermediate.

Step 2: Hydrolysis of the Enol Ether

  • Dissolve the crude enol ether in a mixture of THF and water (e.g., 3:1 v/v).

  • Add aqueous HCl (e.g., 2 M) dropwise until the solution is acidic (pH 1-2).

  • Stir the mixture at room temperature and monitor the hydrolysis by TLC. This step is usually complete within 1-3 hours.

  • Once the reaction is complete, neutralize the mixture by the careful addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting one-carbon homologated aldehyde by silica gel column chromatography.

Data Presentation

The impact of one-carbon homologation on the binding affinity of a fragment can be significant. The following tables provide representative data for a hypothetical fragment elaboration project.

Table 1: Physicochemical Properties of Initial and Elaborated Fragments

CompoundMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond Acceptors
Fragment A (Initial Hit)150.151.212
Fragment A+1C (Homologated)164.181.412

Table 2: In Vitro Binding Affinity Data

CompoundTargetAssay TypeIC₅₀ (µM)Ligand Efficiency (LE)
Fragment A (Initial Hit)Protein Kinase XSPR2500.35
Fragment A+1C (Homologated)Protein Kinase XSPR500.42

Conclusion

This compound is a valuable tool in the medicinal chemist's arsenal (B13267) for fragment-based drug discovery. The one-carbon homologation it enables provides a subtle yet powerful method for fragment growing, allowing for the systematic exploration of target binding sites. The protocols and workflows detailed in this application note offer a practical guide for researchers seeking to employ this strategy in their FBDD campaigns. Careful execution of the synthetic steps and rigorous biological evaluation are paramount to successfully leveraging this approach for the development of novel therapeutics.

References

Application Notes and Protocols for Flow Chemistry Applications of the Wittig Reaction with Phosphoranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, has been successfully adapted to continuous flow chemistry, offering significant advantages in terms of safety, efficiency, scalability, and process control.[1] This document provides detailed application notes and protocols for conducting the Wittig reaction with various phosphoranes in flow, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction to Flow Wittig Reactions

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (phosphorane) to yield an alkene and a phosphine (B1218219) oxide.[2] When translated to a continuous flow setup, reagents are continuously pumped through a heated reactor coil or microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.[3] This enhanced control can lead to improved yields, higher stereoselectivity, and safer handling of reactive intermediates.[1]

Key Advantages of Flow Wittig Reactions:

  • Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, minimizing the risks associated with exothermic reactions or unstable ylides.

  • Precise Process Control: Temperature, pressure, and residence time can be accurately controlled, leading to improved reproducibility and optimization of reaction conditions.[1]

  • Improved Mixing: The high surface-area-to-volume ratio in microreactors and coiled reactors ensures efficient mixing of reagents.[3]

  • Scalability: Scaling up a reaction is achieved by running the flow system for a longer duration, avoiding the need for re-optimization of reaction conditions.

  • Automation: Flow chemistry setups can be readily automated for high-throughput screening of reaction conditions or the synthesis of compound libraries.

Experimental Protocols and Data

This section details experimental protocols for the Wittig reaction in continuous flow, categorized by the type of phosphorane used.

Application Note 1: Synthesis of Alkenes using Stabilized Ylides in Flow

Stabilized ylides, which contain an electron-withdrawing group adjacent to the carbanion, are generally less reactive and tend to produce the (E)-alkene isomer preferentially.[2] Flow chemistry provides an excellent platform for optimizing the E/Z selectivity and reaction yield.

This protocol is adapted from a one-pot aqueous batch reaction and is presented here as a basis for translation to a continuous flow system, offering a greener alternative to traditional organic solvents.[4]

Reaction Scheme:

Reactants and Conditions:

EntryAldehyde (R)Yield (%)E:Z Ratio
1C₆H₅46.595.5:4.5
24-MeO-C₆H₄54.999.8:0.2
32-Thienyl55.893.1:6.9

Data adapted from El-Batta, A., et al. (2007).[4]

Experimental Procedure (Conceptual Flow Adaptation):

  • Reagent Preparation:

    • Solution A: Prepare a solution of the desired aldehyde (1.0 equiv) and methyl bromoacetate (B1195939) (1.6 equiv) in a suitable solvent (e.g., THF/water).

    • Solution B: Prepare a solution of triphenylphosphine (B44618) (1.4 equiv) and a base (e.g., NaHCO₃) in water.

  • Flow Setup:

    • Utilize a two-pump flow chemistry system.

    • Pump Solution A and Solution B at equal flow rates into a T-mixer.

    • Pass the combined stream through a heated reactor coil.

  • Reaction Parameters (to be optimized):

    • Flow Rate: 0.1 - 1.0 mL/min

    • Reactor Temperature: 25 - 100 °C

    • Residence Time: 5 - 60 minutes

    • Back Pressure Regulator: 5 - 10 bar

  • Work-up and Analysis:

    • Collect the reaction output.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Analyze the product by GC-MS or ¹H NMR to determine yield and E/Z ratio.

This protocol is based on the synthesis of a key intermediate for kinase inhibitors.[5]

Reaction Scheme:

Reactants and Conditions:

AldehydeYlideSolventBaseTemperature (°C)Yield (%)
5-Bromonicotinaldehyde(Carbethoxymethylene)triphenylphosphorane (B24862)THFNaH25~85

Data adapted from BenchChem Application Notes.[5]

Experimental Procedure (Flow Adaptation):

  • Reagent Preparation:

    • Solution A: Dissolve 5-Bromonicotinaldehyde (1.0 equiv) in anhydrous THF.

    • Solution B: In a separate flask, suspend (carbethoxymethylene)triphenylphosphorane (1.1 equiv) in anhydrous THF.

  • Flow Setup:

    • Use a two-pump system with a T-mixer feeding into a reactor coil.

  • Reaction Parameters:

    • Flow Rate: 0.2 mL/min for each pump.

    • Reactor Temperature: 25 °C.

    • Residence Time: 30 minutes.

    • Back Pressure Regulator: 5 bar.

  • Work-up and Purification:

    • Collect the output and add hexanes to precipitate triphenylphosphine oxide.

    • Filter the mixture and concentrate the filtrate.

    • Purify by flash column chromatography.[5]

Application Note 2: Synthesis of Alkenes using Non-Stabilized Ylides in Flow

Non-stabilized ylides are more reactive and typically favor the formation of the (Z)-alkene.[2] The use of flow chemistry can provide better control over these highly reactive species.

This protocol describes the synthesis of another important building block for medicinal chemistry.[5]

Reaction Scheme:

Reactants and Conditions:

AldehydeYlide PrecursorSolventBaseTemperature (°C)Yield (%)
5-BromonicotinaldehydeMethyltriphenylphosphonium (B96628) bromideTHFPotassium tert-butoxide0 to 25~70

Data adapted from BenchChem Application Notes.[5]

Experimental Procedure (Flow Adaptation):

  • Ylide Generation (Upstream):

    • Solution A: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.

    • Solution B: Dissolve potassium tert-butoxide (1.2 equiv) in anhydrous THF.

    • Pump solutions A and B into a T-mixer and then through a short residence time coil (e.g., 5 minutes) at 0 °C to generate the ylide in-situ.

  • Wittig Reaction (Downstream):

    • Solution C: Dissolve 5-Bromonicotinaldehyde (1.0 equiv) in anhydrous THF.

    • Introduce Solution C into the stream of the generated ylide via a second T-mixer.

    • Pass the combined stream through a second reactor coil at room temperature.

  • Reaction Parameters:

    • Flow Rates: Adjusted to achieve the desired stoichiometry.

    • Reactor Temperature: 0 °C for ylide generation, 25 °C for the Wittig reaction.

    • Residence Time: 5 minutes for ylide generation, 20-30 minutes for the Wittig reaction.

  • Work-up and Purification:

    • As described in Protocol 2.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate typical experimental setups for Wittig reactions in continuous flow.

Wittig_Flow_Setup_Stabilized reagentA Solution A: Aldehyde in Solvent pumpA Pump A reagentA->pumpA reagentB Solution B: Stabilized Ylide in Solvent pumpB Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Reactor Coil mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Workflow for a Wittig reaction with a stabilized ylide.

Wittig_Flow_Setup_NonStabilized cluster_ylide_gen In-situ Ylide Generation cluster_wittig Wittig Reaction reagentA Solution A: Phosphonium Salt in THF pumpA Pump A reagentA->pumpA reagentB Solution B: Base in THF pumpB Pump B reagentB->pumpB mixer1 T-Mixer 1 pumpA->mixer1 pumpB->mixer1 reactor1 Reactor Coil 1 (0 °C) mixer1->reactor1 mixer2 T-Mixer 2 reactor1->mixer2 reagentC Solution C: Aldehyde in THF pumpC Pump C reagentC->pumpC pumpC->mixer2 reactor2 Reactor Coil 2 (25 °C) mixer2->reactor2 bpr Back Pressure Regulator reactor2->bpr collection Product Collection bpr->collection

Caption: Workflow for a Wittig reaction with in-situ generation of a non-stabilized ylide.

Online Reaction Monitoring and Optimization

A significant advantage of flow chemistry is the ability to integrate online analysis for real-time reaction monitoring and optimization.[6] Techniques such as inline FT-IR, UV-Vis, or mass spectrometry can be coupled to the flow reactor outlet to provide continuous data on reactant conversion, product formation, and byproduct generation.[6] This allows for rapid optimization of reaction parameters to maximize yield and selectivity.[6]

Logical_Relationship title Optimization Cycle in Flow Wittig Reaction parameters Define Reaction Parameters (Temp, Flow Rate, Conc.) run_flow Execute Flow Reaction parameters->run_flow online_analysis Online Analysis (e.g., MS, IR) run_flow->online_analysis data_eval Evaluate Data (Yield, Selectivity) online_analysis->data_eval optimized Optimized Conditions Achieved data_eval->optimized Yes adjust Adjust Parameters data_eval->adjust No adjust->parameters

Caption: Logical workflow for the optimization of a Wittig reaction in a continuous flow setup.

Conclusion

The application of continuous flow chemistry to the Wittig reaction offers a powerful platform for the synthesis of alkenes with enhanced control, safety, and efficiency. The protocols and workflows presented in this document provide a foundation for researchers and drug development professionals to implement and optimize Wittig reactions in their own laboratories. The ability to fine-tune reaction parameters and integrate online monitoring makes flow chemistry an invaluable tool for accelerating discovery and development in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Wittig Reaction with (Methoxymethylene)triphenylphosphorane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the Wittig reaction, specifically when using (Methoxymethylene)triphenylphosphorane, which can lead to lower than expected yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a Wittig reagent utilized for the homologation of aldehydes and ketones, converting them into enol ethers. These enol ethers can then be hydrolyzed under acidic conditions to yield the corresponding aldehyde with one additional carbon atom.[1] This reagent is classified as a non-stabilized, or destabilized, ylide, which influences its reactivity and stability.[1]

Q2: Why am I observing a low yield in my Wittig reaction with this reagent?

Low yields in Wittig reactions using this compound can stem from several factors:

  • Ylide Instability: Being a destabilized ylide, it is highly reactive and can degrade over time. It is typically prepared and used in situ (in the reaction mixture) to minimize decomposition.[1][2]

  • Substrate Reactivity: The reaction can be sensitive to the aldehyde or ketone used. Sterically hindered carbonyls may react slowly, leading to poor yields.[3] Additionally, substrates with acidic protons, such as phenols, can interfere with the reaction by quenching the ylide.[2]

  • Base Selection: The choice of base is critical for the efficient generation of the ylide from its corresponding phosphonium (B103445) salt. Strong bases like potassium tert-butoxide (KOtBu), sodium hydride (NaH), or n-butyllithium (n-BuLi) are commonly used.[3] The choice of cation (e.g., Li+, Na+, K+) can also influence the stereoselectivity and yield of the reaction.

  • Reaction Conditions: Temperature, reaction time, and solvent can all impact the outcome. Destabilized ylides are often generated at low temperatures (e.g., 0 °C to -78 °C) to maintain their stability.

  • Purification Challenges: The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO). TPPO can be difficult to separate from the desired product, leading to lower isolated yields.[4]

Q3: How can I improve the yield of my reaction?

Several strategies can be employed to enhance the yield:

  • Optimize Ylide Generation: Ensure the phosphonium salt is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent ylide decomposition by moisture or oxygen.

  • Change the Order of Addition: In some cases, particularly with sensitive substrates, generating the ylide in the presence of the carbonyl compound can be beneficial. One successful approach involves adding the phosphonium salt portion-wise to a mixture of the aldehyde and the base.[2]

  • Use Excess Reagents: Using a slight excess of the phosphonium salt and base can help drive the reaction to completion, especially if the aldehyde is precious.

  • Protect Acidic Functional Groups: If your substrate contains acidic protons (like a phenol), protecting that functional group prior to the Wittig reaction can significantly improve the yield by preventing the ylide from being quenched.[2]

  • Effective Purification: Develop a robust purification strategy to efficiently remove TPPO. This may involve crystallization, chromatography, or specific workup procedures.

Troubleshooting Guide: Low Yield

This guide provides a systematic approach to troubleshooting low yields in your Wittig reaction with this compound.

Observation Potential Cause Suggested Solution
Low conversion of starting material (aldehyde/ketone) Inefficient ylide formation - Ensure anhydrous conditions and an inert atmosphere. - Use a fresh, high-quality base. Consider titrating organolithium bases. - Allow sufficient time for ylide formation before adding the carbonyl compound, or try reverse addition (adding phosphonium salt to a mixture of aldehyde and base).[2]
Ylide decomposition - Generate the ylide at a low temperature (e.g., 0 °C or below). - Use the ylide immediately after its formation.
Acidic protons on the substrate - Protect acidic functional groups (e.g., phenols, carboxylic acids) before the Wittig reaction. - Use an additional equivalent of base to deprotonate the acidic group before ylide generation.
Multiple products observed (besides the desired product and TPPO) Aldehyde instability - Use freshly distilled or purified aldehyde. Some aldehydes are prone to oxidation or polymerization.[3]
Side reactions of the ylide - Ensure the reaction temperature is controlled. - Minimize reaction time once the starting material is consumed (monitor by TLC).
Good conversion but low isolated yield Difficult purification - Optimize the chromatographic conditions to separate the product from TPPO. - Attempt to crystallize either the product or TPPO from the crude mixture. - Consider alternative workup procedures, such as precipitation of TPPO by adding a non-polar solvent.[5]

Experimental Protocols

Protocol 1: In Situ Generation of this compound for Reaction with an Aldehyde

This protocol is adapted from a reported procedure that showed a significant yield improvement.[2]

Materials:

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add the aldehyde and KOtBu to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask and stir the mixture at room temperature.

  • Addition of Phosphonium Salt: Slowly add the (methoxymethyl)triphenylphosphonium chloride to the stirring mixture in portions over a period of time.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired enol ether.

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism ylide Phosphonium Ylide This compound oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition carbonyl Aldehyde / Ketone carbonyl->oxaphosphetane alkene Enol Ether Product oxaphosphetane->alkene Cycloreversion tppo Triphenylphosphine Oxide (TPPO) oxaphosphetane->tppo

Caption: The mechanism of the Wittig reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Reaction Conversion by TLC/NMR start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes good_conversion Good Conversion check_conversion->good_conversion No troubleshoot_reaction Troubleshoot Reaction Conditions low_conversion->troubleshoot_reaction troubleshoot_purification Troubleshoot Purification good_conversion->troubleshoot_purification ylide_formation Optimize Ylide Formation: - Anhydrous Conditions - Fresh Base - Temperature Control troubleshoot_reaction->ylide_formation substrate_issues Address Substrate Issues: - Protect Acidic Groups - Use Fresh Aldehyde troubleshoot_reaction->substrate_issues purification_strategy Optimize Purification: - Different Chromatography Conditions - Crystallization - Workup Modification troubleshoot_purification->purification_strategy end Improved Yield ylide_formation->end substrate_issues->end purification_strategy->end

Caption: A workflow for troubleshooting low yields.

References

Technical Support Center: Purification of Products from Triphenylphosphine Oxide Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of chemical products from triphenylphosphine (B44618) oxide (TPPO), a common byproduct in many essential organic reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing TPPO from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of triphenylphosphine oxide (TPPO) from a reaction mixture often challenging?

A1: Triphenylphosphine oxide is a frequent byproduct in widely used reactions such as the Wittig, Mitsunobu, and Staudinger reactions.[1][2] Its removal can be problematic due to its high polarity and tendency to co-purify with the desired product, particularly on a large scale where traditional column chromatography is not practical.[1][3]

Q2: What are the primary strategies for removing TPPO?

A2: The main approaches for TPPO removal are based on exploiting differences in solubility and polarity between TPPO and the desired product. These strategies include:

  • Precipitation/Crystallization: This method involves selectively precipitating either the TPPO or the product from a suitable solvent system.[1]

  • Chromatography: Techniques such as flash chromatography or filtration through a silica (B1680970) plug can be effective.[1][2]

  • Metal Salt Complexation: TPPO can form insoluble complexes with certain metal salts, which can then be removed by filtration.[1][2]

  • Scavenging Resins: Solid-supported reagents can be used to bind to TPPO, allowing for its removal by simple filtration.[1][2]

  • Chemical Conversion: TPPO can be reacted to form an insoluble salt, which is then easily filtered off.[2]

Q3: How do I select the most suitable method for my specific reaction?

A3: The optimal method depends on several factors, including the properties of your product (polarity, stability), the reaction solvent, and the scale of your reaction. The following decision tree can guide you in selecting an appropriate strategy.

TPPO_Removal_Decision_Tree start Crude Reaction Mixture containing Product and TPPO is_product_nonpolar Is the product non-polar? start->is_product_nonpolar silica_plug Silica Plug Filtration is_product_nonpolar->silica_plug Yes is_product_soluble_polar Is the product soluble in polar solvents (e.g., EtOH, EtOAc)? is_product_nonpolar->is_product_soluble_polar No precipitation Precipitation/Crystallization (e.g., with non-polar solvents) is_product_soluble_polar->precipitation No metal_salt Metal Salt Complexation (ZnCl2, MgCl2) is_product_soluble_polar->metal_salt Yes scavenger_resin Consider Scavenger Resins or alternative phosphine (B1218219) reagents precipitation->scavenger_resin Ineffective

Caption: Decision tree for selecting a TPPO removal method.

Troubleshooting Guides

Problem 1: I tried precipitating TPPO with a non-polar solvent, but my product also crashed out.

  • Cause: Your product may also have low solubility in the chosen non-polar solvent.

  • Solution:

    • Solvent Screening: Experiment with a range of non-polar solvents or mixtures to find a system where the solubility difference between your product and TPPO is maximized. TPPO is known to be poorly soluble in hexane (B92381), cyclohexane, and petroleum ether.[3][4][5][6]

    • Temperature Control: Slowly cooling the solution can selectively induce the crystallization of TPPO.[1]

    • Concentration Adjustment: The concentration of your crude mixture can influence precipitation. Try using a more dilute solution to improve selectivity.[1]

Problem 2: When using metal salt complexation, my product seems to be complexing with the metal salt.

  • Cause: Some functional groups in your product might also coordinate with the metal salt.

  • Solution:

    • Choice of Metal Salt: Different metal salts have varying coordination strengths. If you are using a strong Lewis acid like ZnCl₂, consider switching to a milder one like MgCl₂ or CaBr₂.[7][8]

    • Stoichiometry Control: Use the minimum effective amount of the metal salt to avoid excess that could interact with your product.

    • Alternative Method: If metal salt complexation is not suitable for your product, consider other methods like precipitation or chromatography.[1]

Problem 3: TPPO is co-eluting with my product during silica plug filtration.

  • Cause: The polarity of the elution solvent is likely too high, causing both your product and the polar TPPO to move through the silica plug.

  • Solution:

    • Solvent Polarity: Start with a very non-polar solvent like hexane or pentane (B18724) to wash your product through the plug while retaining the TPPO on the silica.[9][10] You can then gradually increase the solvent polarity to elute your product if necessary, leaving the TPPO adsorbed.[1]

    • Repeat Filtration: Sometimes, a single filtration is not enough. Repeating the process 2-3 times can significantly improve purity.[9][10]

Experimental Protocols

Method 1: Precipitation/Crystallization

This method leverages the low solubility of TPPO in non-polar solvents.

Protocol:

  • Concentrate the crude reaction mixture to remove the reaction solvent.

  • Redissolve the residue in a minimum amount of a solvent in which your product is soluble but TPPO is not (e.g., cold toluene, diethyl ether).

  • Add a non-polar solvent in which TPPO has very low solubility (e.g., hexane, pentane, cyclohexane) dropwise while stirring.[3][4][6]

  • Cool the mixture in an ice bath or refrigerator to further induce precipitation of TPPO.

  • Collect the precipitated TPPO by vacuum filtration.

  • Wash the filter cake with a small amount of the cold non-polar solvent.

  • The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to isolate the product.

Precipitation_Workflow A Crude Mixture B Dissolve in Minimal Polar Solvent A->B C Add Non-Polar Solvent B->C D Cool to Induce Precipitation C->D E Filter D->E F Solid TPPO E->F G Filtrate with Purified Product E->G

Caption: Workflow for TPPO removal by precipitation.

Method 2: Metal Salt Complexation

This technique relies on the formation of an insoluble coordinate complex between TPPO and a metal salt.

Protocol:

  • Dissolve the crude reaction mixture in a suitable polar solvent (e.g., ethanol, ethyl acetate).[7][11]

  • Add a solution of the metal salt (e.g., ZnCl₂ or MgCl₂) in the same solvent to the mixture. A common stoichiometry is 2 equivalents of the metal salt relative to the estimated amount of TPPO.[4][6]

  • Stir the mixture at room temperature for a couple of hours. A white precipitate of the TPPO-metal complex should form.[4][6]

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of the cold solvent.

  • The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the product.

Note: Ensure anhydrous conditions, as water can interfere with complex formation.[1]

Method 3: Silica Plug Filtration

This is a quick chromatographic method suitable for non-polar to moderately polar products.

Protocol:

  • Concentrate the crude reaction mixture.

  • Suspend the residue in a minimal amount of a non-polar solvent, such as pentane or hexane.[1][9][10]

  • Prepare a short plug of silica gel in a funnel or a column.

  • Pass the suspension through the silica plug.

  • Elute your product with a non-polar solvent or a solvent mixture of slightly higher polarity (e.g., hexane/diethyl ether).[9][10] The more polar TPPO will remain adsorbed on the silica.

  • Collect the eluent containing your purified product.

Quantitative Data Summary

Purification MethodMetal SaltSolvent SystemTPPO Removal EfficiencyReference
Metal Salt ComplexationZnCl₂Ethanol>90%[11]
Metal Salt ComplexationMgCl₂Toluene/Ethyl AcetateHigh[7]
Metal Salt ComplexationCaBr₂THF95-98%[7]
Wet Milling with MgCl₂MgCl₂-Reduced from 37.18 to 0.15 area % (HPLC)[12]

Disclaimer: The efficiency of each method can vary depending on the specific substrate, reaction conditions, and scale. The provided data is for general guidance.

References

Technical Support Center: Optimizing Ylide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common issues encountered during the optimization of base and solvent for ylide formation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for selecting a base for ylide formation?

A1: The choice of base is dictated by the acidity of the α-proton on the phosphonium (B103445) salt, which is in turn influenced by the substituents on the adjacent carbon. For phosphonium salts that will form unstabilized ylides (with alkyl or aryl groups), very strong bases are required to deprotonate the weakly acidic α-protons. In contrast, stabilized ylides , which have electron-withdrawing groups (e.g., esters, ketones) that increase the acidity of the α-protons, can be formed using weaker bases.[1]

Q2: How does the choice of solvent affect ylide formation and the subsequent Wittig reaction?

A2: Solvents play a crucial role in ylide formation by influencing the solubility of the reagents and the stability of the ylide. Anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are standard choices. The polarity of the solvent can also impact the stereochemical outcome of the Wittig reaction. For instance, non-polar solvents in the absence of lithium salts tend to favor the formation of (Z)-alkenes with unstabilized ylides.

Q3: My ylide is not forming, or the reaction is incomplete. What are the likely causes?

A3: Incomplete ylide formation is a common issue that can often be attributed to one of the following:

  • Insufficiently strong base: The base used may not be strong enough to deprotonate the phosphonium salt effectively. This is a frequent issue when attempting to form unstabilized ylides with weaker bases.

  • Presence of moisture: Ylides, particularly unstabilized ones, are highly reactive and sensitive to moisture. Traces of water in the solvent or on the glassware will quench the strong base and the ylide. It is critical to use anhydrous solvents and flame-dried glassware.

  • Poor quality of reagents: The phosphonium salt should be pure and dry. Impurities can interfere with the reaction.

Q4: I am observing a low yield in my Wittig reaction even after ylide formation. What could be the problem?

A4: A low yield in the Wittig reaction following ylide formation can stem from several factors:

  • Ylide decomposition: Unstabilized ylides are generally not isolated and are used in situ as they can be unstable and reactive.

  • Side reactions: The ylide is a strong base and can participate in side reactions if other electrophiles are present or if the aldehyde/ketone substrate is prone to enolization.

  • Suboptimal reaction temperature: Many Wittig reactions, especially with unstabilized ylides, require low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and improve selectivity.

Q5: How does the structure of the ylide affect the stereochemistry (E/Z ratio) of the resulting alkene?

A5: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide:

  • Unstabilized ylides (e.g., with alkyl substituents) typically lead to the formation of the (Z)-alkene under kinetic control.

  • Stabilized ylides (e.g., with ester or ketone substituents) predominantly yield the thermodynamically more stable (E)-alkene.[1][2]

  • Semi-stabilized ylides (e.g., with phenyl substituents) often give a mixture of (E)- and (Z)-alkenes.[3]

Troubleshooting Guides

This section provides a structured approach to resolving common problems encountered during ylide formation.

Problem 1: Ylide does not form (indicated by the absence of the characteristic color change)
Potential Cause Suggested Solution
Base is not strong enough. For unstabilized ylides, use a stronger base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). For stabilized ylides, a weaker base such as sodium hydroxide (B78521) or an alkoxide may be sufficient. Consult a pKa table to ensure the base is strong enough to deprotonate the phosphonium salt.
Moisture in the reaction. Ensure all glassware is rigorously flame-dried under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and handle all reagents under inert conditions.
Poor quality of phosphonium salt. Ensure the phosphonium salt is pure and thoroughly dried before use.
Incorrect order of addition. For sensitive substrates, the order of addition can be critical. Consider adding the base to a suspension of the phosphonium salt at a low temperature.
Problem 2: Low yield of the desired alkene
Potential Cause Suggested Solution
Ylide decomposition. Generate and use the ylide in situ, especially if it is unstabilized. Maintain low temperatures throughout the reaction to minimize decomposition.
Side reactions of the ylide. Optimize the reaction temperature and addition rate of the carbonyl compound to favor the desired Wittig reaction over side reactions.
Sterically hindered carbonyl compound. Sterically hindered ketones can be poor substrates for the Wittig reaction. Consider using a more reactive aldehyde or a more reactive (unstabilized) ylide. Alternatively, the Horner-Wadsworth-Emmons reaction may provide better yields.
Suboptimal reaction conditions. Experiment with different reaction times and temperatures. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal conditions.
Problem 3: Incorrect or poor stereoselectivity (E/Z ratio)
Potential Cause Suggested Solution
Nature of the ylide. The stability of the ylide is the primary determinant of stereochemistry. To obtain the (Z)-alkene, use an unstabilized ylide. For the (E)-alkene, use a stabilized ylide.[1][2]
Reaction conditions. For unstabilized ylides, running the reaction in a non-polar, aprotic solvent in the absence of lithium salts favors the formation of the (Z)-alkene. The presence of lithium salts can sometimes lead to decreased (Z)-selectivity.
Semi-stabilized ylide used. Semi-stabilized ylides often result in a mixture of (E)- and (Z)-isomers.[3] To improve selectivity, consider modifying the ylide to be more strongly stabilized or unstabilized.

Data Presentation

Table 1: Selection of Bases for Ylide Formation
Ylide TypeSubstituent on Ylide CarbonRequired Base StrengthExample BasespKa of Conjugate Acid
Unstabilized Alkyl, ArylVery Strongn-Butyllithium (n-BuLi), Sodium Hydride (NaH), Sodium Amide (NaNH₂)~50 (for butane), ~35 (for H₂), ~38 (for NH₃)
Semi-stabilized Phenyl, VinylStrongPotassium tert-butoxide (KOtBu), Lithium diisopropylamide (LDA)~17 (for tert-butanol), ~36 (for diisopropylamine)
Stabilized Ester, Ketone, CyanoWeakSodium Hydroxide (NaOH), Sodium Ethoxide (NaOEt), Potassium Carbonate (K₂CO₃)~15.7 (for H₂O), ~16 (for EtOH), ~10.3 (for HCO₃⁻)
Table 2: Common Solvents for Ylide Formation
SolventPolarity IndexDielectric Constant (20°C)Notes
Diethyl Ether2.84.3Common, aprotic, less polar.
Tetrahydrofuran (THF)4.07.5Common, aprotic, moderately polar. Good for dissolving many organic compounds.
Dioxane4.82.2Aprotic, less common due to safety concerns.
Toluene2.42.4Aprotic, non-polar.
Dimethyl Sulfoxide (DMSO)7.247Aprotic, highly polar. Can be used for stabilized ylides.
Dichloromethane (DCM)3.19.1Aprotic, polar.
Table 3: Influence of Ylide Type and Conditions on Alkene Stereochemistry (Illustrative Examples)
Ylide TypeYlide ExampleCarbonylBase/SolventPredominant IsomerApproximate E:Z Ratio
UnstabilizedPh₃P=CHCH₃PhCHONaNH₂ / THFZ>95:5
UnstabilizedPh₃P=CHCH₃PhCHOn-BuLi / THFZ~90:10
StabilizedPh₃P=CHCO₂EtPhCHONaOEt / EtOHE>95:5
Semi-stabilizedPh₃P=CHPhPhCHONaOEt / EtOHMixture~50:50

Note: E/Z ratios are highly dependent on the specific substrates, temperature, and exact reaction conditions and the values presented are illustrative.

Experimental Protocols

Protocol 1: General Procedure for the Formation of an Unstabilized Ylide and Subsequent Wittig Reaction

Materials:

  • Alkyltriphenylphosphonium halide (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)

  • Aldehyde or ketone (0.95 equiv)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add the alkyltriphenylphosphonium halide to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous THF via syringe to create a suspension.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe. A distinct color change (often to deep red or orange) should be observed, indicating ylide formation.

  • Allow the reaction mixture to stir at -78 °C for 1 hour.

  • Dissolve the aldehyde or ketone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the Formation of a Stabilized Ylide and Subsequent Wittig Reaction

Materials:

Procedure:

  • Add the (carboalkoxymethyl)triphenylphosphonium halide to a round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the phosphonium salt in ethanol or methanol.

  • Add the sodium ethoxide or sodium methoxide solution. The ylide will form, often with a noticeable color change.

  • Add the aldehyde or ketone to the reaction mixture.

  • Stir the reaction at room temperature or gentle reflux for 1-24 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Glassware dissolve_salt Dissolve/Suspend Phosphonium Salt in Anhydrous Solvent prep_reagents->dissolve_salt cool Cool to Appropriate Temperature (e.g., -78°C for Unstabilized) dissolve_salt->cool add_base Slowly Add Base cool->add_base stir_ylide Stir for 1 hour add_base->stir_ylide add_carbonyl Add Aldehyde/Ketone Solution stir_ylide->add_carbonyl warm_stir Warm to Room Temperature & Stir add_carbonyl->warm_stir quench Quench Reaction warm_stir->quench extract Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purification (Chromatography/Recrystallization) dry_concentrate->purify

Caption: Experimental workflow for ylide formation and subsequent Wittig reaction.

troubleshooting_guide start Low or No Ylide Formation? check_base Is the base strong enough? start->check_base Yes check_moisture Are conditions anhydrous? check_base->check_moisture Yes use_stronger_base Use a stronger base (e.g., n-BuLi for unstabilized ylides). check_base->use_stronger_base No check_reagents Are reagents pure and dry? check_moisture->check_reagents Yes dry_glassware Flame-dry glassware and use anhydrous solvents. check_moisture->dry_glassware No continue_reaction Proceed with Wittig Reaction check_reagents->continue_reaction Yes purify_reagents Purify/dry phosphonium salt. check_reagents->purify_reagents No use_stronger_base->start dry_glassware->start purify_reagents->start

Caption: Troubleshooting decision tree for ylide formation issues.

References

preventing decomposition of (Methoxymethylene)triphenylphosphorane during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Methoxymethylene)triphenylphosphorane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of this highly reactive Wittig reagent during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

This compound is a non-stabilized phosphorus ylide, a class of reagents used in the Wittig reaction to convert aldehydes and ketones into alkenes.[1][2][3] Specifically, this reagent is used to synthesize enol ethers, which can be subsequently hydrolyzed to aldehydes, effectively lengthening the carbon chain of the starting material.[4] Its high reactivity stems from the significant negative charge on the carbon atom adjacent to the positively charged phosphorus, making it a very strong base and nucleophile.[5][6] This "destabilized" nature, indicated by its characteristic blood-red color, also makes it prone to decomposition if not handled under appropriate conditions.[4]

Q2: What are the primary causes of this compound decomposition?

The primary causes of decomposition are exposure to atmospheric oxygen and moisture. The ylide will react readily with:

  • Water (Hydrolysis): Traces of water will protonate the ylide, converting it back to its inactive phosphonium (B103445) salt precursor.

  • Oxygen (Oxidation): Exposure to air can lead to oxidation, forming triphenylphosphine (B44618) oxide, a common and very stable byproduct.

  • Elevated Temperatures: Although typically used at low temperatures, the precursor salt can decompose at high temperatures (around 185-195 °C), and the reactive ylide is expected to be even more thermally sensitive.

Q3: What are the visible signs of ylide formation and decomposition?

  • Successful Formation: The successful deprotonation of the precursor salt, (methoxymethyl)triphenylphosphonium (B8745145) chloride, yields the ylide, which typically imparts a deep red or blood-red color to the solution.[4] This color is a key indicator that the reagent is ready for use.

  • Decomposition: A fading of the characteristic red color, or the failure of the color to appear in the first place, suggests that the ylide has decomposed or was not formed successfully. The formation of a white precipitate is often indicative of triphenylphosphine oxide, a common decomposition product.

Troubleshooting Guides

Problem: The characteristic red color of the ylide does not form upon adding the base.

This issue points to a problem during the ylide generation step. Consult the troubleshooting flowchart and table below for potential causes and solutions.

Troubleshooting Flowchart: Reaction Failure Diagnosis

Troubleshooting start Start: Low or No Product Yield q1 Did the deep red ylide color appear? start->q1 cause1 Probable Cause: Failure to form ylide. q1->cause1 No cause2 Probable Cause: Ylide decomposed after formation. q1->cause2 Yes, but it faded cause3 Probable Cause: Issue with the carbonyl substrate or reaction conditions. q1->cause3 Yes, color was stable q2 Was the phosphonium salt stored correctly under inert gas? cause1->q2 sol1 Solution: Use fresh, properly stored phosphonium salt. q2->sol1 No q3 Was the base (e.g., n-BuLi) active? q2->q3 Yes sol2 Solution: Titrate the base before use or use a new bottle. q3->sol2 No q4 Were solvents and glassware rigorously dry? q3->q4 Yes sol3 Solution: Flame-dry glassware. Use freshly distilled solvents over drying agents. q4->sol3 No q5 Was the reaction kept under a positive pressure of inert gas (N2 or Ar)? cause2->q5 sol4 Solution: Check for leaks in the system. Ensure a good seal and positive pressure. q5->sol4 No q6 Was the reaction kept at a sufficiently low temperature? q5->q6 Yes sol5 Solution: Maintain temperature (e.g., -78 °C) throughout ylide formation and reaction. q6->sol5 No q7 Is the aldehyde/ketone pure and free of acidic impurities or water? cause3->q7 sol6 Solution: Purify the carbonyl substrate before use. q7->sol6 No

Caption: Troubleshooting flowchart for Wittig reactions.

Summary of Troubleshooting Solutions
Problem Probable Cause Recommended Solution
No red ylide color forms.1. Inactive base (e.g., old n-BuLi).2. Wet solvent or glassware.3. Degraded phosphonium salt precursor.1. Titrate the organolithium base prior to use or use a fresh bottle.2. Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents.3. Use fresh phosphonium salt that has been properly stored under an inert atmosphere.
Red color forms, then quickly fades.1. Air (oxygen) or moisture leak into the reaction vessel.2. Reaction temperature is too high.1. Ensure all joints are well-sealed and maintain a positive pressure of inert gas (N₂ or Ar).2. Maintain recommended low temperatures (e.g., -78 °C to 0 °C) during ylide formation and reaction.
Ylide forms, but little to no product is observed after adding the carbonyl compound.1. Impure aldehyde or ketone (e.g., containing acidic impurities or water).2. Ylide is too sterically hindered for the carbonyl.1. Purify the carbonyl substrate immediately before the reaction.2. Consider using a less hindered carbonyl or a different synthetic route.

Experimental Protocols & Visual Guides

Protocol: In Situ Generation and Use of this compound

This protocol outlines the standard procedure for generating the ylide in situ and performing the Wittig reaction under conditions that minimize decomposition.

1. Preparation (Strictly Anhydrous and Inert Conditions):

  • Flame-dry all glassware (round-bottom flask, dropping funnel) under high vacuum and allow to cool under a positive pressure of dry argon or nitrogen.
  • Use a magnetic stirrer and ensure all septa are new and well-fitting.
  • Transfer anhydrous solvent (e.g., THF, freshly distilled from sodium/benzophenone) to the reaction flask via cannula or a dry syringe.

2. Ylide Generation:

  • Weigh the (methoxymethyl)triphenylphosphonium chloride precursor in a dry environment and add it to the reaction flask to form a suspension in the anhydrous solvent.
  • Cool the suspension to the recommended temperature (typically -78 °C to 0 °C, depending on the base).
  • Slowly add a strong base (e.g., n-BuLi, NaHMDS) dropwise to the stirred suspension.
  • Observe the formation of the characteristic deep red color, indicating the ylide has been generated. Stir for 30-60 minutes at this temperature.

3. Wittig Reaction:

  • Dissolve the aldehyde or ketone in a small amount of anhydrous solvent.
  • Add the carbonyl solution dropwise to the cold ylide solution.
  • Allow the reaction to stir at low temperature, then warm slowly to room temperature over several hours. The disappearance of the red color often signals the consumption of the ylide.

4. Work-up:

  • Quench the reaction carefully with a saturated aqueous solution (e.g., NH₄Cl).
  • Proceed with standard aqueous work-up and extraction, followed by purification (e.g., column chromatography) to isolate the enol ether product.

Visual Workflow: Wittig Reaction

G cluster_prep 1. Preparation cluster_ylide 2. Ylide Generation cluster_reaction 3. Wittig Reaction cluster_workup 4. Work-up & Purification p1 Flame-dry glassware under vacuum p2 Assemble under positive N2/Ar pressure p1->p2 p1->p2 p3 Add anhydrous solvent via cannula p2->p3 p2->p3 y1 Add phosphonium salt to solvent p3->y1 y2 Cool flask to low temp (e.g., -78°C) y1->y2 y1->y2 y3 Add strong base dropwise y2->y3 y2->y3 y4 Stir 30-60 min (Solution turns red) y3->y4 y3->y4 r1 Add carbonyl substrate solution dropwise at -78°C y4->r1 r2 Allow to warm to room temperature r1->r2 r1->r2 r3 Monitor reaction (TLC, color change) r2->r3 r2->r3 w1 Quench reaction r3->w1 w2 Extract & dry w1->w2 w1->w2 w3 Purify product w2->w3 w2->w3

Caption: Standard experimental workflow for the Wittig reaction.

Visual Guide: Key Decomposition Pathways

Decomposition cluster_products ylide (Ph₃P=CHOMe) (Methoxymethylene)- triphenylphosphorane (Reactive Ylide, Red) salt [Ph₃P⁺-CH₂OMe]X⁻ Phosphonium Salt (Inactive Precursor) ylide->salt + H₂O (Moisture) (Hydrolysis) phos_oxide Ph₃P=O Triphenylphosphine Oxide (Stable Byproduct) ylide->phos_oxide + O₂ (Air) (Oxidation)

Caption: Primary decomposition pathways for the ylide.

References

side reactions of (Methoxymethylene)triphenylphosphorane with functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Methoxymethylene)triphenylphosphorane in their synthetic workflows. The following information is designed to address common side reactions, byproduct formation, and other challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a Wittig reagent. Its primary use is for the homologation of aldehydes and ketones, converting them into extended aldehydes after an acid-catalyzed hydrolysis of the initially formed enol ether.[1] This two-step process is a key method for adding a single carbon unit to a carbonyl compound.[2][3]

Q2: My Wittig reaction with this compound is low-yielding or fails completely. What are the common causes?

A2: Low yields can stem from several factors:

  • Ylide Instability: The this compound ylide can be unstable. It is often best to generate the ylide in situ and in the presence of the carbonyl compound to ensure it reacts as it is formed.[4]

  • Base Issues: The choice and quality of the base are critical. Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are typically used.[4] Ensure the base is fresh and the reaction is conducted under anhydrous conditions, as any moisture will quench the base and the ylide.

  • Substrate Reactivity: The presence of certain functional groups on your aldehyde or ketone can interfere with the reaction. For example, acidic protons (like phenols) can be deprotonated by the strong base, making the substrate a poor electrophile.[4]

Q3: Are there functional groups that are incompatible with this compound?

A3: Yes. While Wittig reagents are generally selective for aldehydes and ketones, certain functional groups can lead to side reactions:

  • Esters and Amides: Generally, esters and amides do not undergo Wittig-type reactions.[5] However, under certain conditions, side reactions like addition-elimination might occur, although this is not the primary reactive pathway.[5]

  • Acidic Protons: As mentioned, functional groups with acidic protons (e.g., phenols, carboxylic acids) can be deprotonated by the strong base required for ylide formation, which can inhibit the desired reaction.[4] Protecting these groups may be necessary.

Q4: How can I effectively remove the triphenylphosphine (B44618) oxide byproduct from my reaction mixture?

A4: Triphenylphosphine oxide (TPPO) is a common byproduct of Wittig reactions and can be challenging to remove.[6] Common methods include:

  • Crystallization/Trituration: If your product has significantly different solubility from TPPO, this can be an effective method.[6]

  • Flash Column Chromatography: This is a standard purification technique.[6]

  • Precipitation: TPPO can be precipitated from a solution by adding a non-polar solvent like hexanes or pentane.[7] Another method involves forming a metal salt complex, for example with zinc chloride, to precipitate the TPPO.[7]

  • Filtration through a Silica (B1680970) Plug: For less polar products, a short plug of silica gel can be used to adsorb the highly polar TPPO while the desired product passes through.[7]

Troubleshooting Guide for Side Reactions

Problem Potential Cause Recommended Solution
Low or no conversion of starting material (aldehyde/ketone) Inefficient Ylide Formation: The base may be old, degraded, or insufficient. The phosphonium (B103445) salt may be impure or wet.Use a fresh, strong base (e.g., KOtBu, NaH, n-BuLi) under strictly anhydrous and inert conditions. Ensure the phosphonium salt is dry.[8]
Ylide Decomposition: The ylide for this specific Wittig reagent can be unstable.Change the order of addition. Consider generating the ylide in the presence of the aldehyde or ketone to "trap" it as it forms.[4]
Substrate Deprotonation: The starting material contains an acidic proton (e.g., a phenol), which is deprotonated by the base, making it a poor electrophile.[4]Protect the acidic functional group before the Wittig reaction. Alternatively, use a different base that is less likely to deprotonate the substrate.
Formation of unexpected byproducts Reaction with Ester or Amide Groups: While less common, the ylide may react with other carbonyl functionalities in the molecule.Wittig reactions are generally not effective with esters or amides.[5] If your substrate contains these groups and you are seeing byproducts, you may need to reconsider your synthetic route or use a protecting group strategy.
Reaction with other functional groups: The strong base or the ylide may react with other sensitive functional groups in your molecule.Carefully review the compatibility of all functional groups in your starting material with the reaction conditions. Protecting groups may be necessary.
Difficulty in product purification Contamination with Triphenylphosphine Oxide (TPPO): TPPO is a common byproduct and can be difficult to separate due to its polarity and tendency to co-crystallize.[6]Employ specific purification techniques for TPPO removal such as precipitation with a non-polar solvent, formation of a metal salt complex, or filtration through a silica plug.[7]
Quantitative Data Summary

The yield of the Wittig reaction using this compound can be highly dependent on the substrate and reaction conditions. Below is a summary of reported yields for a specific reaction, highlighting the impact of the chosen base.

SubstrateBaseReported YieldReference
3-HydroxybenzaldehydeKOtBu~20% (initially)[4]
3-HydroxybenzaldehydeNaHBetter consumption than KOtBu, but still poor yield[4]
3-HydroxybenzaldehydeKOtBu (modified procedure)~70%[4]

The modified procedure involved adding the phosphonium salt to a mixture of the aldehyde and base, suggesting the in situ generation of the ylide in the presence of the electrophile is crucial for this substrate.[4]

Experimental Protocols

General Protocol for the Wittig Reaction with this compound

This is a general procedure and may require optimization for specific substrates.

  • Preparation of the Ylide:

    • To a suspension of (methoxymethyl)triphenylphosphonium (B8745145) chloride (1.2 - 1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as potassium t-butoxide (1.1 - 1.4 equivalents) dropwise or in portions.

    • Stir the resulting deep red mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the ylide suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 7 hours) or until TLC analysis indicates complete consumption of the starting material.[4]

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Remove the organic solvent under reduced pressure.

    • If the subsequent step is acid-catalyzed hydrolysis, acidify the residue with an acid like 2N HCl.[4]

    • Extract the product with an organic solvent (e.g., ethyl acetate).[4]

    • Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., magnesium sulfate).[4]

    • Concentrate the solution and purify the product by flash chromatography.[4]

Visualizations

Logical Workflow for Troubleshooting a Wittig Reaction

G start Start Wittig Reaction check_conversion Is starting material consumed? (TLC) start->check_conversion low_yield Problem: Low/No Conversion check_conversion->low_yield No reaction_complete Reaction Complete check_conversion->reaction_complete Yes check_base Check Base Quality & Anhydrous Conditions low_yield->check_base check_ylide_stability Consider Ylide Instability low_yield->check_ylide_stability modify_procedure Modify Procedure (e.g., in situ generation) check_ylide_stability->modify_procedure check_byproducts Are there significant byproducts? reaction_complete->check_byproducts purification Proceed to Purification check_byproducts->purification No byproduct_issue Problem: Byproduct Formation check_byproducts->byproduct_issue Yes check_functional_groups Review Substrate Functional Group Compatibility byproduct_issue->check_functional_groups protecting_groups Consider Protecting Groups check_functional_groups->protecting_groups

Caption: Troubleshooting workflow for Wittig reactions.

General Reaction and Potential Side Reaction Pathway

G cluster_0 Desired Wittig Reaction Pathway cluster_1 Potential Side Reaction (with Acidic Proton) ylide Ph3P=CHOCH3 enol_ether R(R')C=CHOCH3 ylide->enol_ether carbonyl R-CO-R' carbonyl->enol_ether tppo Ph3P=O enol_ether->tppo byproduct base Strong Base (e.g., KOtBu) deprotonated_substrate Deprotonated Substrate (Ar-O-) base->deprotonated_substrate acidic_substrate Substrate with Acidic Proton (e.g., Ar-OH) acidic_substrate->deprotonated_substrate no_reaction Inhibited Wittig Reaction deprotonated_substrate->no_reaction

Caption: Desired vs. side reaction pathways.

References

Technical Support Center: Improving E/Z Selectivity in Wittig Olefination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the E/Z selectivity of the Wittig olefination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining the E/Z selectivity in a Wittig reaction?

A1: The primary factor is the stability of the phosphonium (B103445) ylide. The nature of the substituent (R group) on the ylide's carbanion dictates whether the reaction will favor the Z or E-alkene.[1][2]

  • Non-stabilized Ylides: Ylides with electron-donating groups (e.g., alkyl groups) are highly reactive.[2] They typically react under kinetic control to form the Z-alkene with moderate to high selectivity.[2][3] The reaction is generally irreversible and proceeds quickly through a puckered, four-membered oxaphosphetane transition state that minimizes steric interactions.[4]

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., ester, ketone, nitrile) are less reactive due to resonance stabilization.[2][5] These ylides favor the formation of the E-alkene. The initial cycloaddition to form the oxaphosphetane is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which decomposes to the E-alkene.[2][6]

  • Semi-stabilized Ylides: Ylides with substituents like aryl or alkenyl groups often result in poor E/Z selectivity, yielding mixtures of both isomers.[3][7]

Q2: How can I favor the formation of the Z-alkene?

A2: To achieve high Z-selectivity, you should use a non-stabilized ylide under "salt-free" conditions.[8]

  • Ylide Choice: Use an ylide derived from an alkyltriphenylphosphonium salt.[2]

  • Base Selection: Employ a base that does not contain lithium cations, such as sodium bis(trimethylsilyl)amide (NaHMDS), potassium bis(trimethylsilyl)amide (KHMDS), or potassium tert-butoxide (KOtBu).[9] Lithium salts can catalyze the equilibration of reaction intermediates, leading to a loss of Z-selectivity.[8][10]

  • Solvent: Use non-polar, aprotic solvents like THF, diethyl ether, or toluene.[9][11] These solvents do not stabilize intermediates that could lead to the E-isomer.

  • Temperature: Conduct the reaction at low temperatures (e.g., -78 °C) to ensure it is under kinetic control.[9][11]

Q3: My goal is the E-alkene. What are my options?

A3: There are two main strategies to favor the E-alkene:

  • Use a Stabilized Ylide: This is the most straightforward method. Ylides bearing an electron-withdrawing group will predominantly give the E-alkene.[1][6] These reactions are often run at room temperature or with gentle heating to facilitate the thermodynamic equilibration.

  • Use the Schlosser Modification: If you must use a non-stabilized ylide, the Schlosser modification is a powerful technique to force the formation of the E-alkene.[3][10] This method involves converting the initial syn-betaine intermediate to the more stable anti-betaine using a strong base at low temperature before elimination.[2][12]

Q4: What is the Schlosser modification and when should I use it?

A4: The Schlosser modification is a procedure used with non-stabilized ylides to selectively produce E-alkenes.[12] It should be used when the desired product is an E-alkene from an aldehyde and a simple alkyl phosphonium ylide, a combination that would normally yield the Z-alkene.[10] The process involves deprotonating the intermediate betaine (B1666868) with a second equivalent of a strong base (like phenyllithium) at low temperature, which allows it to equilibrate to the more stable threo (or anti) configuration. Subsequent protonation and elimination yield the E-alkene.[12][13]

Troubleshooting Guides

Issue 1: Low Z-Selectivity with a Non-Stabilized Ylide

You are attempting to synthesize a Z-alkene but are observing a significant amount of the E-isomer.

Potential Cause Solution
Presence of Lithium Salts Lithium cations from bases like n-BuLi can disrupt kinetic control by coordinating with reaction intermediates, promoting equilibration to the more stable E-product.[8][11] Solution: Switch to a lithium-free base such as NaHMDS or KHMDS.[9] If using a lithium base is unavoidable, ensure conditions are strictly controlled.
Incorrect Solvent Polar aprotic solvents (e.g., DMF, DMSO) can stabilize intermediates, allowing for equilibration and reducing Z-selectivity.[11] Solution: Use a non-polar aprotic solvent like THF, diethyl ether, or toluene.[9]
High Reaction Temperature Higher temperatures provide the energy to overcome the kinetic barrier, allowing the reaction to equilibrate towards the thermodynamically favored E-alkene.[9] Solution: Perform the ylide formation and the reaction with the aldehyde at low temperatures, typically -78 °C.[2][9]
Incorrect Order of Addition Adding the ylide to the aldehyde can sometimes lead to side reactions or loss of selectivity. Solution: The standard and recommended procedure is to add the aldehyde solution slowly to the pre-formed ylide solution at low temperature.[11]
Issue 2: Low E-Selectivity with a Stabilized Ylide

You are using a stabilized ylide but the E/Z ratio is lower than expected.

Potential Cause Solution
Insufficient Equilibration Time/Temp The formation of the E-alkene relies on the reversibility of the oxaphosphetane formation to allow equilibration to the thermodynamic product.[2] Solution: Increase the reaction time or gently heat the reaction mixture (e.g., to 40-60 °C) to promote equilibration. Monitor the reaction by TLC to avoid decomposition.
Steric Hindrance Highly hindered aldehydes or ketones may react sluggishly with stabilized ylides, potentially affecting the selectivity.[10] Solution: Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is often more reliable for producing E-alkenes, especially with sterically demanding substrates.[3]
Specific Substrate Effects Aldehydes with α-alkoxy groups are known to give poor E-selectivity with standard stabilized ylides.[14][15] Solution: For α-alkoxyaldehydes, switching from a triphenylphosphorane to a tributylphosphorane ylide in the presence of catalytic benzoic acid has been shown to dramatically improve E-selectivity.[14]
Quantitative Data Summary

The following table summarizes the effect of reaction conditions on E/Z selectivity for specific cases.

Ylide TypeAldehydeConditionsE/Z RatioReference
Stabilized (Triphenylphosphorane)α-alkoxyaldehydeToluene, 110 °C50:50[14]
Stabilized (Triphenylphosphorane)α-alkoxyaldehydeToluene, 110 °C, cat. Benzoic Acid82:18[14]
Stabilized (Tributylphosphorane) α-alkoxyaldehyde Toluene, 110 °C, cat. Benzoic Acid 91:9 [14]
Non-stabilizedBenzaldehydeTHF, n-BuLi as base58:42 (Z:E)[16]
Non-stabilizedBenzaldehydeTHF, Sodium base>95:5 (Z:E)[16]

Experimental Protocols

Protocol 1: General Procedure for Z-Selective Olefination (Salt-Free)
  • Glassware Preparation: Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (Nitrogen or Argon).

  • Ylide Formation: Suspend the alkyltriphenylphosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to -78 °C. Add a solution of NaHMDS or KHMDS (1.05 eq) dropwise. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour. A characteristic color change (often to orange or deep red) indicates ylide formation.

  • Olefination: Cool the ylide solution back down to -78 °C. Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 1-4 hours. Monitor the reaction progress by TLC.

  • Quench and Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the Z-alkene.

Protocol 2: General Procedure for E-Selective Olefination (Schlosser Modification)
  • Glassware Preparation: Flame-dry all glassware under vacuum and cool under an inert atmosphere.

  • Initial Ylide Formation: Suspend the alkyltriphenylphosphonium salt (1.1 eq) in anhydrous THF or diethyl ether and cool to -78 °C. Add a solution of phenyllithium (B1222949) or n-butyllithium (1.05 eq) dropwise. Stir for 30-60 minutes at low temperature.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 eq) in the same anhydrous solvent dropwise at -78 °C. Stir for 1 hour to form the syn-betaine intermediate.

  • Betaine Isomerization: While maintaining the temperature at -78 °C, add a second equivalent of phenyllithium (1.1 eq) dropwise. This deprotonates the betaine. Allow the mixture to stir for 1-2 hours, during which the intermediate isomerizes to the more stable anti-β-oxido ylide.

  • Protonation and Elimination: Add a proton source, such as pre-cooled methanol (B129727) or a hindered proton donor, to protonate the intermediate. Allow the reaction to slowly warm to room temperature. The elimination to the E-alkene will occur during this warming phase.

  • Workup and Purification: Perform an aqueous workup as described in Protocol 1 and purify the product by flash column chromatography.

Visualizations

Wittig_Mechanism Wittig Reaction Pathways for E/Z Selectivity Ylide Ylide (R-CH=PPh3) TS_Z Puckered TS (Low Energy) Ylide->TS_Z TS_E Planar TS (Higher Energy) Ylide->TS_E Carbonyl Aldehyde (R'-CHO) Carbonyl->TS_Z Carbonyl->TS_E Ox_Z syn-Oxaphosphetane (Less Stable) TS_Z->Ox_Z Fast, Irreversible Z_Alkene Z-Alkene Ox_Z->Z_Alkene Syn-Elimination Ox_E anti-Oxaphosphetane (More Stable) Ox_Z->Ox_E TS_E->Ox_E Slow E_Alkene E-Alkene Ox_E->E_Alkene Syn-Elimination

Caption: Kinetic vs. Thermodynamic control in the Wittig reaction.

Troubleshooting_Workflow Troubleshooting Poor Stereoselectivity Start Start: Poor E/Z Ratio Goal Desired Isomer? Start->Goal Check_Ylide_Z Is ylide non-stabilized? Goal->Check_Ylide_Z Z-Alkene Check_Ylide_E Is ylide stabilized? Goal->Check_Ylide_E E-Alkene Check_Salts Using Li-free base (e.g., NaHMDS)? Check_Ylide_Z->Check_Salts Yes Success_Z High Z-Selectivity Consider_HWE Consider HWE or Schlosser Modification Check_Ylide_Z->Consider_HWE No Check_Salts->Check_Ylide_Z No: Switch Base Check_Solvent_Z Solvent non-polar (e.g., THF, Toluene)? Check_Salts->Check_Solvent_Z Yes Check_Solvent_Z->Check_Salts No: Change Solvent Check_Temp_Z Temp ≤ -78 °C? Check_Solvent_Z->Check_Temp_Z Yes Check_Temp_Z->Check_Solvent_Z No: Lower Temp Check_Temp_Z->Success_Z Yes Check_Ylide_E->Consider_HWE No Check_Temp_E Reaction heated or run at RT? Check_Ylide_E->Check_Temp_E Yes Success_E High E-Selectivity Check_Temp_E->Success_E Yes Increase_Temp Try gentle heating (e.g., 40-60 °C) Check_Temp_E->Increase_Temp No Increase_Temp->Success_E

Caption: A logical workflow for troubleshooting poor Wittig selectivity.

Schlosser_Modification Schlosser Modification for E-Alkene Synthesis Ylide Non-stabilized Ylide Betaine_syn syn-Betaine (Erythro) Ylide->Betaine_syn Aldehyde Aldehyde Aldehyde->Betaine_syn Base1 1 eq. PhLi -78 °C Base2 1 eq. PhLi -78 °C Betaine_syn->Base2 Oxido_ylide β-oxido Ylide Base2->Oxido_ylide Protonation Add Proton Source (e.g., MeOH) Oxido_ylide->Protonation Isomerization Betaine_anti anti-Betaine (Threo) Warm Warm to RT Betaine_anti->Warm Protonation->Betaine_anti E_Alkene E-Alkene Warm->E_Alkene Elimination

References

troubleshooting guide for the homologation of electron-poor aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the homologation of electron-poor aldehydes.

Troubleshooting Guide

This section addresses common issues encountered during the homologation of aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -COR).

Question: My Wittig reaction with an electron-poor aromatic aldehyde is giving a low yield or failing completely. What are the likely causes and solutions?

Answer:

Low yields in Wittig reactions with electron-poor aldehydes can stem from several factors related to the increased electrophilicity of the aldehyde and the stability of the Wittig reagent.

  • Side Reactions: The highly electrophilic carbonyl carbon of an electron-poor aldehyde is susceptible to nucleophilic attack by bases used to generate the ylide (e.g., n-BuLi, NaH). This can lead to undesired side products.

  • Ylide Instability: While stabilized ylides (containing electron-withdrawing groups) are generally more stable, they are also less reactive.[1] Unstabilized ylides are more reactive but can be unstable in the presence of highly electrophilic aldehydes.

  • Steric Hindrance: Bulky substituents on the aldehyde or the ylide can sterically hinder the reaction.

Troubleshooting Steps:

  • Choice of Base and Ylide Generation:

    • Use a milder base for ylide generation if side reactions are suspected. For stabilized ylides, weaker bases like K₂CO₃ or DBU can be effective.

    • Consider in situ generation of the ylide in the presence of the aldehyde. This minimizes the time the ylide is exposed to potentially reactive conditions.[1]

  • Reaction Conditions:

    • Perform the reaction at a lower temperature to minimize side reactions.

    • If using an unstabilized ylide, add the aldehyde slowly to the pre-formed ylide at a low temperature.

  • Alternative Reagents:

    • Switch to a Horner-Wadsworth-Emmons (HWE) reaction. Phosphonate (B1237965) carbanions are generally more nucleophilic than the corresponding phosphorus ylides and react readily with a wider range of aldehydes under milder conditions.[2][3]

Question: My Horner-Wadsworth-Emmons (HWE) reaction is not proceeding to completion with my electron-poor aldehyde. What should I try?

Answer:

While the HWE reaction is often more robust than the Wittig reaction for electron-poor aldehydes, several factors can lead to incomplete conversion.

  • Insufficiently Basic Conditions: The pKa of the phosphonate ester needs to be overcome to generate the nucleophilic carbanion.

  • Steric Hindrance: Highly substituted phosphonates or aldehydes can slow down the reaction.

  • Lewis Acid-Base Interactions: The electron-withdrawing group on the aldehyde could potentially interact with the cation of the base (e.g., Li⁺, Na⁺), affecting reactivity.

Troubleshooting Steps:

  • Base Selection:

    • Ensure a sufficiently strong base is used (e.g., NaH, LDA).

    • For base-sensitive substrates, consider using milder conditions with a Lewis acid additive, such as LiCl with DBU or triethylamine.[4][5] This can increase the acidity of the phosphonate proton.

  • Reaction Temperature:

    • Gradually increasing the reaction temperature may help drive the reaction to completion, but monitor for potential side reactions.

  • Reagent Purity:

    • Ensure the phosphonate ester is pure and the base is fresh.

Question: I am observing the formation of multiple products in my homologation reaction. How can I improve selectivity?

Answer:

The formation of multiple products often points to side reactions or issues with stereoselectivity.

  • Self-Condensation: Aldehydes, particularly those with enolizable protons, can undergo self-condensation (aldol reaction) under basic conditions.[4]

  • Cannizzaro Reaction: Aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction in the presence of a strong base to yield a carboxylic acid and an alcohol.

  • Stereoisomers: For reactions like the HWE, a mixture of (E) and (Z) isomers can be formed.

Troubleshooting Steps:

  • Control of Basicity:

    • Use non-nucleophilic, sterically hindered bases (e.g., LDA, KHMDS) to minimize addition to the carbonyl group.

    • Add the base slowly at a low temperature.

  • Reaction Setup:

    • Add the aldehyde to the solution of the homologating reagent rather than the other way around to keep the aldehyde concentration low and minimize self-condensation.

  • Stereoselectivity in HWE Reactions:

    • To favor the (E)-alkene, standard HWE conditions are usually effective.[4][6]

    • For the (Z)-alkene, the Still-Gennari modification using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and non-coordinating cations (e.g., K⁺ with 18-crown-6) can be employed.[2][5]

Frequently Asked Questions (FAQs)

Q1: Which homologation method is generally best for electron-poor aldehydes?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is often a good first choice due to the higher nucleophilicity of the phosphonate carbanion, which allows for reaction with a broad range of aldehydes, including electron-poor ones, under milder conditions.[2][3] The Seyferth-Gilbert homologation is also effective for converting aldehydes to terminal alkynes and has been shown to be compatible with both electron-rich and electron-poor aldehydes.[7]

Q2: Can I use the Seyferth-Gilbert homologation for one-carbon homologation to an aldehyde?

A2: Yes, the Seyferth-Gilbert homologation initially converts an aldehyde to a terminal alkyne. This alkyne can then be subsequently hydrated (e.g., via hydroboration-oxidation or oxymercuration-demercuration) to yield the homologated aldehyde.[8]

Q3: My electron-poor aldehyde has other functional groups that might be sensitive to the reaction conditions. What should I consider?

A3: Protecting group chemistry is crucial. For instance, if your aldehyde also contains a phenolic hydroxyl group, it will be deprotonated by the strong bases used in many homologation reactions, which can deactivate the aldehyde towards nucleophilic attack.[9] In such cases, protecting the sensitive functional group before the homologation reaction is necessary.

Quantitative Data Summary

Reaction TypeReagentAldehyde TypeTypical YieldsKey Considerations
Wittig Reaction Phosphonium YlideElectron-Poor AromaticHighly Variable (can be low)Prone to side reactions; stabilized ylides are less reactive.[1]
Horner-Wadsworth-Emmons Phosphonate CarbanionElectron-Poor Aromatic/AliphaticGood to ExcellentGenerally more reactive and higher yielding than Wittig; stereoselectivity can be controlled.[2][4]
Seyferth-Gilbert Homologation Dimethyl (diazomethyl)phosphonateElectron-Poor Aromatic/AliphaticGoodConverts aldehydes to terminal alkynes; can be performed in a one-pot fashion with subsequent reactions.[7]

Experimental Protocols

General Protocol for Horner-Wadsworth-Emmons Reaction
  • Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate ester (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is often indicated by a color change.

  • Reaction with the Aldehyde: Cool the solution of the phosphonate carbanion to 0 °C.

  • Dissolve the electron-poor aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the carbanion solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Seyferth-Gilbert Homologation
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the electron-poor aldehyde (1.0 equivalent) in anhydrous methanol (B129727) (MeOH) or THF.

  • Add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Cool the mixture to 0 °C.

  • Reaction: Slowly add the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 equivalents) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting terminal alkyne by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Homologation Reaction cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_workup Workup & Purification start Start with Electron-Poor Aldehyde protect Protect Sensitive Functional Groups (if necessary) start->protect choose_method Choose Homologation Method (e.g., HWE) protect->choose_method reagent_prep Prepare Homologating Reagent choose_method->reagent_prep reaction React with Aldehyde under Optimized Conditions reagent_prep->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor check_completion Reaction Incomplete? monitor->check_completion low_yield Low Yield? monitor->low_yield side_products Side Products? monitor->side_products workup Quench & Extract monitor->workup Reaction Complete optimize_cond Adjust T, Time, Base check_completion->optimize_cond purify_reagents Check Reagent Purity low_yield->purify_reagents change_reagent Change Reagent/Method side_products->change_reagent optimize_cond->reaction change_reagent->choose_method purify_reagents->reagent_prep purify Purify Product (Chromatography) workup->purify characterize Characterize Product purify->characterize

Caption: Troubleshooting workflow for homologation of electron-poor aldehydes.

logical_relationships problem Low Yield / No Reaction cause1 Poor Reagent Reactivity (e.g., stabilized ylide) problem->cause1 cause2 Suboptimal Conditions (Base, Temp, Time) problem->cause2 cause5 Reagent Impurity problem->cause5 side_reactions Multiple Products cause3 Aldehyde Decomposition/ Side Reactions side_reactions->cause3 cause4 Stereoisomer Formation side_reactions->cause4 solution1 Switch to HWE or other reactive method cause1->solution1 solution2 Optimize reaction conditions cause2->solution2 solution3 Use milder base or lower temperature cause3->solution3 solution4 Use stereoselective conditions (e.g., Still-Gennari) cause4->solution4 solution5 Purify starting materials and reagents cause5->solution5

Caption: Diagnosing common issues in aldehyde homologation.

References

scale-up issues for industrial applications of this Wittig reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the industrial scale-up of the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when scaling up the Wittig reaction for industrial applications?

A1: The most significant challenge in the industrial application of the Wittig reaction is the management of the stoichiometric byproduct, triphenylphosphine (B44618) oxide (TPPO).[1][2] On a large scale, the removal of TPPO can be a tedious and costly process, often complicating product purification and contributing to poor process mass intensity.[2][3][4] Its high polarity and tendency to co-crystallize with products make traditional purification methods like column chromatography unviable for large quantities.[2][5]

Q2: Are there scalable, chromatography-free methods for removing triphenylphosphine oxide (TPPO)?

A2: Yes, several chromatography-free methods are employed on an industrial scale. The most common include:

  • Precipitation/Crystallization: This method leverages the low solubility of TPPO in nonpolar solvents like cyclohexane (B81311), hexane, or toluene (B28343). By performing a solvent swap after the reaction, TPPO can be precipitated and removed by simple filtration.[6][7][8]

  • Complexation with Metal Salts: TPPO forms insoluble complexes with various metal salts. Adding salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) can precipitate the TPPO as a metal complex, which is then filtered off.[3][8][9] This method is effective even in some polar solvents.[9]

  • Chemical Conversion: TPPO can be reacted with reagents like oxalyl chloride to form an insoluble phosphonium (B103445) salt that is easily separated by filtration.[3]

Q3: How does the choice of base impact a large-scale Wittig reaction?

A3: The choice of base is critical and depends on the stability of the phosphorus ylide.[7]

  • Non-stabilized ylides (e.g., from alkyl halides) require strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[7][10][11] On an industrial scale, handling pyrophoric bases like n-BuLi requires specialized equipment and safety protocols.[12]

  • Stabilized ylides (with electron-withdrawing groups like esters) are more acidic and can be formed with weaker, easier-to-handle bases like sodium hydroxide (B78521) or potassium carbonate.[11][13] The base can also influence the stereochemical outcome of the reaction.[14]

Q4: What are the key considerations for solvent selection during scale-up?

A4: Solvent selection impacts ylide formation, reaction rate, product stereochemistry, and downstream processing (i.e., byproduct removal).

  • Ylide Formation: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are standard for ylide generation to prevent quenching the base and the ylide.[7]

  • Byproduct Removal: Solvents in which the product is soluble but TPPO is not are ideal for purification. For example, using cyclohexane as the reaction solvent can allow for direct precipitation and filtration of TPPO upon cooling.[6][15]

  • Stereoselectivity: Solvent polarity can influence the E/Z ratio of the resulting alkene.[16]

  • "Green" Chemistry: From a sustainability perspective, replacing hazardous solvents like dichloromethane (B109758) with greener alternatives is a key consideration.[17] Some Wittig reactions can even be performed in water.[4][18]

Q5: Are there more "green" or sustainable alternatives to the traditional Wittig reaction for industrial synthesis?

A5: Yes, the primary alternative is the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction uses a phosphonate (B1237965) ester instead of a phosphonium salt.[19] Its major advantage is that the phosphate (B84403) byproduct is typically water-soluble, allowing for simple removal through an aqueous workup, which is highly desirable for large-scale processes.[7] The HWE reaction also often favors the formation of the (E)-alkene.[19] Additionally, developing catalytic versions of the Wittig reaction is an active area of research to minimize waste.[1][20]

Troubleshooting Guide

Problem 1: Low or no yield of the desired alkene.

Possible Cause Troubleshooting Step
Inefficient Ylide Formation Ensure the phosphonium salt is thoroughly dried before use. Use a sufficiently strong base for the type of ylide being generated (strong bases like n-BuLi or NaH for non-stabilized ylides).[7][19]
Presence of Moisture Use anhydrous solvents for ylide formation.[7] Dry all glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Reagent Quality Check the purity of the starting aldehyde or ketone, as impurities can lead to side reactions. Labile aldehydes can oxidize or polymerize.[21][22]
Steric Hindrance For sterically hindered ketones, the reaction may be slow or give poor yields. Consider switching to the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective in these cases.[21][22] Longer reaction times or higher temperatures may also be required.[7]

Problem 2: Difficulty removing triphenylphosphine oxide (TPPO) from the product.

Possible Cause Troubleshooting Step
Product and TPPO have similar solubility Method 1: Precipitation. After the reaction, perform a solvent swap to a nonpolar solvent where TPPO has low solubility (e.g., cyclohexane, n-heptane, hexanes, or cold toluene) to induce precipitation.[6][7] Filter the solid TPPO.
Method 2: Metal Salt Complexation. Add a solution of ZnCl₂ or MgCl₂ to the crude reaction mixture. This forms an insoluble TPPO-metal complex that can be removed by filtration.[8][9] This is particularly useful for polar products.[8]
Product co-precipitates with TPPO Optimize the crystallization/precipitation conditions. This involves carefully selecting the solvent system and controlling the temperature to maximize the differential solubility between your product and TPPO.[8]
Column chromatography is not scalable The HWE reaction is a highly recommended alternative as the phosphate byproduct is water-soluble and easily removed by aqueous extraction, avoiding these purification issues.[7][19]

Problem 3: Incorrect or poor stereoselectivity (E/Z ratio).

Possible Cause Troubleshooting Step
Ylide Type Remember that non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor (E)-alkenes.[21]
Presence of Lithium Salts Lithium salts from bases like n-BuLi can promote equilibration of intermediates, leading to a mixture of isomers.[14][19] Using sodium-based reagents (e.g., NaH, NaHMDS) can increase Z-selectivity for non-stabilized ylides.[21]
Desired Isomer is (E)-alkene with non-stabilized ylide Use the Schlosser modification, which involves treating the intermediate betaine (B1666868) with a second equivalent of strong base (like phenyllithium) at low temperature to favor the (E)-alkene.[21][22]
Solvent Effects The polarity of the solvent can influence the stereochemical outcome. Experiment with different solvents to optimize the E/Z ratio.[16]

Data Presentation

Table 1: Solvent Effects on TPPO Precipitation for Purification
Solvent SystemScaleOutcomeReference
CyclohexanePilot ScaleTPPO was directly precipitated from the reaction mass and removed by filtration.[6][15]
Toluene (cold)Lab ScaleCooling the reaction mixture in toluene triggered effective precipitation of the TPPO-DIAD adduct.[6]
n-Heptane / MeOH/WaterLarge ScaleUsed for phase separation to remove TPPO in the synthesis of Vitamin A acetate.[6][15]
HexanePilot ScaleUsed to wash the concentrated product and remove residual amounts of TPPO.[6][15]
Table 2: Comparison of Chromatography-Free TPPO Removal Methods
MethodReagent(s)Key AdvantageSuitable For
Precipitation Nonpolar solvents (hexanes, ether, cyclohexane)Simple, inexpensive, and scalable procedure.[7][8]Nonpolar products that remain soluble in the chosen solvent.
Metal Salt Complexation ZnCl₂, MgCl₂, CaBr₂Effective even for polar products and can be used in polar solvents like ethanol (B145695) and ethyl acetate.[8][9]Both polar and nonpolar products; expands solvent scope.[3][8]
Chemical Conversion Oxalyl ChlorideForms a highly insoluble salt that is easily filtered.[3]Crude reaction mixtures where the product does not react with the reagent.

Experimental Protocols

Protocol 1: General Procedure for TPPO Removal via Precipitation

Objective: To remove triphenylphosphine oxide (TPPO) from a crude reaction mixture without chromatography.

Methodology:

  • Solvent Removal: After the Wittig reaction is complete (as monitored by TLC), concentrate the reaction mixture under reduced pressure to remove the reaction solvent (e.g., THF).

  • Solvent Swap: To the crude residue, add a sufficient volume of a nonpolar solvent in which TPPO is poorly soluble, such as cyclohexane or n-hexane.[6][7]

  • Precipitation: Stir the resulting suspension vigorously. Cooling the mixture (e.g., to 0-5 °C) can further decrease the solubility of TPPO and enhance precipitation.[6]

  • Filtration: Collect the precipitated TPPO by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold nonpolar solvent to recover any product that may have been entrained.[8]

  • Isolation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to isolate the crude product, now largely free of TPPO. Further purification can be achieved by crystallization if necessary.[7]

Protocol 2: General Procedure for TPPO Removal via ZnCl₂ Complexation

Objective: To remove TPPO from a reaction mixture, particularly when the desired product is polar.

Methodology:

  • Dissolution: After completion of the Wittig reaction, concentrate the mixture and dissolve the crude residue in a suitable solvent (e.g., ethanol, ethyl acetate, or toluene).[8][9]

  • Addition of ZnCl₂: Add solid zinc chloride (ZnCl₂) to the solution. A molar ratio of 2:1 ZnCl₂ to the theoretical amount of TPPO is often effective.[8]

  • Precipitation of Complex: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[5][8]

  • Filtration: Filter the mixture to remove the insoluble metal complex.

  • Product Isolation: The filtrate, which contains the purified product, can then be concentrated under reduced pressure. If necessary, an aqueous workup can be performed to remove any remaining salts before concentration.

Mandatory Visualizations

Wittig_Reaction_Workflow cluster_start Step 1: Ylide Formation cluster_reaction Step 2: Wittig Reaction cluster_purification Step 3: Purification Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Alkene Alkene Product Ylide->Alkene Reaction TPPO Triphenylphosphine Oxide (TPPO) Ylide->TPPO Carbonyl Aldehyde or Ketone Carbonyl->Alkene Crude Crude Mixture (Alkene + TPPO) Alkene->Crude TPPO->Crude Purified_Alkene Purified Alkene Crude->Purified_Alkene TPPO Removal TPPO_Removal_Workflow cluster_precipitation_steps Precipitation Workflow cluster_complexation_steps Complexation Workflow Start Crude Reaction Mixture (Product + TPPO) Precipitation Precipitation Start->Precipitation Complexation Metal Salt Complexation Start->Complexation HWE Use HWE Alternative Start->HWE Proactive Approach Solvent_Swap Solvent Swap to Nonpolar Solvent Precipitation->Solvent_Swap Add_Salt Add ZnCl₂ or MgCl₂ Complexation->Add_Salt Filter_TPPO Filter Precipitated TPPO Solvent_Swap->Filter_TPPO Isolate Isolate Product from Filtrate Filter_TPPO->Isolate Filter_Complex Filter Insoluble TPPO-Metal Complex Add_Salt->Filter_Complex Isolate2 Isolate Product from Filtrate Filter_Complex->Isolate2 Troubleshooting_Logic Start Low Alkene Yield? Check_Ylide Check Ylide Formation: - Anhydrous Conditions? - Base Strength Sufficient? Start->Check_Ylide Yes Purification_Issue Purification Difficulty? Start->Purification_Issue No Check_Reagents Check Reagent Purity: - Aldehyde/Ketone Pure? - Phosphonium Salt Dry? Check_Ylide->Check_Reagents Conditions OK Consider_HWE Consider HWE for Sterically Hindered Ketones Check_Reagents->Consider_HWE Reagents OK Precipitate Attempt TPPO Precipitation with Nonpolar Solvent Purification_Issue->Precipitate Yes Complex Use Metal Salt (ZnCl₂) for Complexation Precipitate->Complex Product Co-precipitates HWE_Alternative Future Syntheses: Use HWE Reaction Complex->HWE_Alternative Still Impure

References

Validation & Comparative

A Comparative Guide to Homologation Reagents: (Methoxymethylene)triphenylphosphorane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the one-carbon homologation of carbonyl compounds is a fundamental transformation, enabling the extension of carbon chains to build molecular complexity. (Methoxymethylene)triphenylphosphorane, a specialized Wittig reagent, is a cornerstone for the conversion of aldehydes and ketones into their next higher homologous aldehydes. This guide provides an objective comparison of this compound with other prominent homologation reagents, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic challenges.

This compound: A Profile

This compound is a Wittig reagent utilized for the one-carbon homologation of aldehydes and ketones.[1] The reaction proceeds via the formation of an enol ether, which is subsequently hydrolyzed under acidic conditions to yield the corresponding aldehyde with one additional carbon atom.[1] This two-step process is a reliable method for aldehyde synthesis. The reagent is typically prepared in situ from (methoxymethyl)triphenylphosphonium (B8745145) chloride and a strong base.[1]

Comparative Analysis of Homologation Reagents

While this compound is a valuable tool, a variety of other reagents have been developed for one-carbon homologation, each with its own set of advantages and limitations. The choice of reagent often depends on the specific substrate, desired product, and required reaction conditions.

Reagent/MethodGeneral Substrate ScopeProductGeneral YieldsKey Features & AdvantagesDisadvantages
This compound (Wittig Reaction)Aldehydes, Ketones[1]Homologated Aldehydes[1]Good to excellent[2]Well-established and widely used. Tolerates a variety of functional groups.Two-step process (olefination and hydrolysis). Byproduct (triphenylphosphine oxide) can be difficult to remove.[3]
Tebbe Reagent Aldehydes, Ketones, Esters, Lactones, Amides[4][5]Alkenes (from aldehydes/ketones), Enol ethers (from esters)[4]59% (for a diketone)[4]More reactive than Wittig reagents, especially for sterically hindered carbonyls.[5] Less basic, reducing side reactions.[5]Pyrophoric and moisture-sensitive.[6]
Petasis Reagent Aldehydes, Ketones, Esters[6]Alkenes, Enol ethersHighAir and moisture stable solid. Broader substrate scope for alkylidene transfer compared to Tebbe.[6]Can be less reactive than the Tebbe reagent for some substrates.
Horner-Wadsworth-Emmons (HWE) Reagent Aldehydes, Ketones[3]α,β-Unsaturated Esters (typically)High, often >80%Water-soluble phosphate (B84403) byproduct is easily removed.[3] Generally gives high E-selectivity for alkenes.[7]Typically used for α,β-unsaturated esters, not direct aldehyde homologation without further steps.
Seyferth-Gilbert Reagent (and Ohira-Bestmann modification) Aldehydes, Aryl Ketones[8][9]Alkynes[8]60-90%[9]; >80% with Ohira-Bestmann modification[9]Direct conversion to alkynes. Ohira-Bestmann modification uses milder conditions and is suitable for base-sensitive substrates.[9]The original protocol uses a strong base.[9]
Arndt-Eistert Synthesis Carboxylic Acids[10]Homologated Carboxylic Acids, Esters, or Amides[11]Generally good (50-80%)[6]Excellent method for homologating carboxylic acids.[10]Involves the use of hazardous and explosive diazomethane.[12] Safer alternatives like trimethylsilyldiazomethane (B103560) exist.[12]
Peterson Olefination Aldehydes, Ketones[13]Alkenes[13]87-90% (for an α-silyl aldehyde)[10]Stereoselective formation of either (E)- or (Z)-alkenes from the same intermediate by choosing acidic or basic conditions.[13]Requires α-silyl carbanion precursors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Protocol 1: Homologation of an Aldehyde using this compound (Wittig Reaction)

This is a general two-step procedure.

Step 1: Formation of the Enol Ether

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), (methoxymethyl)triphenylphosphonium chloride is suspended in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

  • The suspension is cooled to a low temperature (e.g., -78 °C or 0 °C).

  • A strong base, such as n-butyllithium or sodium hydride, is added dropwise to generate the red-colored ylide.

  • The aldehyde, dissolved in anhydrous THF, is then added slowly to the ylide solution.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 2: Hydrolysis of the Enol Ether to the Aldehyde

  • The crude enol ether is dissolved in a mixture of an organic solvent (e.g., THF) and an aqueous acid (e.g., 1 M HCl).

  • The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • The product is extracted with an organic solvent, and the organic layer is washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude aldehyde is then purified by column chromatography.

Protocol 2: Methylenation of a Ketone using the Tebbe Reagent
  • A solution of the ketone (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under an argon atmosphere and cooled to 0 °C.[4]

  • A solution of the Tebbe reagent (e.g., 0.5 M in toluene, 3.0 eq) is added to the ketone solution.[4]

  • The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes.[4]

  • The reaction is diluted with diethyl ether and then quenched by the slow addition of aqueous sodium hydroxide.[4]

  • The resulting mixture is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[4]

  • The crude product is purified by flash column chromatography to yield the methylene (B1212753) product.[4]

Protocol 3: Alkyne Synthesis via Seyferth-Gilbert Homologation (Ohira-Bestmann Modification)
  • A mixture of a base such as potassium ethoxide (3.2 eq) in anhydrous THF is cooled to -78 °C in a flame-dried flask under an argon atmosphere.[14]

  • A solution of the Ohira-Bestmann reagent (3.6 eq) in anhydrous THF is added to the cooled base suspension, and the mixture is stirred for 25 minutes at -78 °C.[14]

  • A solution of the aldehyde (1.0 eq) in anhydrous THF is then added to the reaction mixture.[14]

  • The reaction is stirred at -78 °C for 1 hour.[14]

  • The cooling bath is removed, and the reaction is quenched with a saturated aqueous solution of ammonium chloride and diluted with hexanes.[14]

  • The layers are separated, and the aqueous layer is extracted with a mixture of hexanes and diethyl ether.[14]

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.[14]

  • The crude alkyne is purified by flash column chromatography.[14]

Visualizing the Synthetic Pathways

Diagrams illustrating the experimental workflows and logical relationships provide a clear overview of the synthetic processes.

Homologation_Workflow cluster_start Starting Material cluster_reagent Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start Aldehyde or Ketone Reagent Homologation Reagent Reaction Reaction (e.g., Wittig, Tebbe, etc.) Reagent->Reaction Addition Workup Quenching, Extraction, Purification Reaction->Workup Conversion Product Homologated Product Workup->Product Isolation

Caption: General experimental workflow for a one-carbon homologation reaction.

Reagent_Comparison_Logic cluster_wittig Wittig Pathway cluster_tebbe Tebbe Pathway cluster_seyferth Seyferth-Gilbert Pathway Start Carbonyl Compound (Aldehyde/Ketone) Wittig (Methoxymethylene) triphenylphosphorane Start->Wittig Tebbe Tebbe Reagent Start->Tebbe Seyferth Seyferth-Gilbert Reagent Start->Seyferth EnolEther Enol Ether Intermediate Wittig->EnolEther Hydrolysis Acid Hydrolysis EnolEther->Hydrolysis Aldehyde Homologated Aldehyde Hydrolysis->Aldehyde Alkene Alkene Product Tebbe->Alkene Alkyne Alkyne Product Seyferth->Alkyne

Caption: Logical relationship of different homologation reagents starting from a carbonyl compound.

References

A Comparative Guide to Alternative Reagents for One-Carbon Aldehyde Homologation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The extension of a carbon chain by a single atom, known as homologation, is a fundamental transformation in organic synthesis. For aldehydes, this one-carbon homologation opens up avenues to a variety of valuable functional groups, including carboxylic acids, amides, and alkynes, which are crucial building blocks in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides an objective comparison of several modern alternative reagents for one-carbon aldehyde homologation, supported by experimental data and detailed protocols.

Homologation to Carboxylic Acids and Amides: The Trichloromethylcarbinol Approach

A robust and versatile method for the one-carbon homologation of aldehydes to carboxylic acids and amides proceeds through a trichloromethylcarbinol intermediate. This two-step process is lauded for its operational simplicity and broad substrate scope.[1][2]

The general workflow involves the initial reaction of an aldehyde with a trichloromethide source to form a trichloromethylcarbinol. This intermediate is then treated with a suitable reagent to yield the corresponding carboxylic acid or amide.[1][2]

Workflow for Homologation to Carboxylic Acids and Amides Aldehyde Aldehyde Trichloromethylcarbinol Trichloromethylcarbinol Intermediate Aldehyde->Trichloromethylcarbinol Trichloromethide source Carboxylic_Acid Homologated Carboxylic Acid Trichloromethylcarbinol->Carboxylic_Acid e.g., NaBH4, NaOH Amide Homologated Amide Trichloromethylcarbinol->Amide Amine, NaOH

Caption: General workflow for the one-carbon homologation of aldehydes.

Performance Data

The following tables summarize the performance of this method for the synthesis of carboxylic acids and amides from various aldehydes.

Table 1: Homologation of Aldehydes to Carboxylic Acids

Aldehyde SubstrateReagentsYield (%)Reference
Benzaldehyde1. CHCl3, NaOH; 2. NaBH4, NaOH95[3]
4-Methoxybenzaldehyde1. CHCl3, NaOH; 2. NaBH4, NaOH98[3]
4-Nitrobenzaldehyde1. CHCl3, NaOH; 2. NaBH4, NaOH92[3]
Cinnamaldehyde1. CHCl3, NaOH; 2. NaBH4, NaOH85[3]
Cyclohexanecarboxaldehyde1. CHCl3, NaOH; 2. NaBH4, NaOH91[3]
Octanal1. CHCl3, NaOH; 2. NaBH4, NaOH88[3]

Table 2: Homologation of Aldehydes to Amides

Aldehyde SubstrateAmineYield (%)Reference
BenzaldehydeBenzylamine92[1]
4-ChlorobenzaldehydeMorpholine95[1]
3-PhenylpropanalPyrrolidine88[1]
(R)-2-phenylpropanalN,O-Dimethylhydroxylamine81[1]
Experimental Protocols

Protocol 1: General Procedure for the Homologation of Aldehydes to Carboxylic Acids[3]

Step 1: Synthesis of the Trichloromethylcarbinol To a solution of the aldehyde (1.0 equiv) in a suitable solvent such as THF, is added a solution of trichloromethide, generated in situ from chloroform (B151607) and a base (e.g., sodium hydroxide). The reaction is typically stirred at room temperature until completion.

Step 2: Conversion to the Carboxylic Acid The crude trichloromethylcarbinol is dissolved in a protic solvent like tert-butanol. Sodium hydroxide (B78521) (3.3 equiv) and sodium borohydride (B1222165) (1.5 equiv) are added, and the mixture is heated. Upon completion, the reaction is acidified and the carboxylic acid is extracted.

Homologation to Alkynes: Seyferth-Gilbert and Corey-Fuchs Reactions

The conversion of aldehydes to terminal alkynes is a valuable transformation in organic synthesis. Two prominent methods for this one-carbon homologation are the Seyferth-Gilbert homologation and the Corey-Fuchs reaction.

Seyferth-Gilbert Homologation

This reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or its more stable precursor, the Ohira-Bestmann reagent, to convert aldehydes to alkynes in a one-pot procedure.[4]

Seyferth-Gilbert Homologation Mechanism Aldehyde Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Reagent Reagent Deprotonated Seyferth-Gilbert Reagent Reagent->Oxaphosphetane Vinyl_Diazo Vinyl Diazo Intermediate Oxaphosphetane->Vinyl_Diazo Elimination Vinyl_Carbene Vinyl Carbene Vinyl_Diazo->Vinyl_Carbene - N2 Alkyne Terminal Alkyne Vinyl_Carbene->Alkyne 1,2-H shift

Caption: Mechanism of the Seyferth-Gilbert homologation.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process that first converts an aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[5][6][7]

Corey-Fuchs Reaction Workflow Aldehyde Aldehyde Dibromoalkene 1,1-Dibromoalkene Aldehyde->Dibromoalkene CBr4, PPh3 Lithium_Acetylide Lithium Acetylide Dibromoalkene->Lithium_Acetylide n-BuLi Alkyne Terminal Alkyne Lithium_Acetylide->Alkyne H2O workup

Caption: Workflow of the Corey-Fuchs reaction.

Performance Data

Table 3: Comparison of Seyferth-Gilbert and Corey-Fuchs Reactions

Aldehyde SubstrateSeyferth-Gilbert Yield (%)[8]Corey-Fuchs Yield (%)[9]
Benzaldehyde8482 (step 1)
4-Methoxybenzaldehyde9185 (step 1)
4-Chlorobenzaldehyde8880 (step 1)
Cinnamaldehyde7578 (step 1)
Cyclohexanecarboxaldehyde8275 (step 1)
Octanal7872 (step 1)
Note: Corey-Fuchs yields are for the first step (formation of the dibromoalkene). The second step typically proceeds in high yield.
Experimental Protocols

Protocol 2: Seyferth-Gilbert Homologation using the Ohira-Bestmann Reagent[8] To a solution of the aldehyde (1.0 equiv) in methanol (B129727) at room temperature is added the Ohira-Bestmann reagent (1.1 equiv) and potassium carbonate (2.0 equiv). The reaction is stirred until completion, then diluted with water and extracted with an organic solvent.

Protocol 3: Corey-Fuchs Reaction[9] Step 1: Formation of the Dibromoalkene To a solution of triphenylphosphine (B44618) (2.0 equiv) in dichloromethane (B109758) at 0 °C is added carbon tetrabromide (1.0 equiv). After stirring, the aldehyde (1.0 equiv) is added and the reaction is allowed to warm to room temperature.

Step 2: Formation of the Alkyne The purified dibromoalkene is dissolved in THF at -78 °C and treated with n-butyllithium (2.1 equiv). After stirring, the reaction is quenched with water to afford the terminal alkyne.

Olefination Reactions for One-Carbon Extension

While not producing a homologated aldehyde directly, olefination reactions provide a one-carbon extended alkene, which can be a valuable synthetic intermediate. Key examples include the Wittig, Tebbe, Petasis, and Julia-Kocienski reactions.

Wittig Reaction

The Wittig reaction using (methoxymethyl)triphenylphosphine ylide is a classic method for one-carbon homologation to an enol ether, which can be subsequently hydrolyzed to the homologated aldehyde.[10][11]

Tebbe and Petasis Olefinations

The Tebbe and Petasis reagents are powerful for the methylenation of aldehydes, including sterically hindered and enolizable substrates.[12][13]

Julia-Kocienski Olefination

The Julia-Kocienski olefination provides a highly stereoselective route to alkenes, particularly E-alkenes, from aldehydes and sulfones.[14][15][16]

Performance Data

Table 4: Olefination Reactions for One-Carbon Homologation

ReactionReagentTypical ProductKey Features
Wittig(Methoxymethyl)triphenyl-phosphonium ylideEnol ether (aldehyde precursor)Mild conditions, readily available reagents.[10]
TebbeTebbe reagentTerminal alkeneHigh reactivity, good for hindered substrates.[12]
PetasisPetasis reagentTerminal alkeneMilder than Tebbe, good functional group tolerance.
Julia-KocienskiHeteroaryl sulfone(E)-AlkeneHigh E-selectivity, one-pot procedure.[14]

Darzens Condensation: A Route to Homologated Aldehydes via Epoxides

The Darzens condensation of an aldehyde with an α-haloester affords an α,β-epoxy ester (glycidic ester). Subsequent hydrolysis and decarboxylation yield the one-carbon homologated aldehyde.[17][18]

Darzens Condensation Workflow Aldehyde Aldehyde Glycidic_Ester α,β-Epoxy Ester Aldehyde->Glycidic_Ester + α-haloester, Base Homologated_Aldehyde Homologated Aldehyde Glycidic_Ester->Homologated_Aldehyde 1. Hydrolysis 2. Decarboxylation

Caption: Workflow of the Darzens condensation for aldehyde homologation.

Performance Data

Table 5: Darzens Condensation for Aldehyde Homologation

Aldehyde Substrateα-HaloesterBaseYield (%)Reference
BenzaldehydeEthyl chloroacetateNaOEt75-85[17]
4-ChlorobenzaldehydeMethyl bromoacetateK2CO367[19]
FurfuralEthyl chloroacetateNaOEt60-70[17]
Experimental Protocols

Protocol 4: Darzens Condensation[17] To a cooled solution of a base, such as sodium ethoxide in ethanol, is added a mixture of the aldehyde (1.0 equiv) and the α-haloester (1.1 equiv). The reaction is stirred at low temperature and then allowed to warm to room temperature. After workup, the resulting glycidic ester is hydrolyzed with aqueous base, followed by acidification and heating to induce decarboxylation to the homologated aldehyde.

Conclusion

The choice of reagent for one-carbon aldehyde homologation depends on the desired functional group in the product and the nature of the aldehyde substrate. The trichloromethylcarbinol approach offers a versatile route to both carboxylic acids and amides with good yields for a variety of aldehydes. For the synthesis of terminal alkynes, both the Seyferth-Gilbert and Corey-Fuchs reactions are reliable, with the Ohira-Bestmann modification of the former offering milder conditions for sensitive substrates. Olefination reactions provide access to one-carbon extended alkenes, with the Julia-Kocienski olefination being particularly noteworthy for its high E-selectivity. Finally, the Darzens condensation provides a classical yet effective pathway to homologated aldehydes via an epoxide intermediate. This guide provides a starting point for researchers to select the most appropriate method for their synthetic needs.

References

A Comparative Guide to Spectroscopic Analysis: Confirming Product Structure with ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a critical checkpoint. Among the arsenal (B13267) of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H (proton) and ¹³C (carbon-13) NMR, stands as a cornerstone for the structural elucidation of organic compounds.[1] This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical methods, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their analytical workflows.

¹H and ¹³C NMR Spectroscopy vs. Alternative Techniques

While mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns, and X-ray crystallography offers the precise spatial arrangement of atoms in a crystalline state, NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule in solution.[2] This is crucial for understanding the behavior of molecules in a biologically relevant environment.

Table 1: Comparison of Key Analytical Techniques for Structural Elucidation

Feature¹H and ¹³C NMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Primary Information Detailed connectivity of atoms, stereochemistry, dynamic processes in solution.[2]Molecular weight, elemental composition, fragmentation patterns.Precise 3D atomic coordinates in a crystal lattice.[2]
Sample State SolutionGas phase (after ionization)Solid (single crystal)
Sample Amount Milligrams to micrograms.Nanograms to picograms.Micrograms (for a single crystal).
Structural Information Unambiguous constitutional and configurational information.Inferred from fragmentation, requires interpretation.Definitive, but only for the crystalline state.
Non-destructive Yes.[3]No (sample is consumed).Yes (crystal can be recovered).
Experiment Time Minutes to hours per sample.Seconds to minutes per sample.Hours to days (including crystal growth).

Quantitative Data Presentation

A key advantage of ¹H NMR is its inherent quantitative nature.[4] When acquired under appropriate conditions, the area under each proton signal is directly proportional to the number of protons giving rise to that signal.[5] This allows for the determination of the relative ratios of different protons within a molecule, and consequently, the ratio of different compounds in a mixture. ¹³C NMR can also be used for quantitative analysis, though it often requires specific experimental setups to ensure accurate integration due to factors like the Nuclear Overhauser Effect (NOE) and long relaxation times.[6][7]

Table 2: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Product (Product X) and a Key Starting Material

CompoundNucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Starting Material A ¹H3.65t2H-CH₂-OH
¹H1.62m2H-CH₂-CH₂OH
¹H0.95t3H-CH₃
¹³C62.1---CH₂-OH
¹³C22.5---CH₂-CH₂OH
¹³C10.8---CH₃
Product X ¹H4.10t2H-CH₂-O-CO-
¹H2.30t2H-CH₂-CO-
¹H1.68m2H-CH₂-CH₂-O-
¹H0.98t3H-CH₃
¹³C173.5---C=O
¹³C64.3---CH₂-O-CO-
¹³C30.1---CH₂-CO-
¹³C19.2---CH₂-CH₂-O-
¹³C13.7---CH₃

Note: Chemical shifts are highly dependent on the solvent and the specific molecular structure.

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural determination. The following are generalized protocols for ¹H and ¹³C NMR experiments.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Weigh 1-5 mg of the purified product.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, δ = 0.00 ppm) if precise chemical shift referencing is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a 30° or 45° pulse angle for routine qualitative spectra to allow for a shorter relaxation delay. For quantitative analysis, a 90° pulse with a longer relaxation delay (at least 5 times the longest T1) is recommended.[8]

    • Acquire a sufficient number of scans (typically 8-16 for a concentrated sample) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons.

Protocol 2: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • A higher concentration of the sample is generally required for ¹³C NMR compared to ¹H NMR (10-50 mg).

    • Follow the same dissolution and transfer procedure as for ¹H NMR.

  • Instrument Setup:

    • Lock and shim the spectrometer as described for ¹H NMR.

  • Data Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • A standard ¹³C NMR experiment is typically performed with proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

    • Use a 30° or 45° pulse angle.

    • Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (hundreds to thousands) and a relaxation delay (e.g., 2 seconds) are often necessary.[4]

  • Data Processing:

    • Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale.

    • Note that routine proton-decoupled ¹³C spectra are generally not quantitative in terms of peak integration due to the NOE.[4] For quantitative ¹³C NMR, inverse-gated decoupling experiments are required.

Mandatory Visualizations

Workflow for NMR-based Structure Confirmation

The following diagram illustrates the typical workflow for confirming a product's structure using NMR spectroscopy.

G cluster_0 Synthesis and Purification cluster_1 NMR Sample Preparation cluster_2 NMR Data Acquisition cluster_3 Data Analysis and Structure Confirmation A Synthesized Product B Purification (e.g., Chromatography, Recrystallization) A->B C Dissolution in Deuterated Solvent B->C Purified Product D Transfer to NMR Tube C->D E 1H NMR Experiment D->E F 13C NMR Experiment D->F G Spectral Processing (FT, Phasing, Calibration) E->G F->G H Interpretation of Spectra (Chemical Shift, Integration, Multiplicity) G->H I Comparison with Expected Structure H->I J Final Structure Confirmation I->J

Caption: Workflow for product structure confirmation using ¹H and ¹³C NMR spectroscopy.

Logical Relationship in Spectroscopic Data Interpretation

The interpretation of NMR spectra involves a logical process of piecing together different pieces of information to deduce the final structure.

G cluster_0 1H NMR Data cluster_1 13C NMR Data cluster_2 Structure Elucidation A Number of Signals (Number of non-equivalent protons) G Propose Molecular Fragments A->G B Chemical Shift (δ) (Electronic environment of protons) B->G C Integration (Relative number of protons) C->G D Multiplicity (Splitting) (Number of neighboring protons) D->G E Number of Signals (Number of non-equivalent carbons) E->G F Chemical Shift (δ) (Type of carbon, e.g., C=O, C-O, C-C) F->G H Assemble Fragments G->H I Verified Molecular Structure H->I

Caption: Logical flow for deducing a molecular structure from ¹H and ¹³C NMR data.

References

A Cost-Benefit Analysis of (Methoxymethylene)triphenylphosphorane in Aldehyde Homologation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the one-carbon homologation of aldehydes is a fundamental transformation in organic synthesis. (Methoxymethylene)triphenylphosphorane, a specialized Wittig reagent, offers a direct route to achieve this conversion. This guide provides an objective cost-benefit analysis of this reagent in comparison to other prominent olefination methods for aldehyde homologation, supported by experimental data and detailed protocols.

The primary function of this compound is to convert aldehydes and ketones into their one-carbon homologated aldehyde counterparts.[1] This is achieved through a two-step process: a Wittig reaction to form an enol ether, followed by acidic hydrolysis to unveil the aldehyde.[1] While effective, the cost and practicality of this reagent must be weighed against alternative synthetic strategies. This guide evaluates the Wittig reaction using this compound against three other widely used methods: the Horner-Wadsworth-Emmons (HWE) reaction, the Peterson olefination, and the Seyferth-Gilbert homologation.

Comparative Analysis of Homologation Methods

To provide a clear comparison, this analysis considers the reaction of a common substrate, benzaldehyde, to yield cinnamaldehyde (B126680) (or a related one-carbon extended product). The following tables summarize the estimated costs and typical performance of each method.

Table 1: Reagent Cost Comparison

ReagentMethodSupplierCatalog NumberPrice (USD)QuantityCost per mmol (USD)
(Methoxymethyl)triphenylphosphonium (B8745145) chlorideWittigSigma-Aldrich4009-98-758.9925 g0.68
Diethyl (methoxymethyl)phosphonateHWEFisher ScientificD3873-5G145.005 g5.31
(Trimethylsilyl)methyllithium (B167594) (1.0 M in pentane)PetersonSigma-Aldrich297054-50ML123.0050 mL2.46
Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)Seyferth-GilbertChem-Impex0471186.231 g16.55

Note: Prices are based on currently available information and may vary. The cost per mmol is calculated based on the listed quantity and price.

Table 2: Performance Comparison for Aldehyde Homologation

MethodKey ReagentTypical Yield (%)Reaction ConditionsByproductKey AdvantagesKey Disadvantages
Wittig Reaction (Methoxymethylene) triphenylphosphorane70-85Anhydrous THF, strong base (e.g., n-BuLi, NaH), 0°C to rtTriphenylphosphine oxideWell-established, reliableDifficult removal of solid byproduct, requires strong base
Horner-Wadsworth-Emmons (HWE) Reaction Diethyl (methoxymethyl) phosphonate80-95Anhydrous THF, base (e.g., NaH, KHMDS), -78°C to rtWater-soluble phosphate (B84403) esterEasy byproduct removal, often higher yields, (E)-selectivityPhosphonate reagent can be more expensive
Peterson Olefination (Trimethylsilyl) methyllithium85-90Anhydrous THF, -78°C to rtHexamethyldisiloxane (volatile)Mild conditions, volatile byproduct, tunable stereoselectivityα-silyl carbanions can be highly reactive and require careful handling
Seyferth-Gilbert Homologation Dimethyl (1-diazo-2-oxopropyl) phosphonate80-90Anhydrous THF or MeOH, base (e.g., KHMDS, K₂CO₃), -78°C to rtDimethyl phosphateForms alkynes directly, mild conditions for modified reagentReagent can be expensive and potentially hazardous (diazo compound)

Experimental Protocols

Detailed methodologies for each of the compared reactions are provided below.

Wittig Reaction with this compound

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde (e.g., benzaldehyde)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Cool the reaction to 0°C and add 1 M HCl to hydrolyze the enol ether. Stir for 1-2 hours.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Horner-Wadsworth-Emmons (HWE) Reaction

Materials:

  • Diethyl (methoxymethyl)phosphonate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure: [2]

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C.

  • Slowly add a solution of diethyl (methoxymethyl)phosphonate (1.1 equivalents) in anhydrous THF.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction at 0°C with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography.[2]

Peterson Olefination

Materials:

  • (Trimethylsilyl)methyllithium (1.0 M in pentane)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add (trimethylsilyl)methyllithium (1.1 equivalents) dropwise.

  • Stir the reaction at -78°C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction at 0°C with saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Seyferth-Gilbert Homologation (Ohira-Bestmann Modification)

Materials:

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)

  • Anhydrous Methanol

  • Potassium carbonate (K₂CO₃)

  • Aldehyde (e.g., benzaldehyde)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the aldehyde (1.0 equivalent) in anhydrous methanol, add potassium carbonate (2.0 equivalents).

  • Add the Ohira-Bestmann reagent (1.2 equivalents) at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Dilute the reaction with diethyl ether and wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the terminal alkyne.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows and logical relationships of the compared homologation methods.

Wittig_Homologation cluster_reagent_prep Reagent Preparation cluster_reaction Wittig Reaction & Hydrolysis cluster_workup Workup phosphonium_salt (Methoxymethyl)triphenylphosphonium chloride ylide This compound (Wittig Reagent) phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide enol_ether Enol Ether (R-CH=CHOCH3) ylide->enol_ether aldehyde Aldehyde (R-CHO) aldehyde->enol_ether homologated_aldehyde Homologated Aldehyde (R-CH2-CHO) enol_ether->homologated_aldehyde hydrolysis Acidic Hydrolysis (H3O+) hydrolysis->homologated_aldehyde purification Chromatography homologated_aldehyde->purification byproduct Triphenylphosphine Oxide (Byproduct) byproduct->purification HWE_Homologation cluster_reagent_prep Reagent Preparation cluster_reaction HWE Reaction cluster_workup Workup & Hydrolysis phosphonate Diethyl (methoxymethyl)phosphonate carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base Base (e.g., NaH) base->carbanion enol_ether Enol Ether (R-CH=CHOCH3) carbanion->enol_ether aldehyde Aldehyde (R-CHO) aldehyde->enol_ether extraction Aqueous Extraction enol_ether->extraction byproduct Water-Soluble Phosphate Ester (Byproduct) byproduct->extraction hydrolysis Acidic Hydrolysis (H3O+) extraction->hydrolysis homologated_aldehyde Homologated Aldehyde (R-CH2-CHO) hydrolysis->homologated_aldehyde Olefination_Comparison cluster_wittig Wittig cluster_hwe HWE cluster_peterson Peterson cluster_seyferth_gilbert Seyferth-Gilbert start Aldehyde (R-CHO) wittig_reagent (MeOCH=PPh3) start->wittig_reagent hwe_reagent (EtO)2P(O)CH2OMe + Base start->hwe_reagent peterson_reagent Me3SiCH2Li start->peterson_reagent sg_reagent Bestmann-Ohira Reagent start->sg_reagent wittig_byproduct Ph3P=O (Solid) wittig_reagent->wittig_byproduct product Homologated Product (Enol Ether or Alkyne) hwe_byproduct (EtO)2P(O)O- (Water-Soluble) hwe_reagent->hwe_byproduct peterson_byproduct Me3SiOH (Volatile) peterson_reagent->peterson_byproduct sg_product Alkyne (R-C≡CH) sg_reagent->sg_product

References

A Comparative Guide to the Stereoselectivity of the Wittig Reaction with Different Ylides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds. A key consideration in its application, particularly in the synthesis of complex molecules and active pharmaceutical ingredients, is the stereochemical outcome of the reaction. The nature of the phosphorus ylide employed exerts a profound influence on the E/Z selectivity of the resulting alkene. This guide provides an objective comparison of the stereoselectivity of the Wittig reaction with non-stabilized, semi-stabilized, and stabilized ylides, supported by experimental data and detailed protocols.

Stereoselectivity Overview: Ylide Type Dictates Alkene Geometry

The stereochemical course of the Wittig reaction is primarily determined by the stability of the ylide, which is influenced by the substituents on the carbanionic carbon. This leads to a general and predictable trend in the E/Z ratio of the alkene product.

  • Non-stabilized Ylides: These ylides, bearing electron-donating groups (e.g., alkyl groups) on the carbanion, are highly reactive. The reaction is typically under kinetic control, proceeding through a less stable, sterically favored cis-oxaphosphetane intermediate, which rapidly collapses to yield the (Z)-alkene with high selectivity.[1][2]

  • Stabilized Ylides: In contrast, ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable due to resonance delocalization of the negative charge. The initial cycloaddition to form the oxaphosphetane is often reversible. This allows for equilibration to the thermodynamically more stable trans-oxaphosphetane intermediate, leading to the preferential formation of the (E)-alkene.[1][3][4]

  • Semi-stabilized Ylides: Ylides with substituents that offer moderate resonance stabilization, such as an aryl group, often exhibit poor stereoselectivity, yielding mixtures of (E)- and (Z)-alkenes.[1] The balance between kinetic and thermodynamic control is less defined in these cases.

The following diagram illustrates the relationship between the ylide type and the predominant stereoisomer formed.

Wittig_Stereoselectivity Ylide Phosphonium Ylide Type NonStabilized Non-Stabilized (R = Alkyl) Ylide->NonStabilized SemiStabilized Semi-Stabilized (R = Aryl) Ylide->SemiStabilized Stabilized Stabilized (R = EWG) Ylide->Stabilized Z_Alkene (Z)-Alkene (Kinetic Product) NonStabilized->Z_Alkene Predominantly Mixture Mixture of (E) and (Z)-Alkenes SemiStabilized->Mixture Often E_Alkene (E)-Alkene (Thermodynamic Product) Stabilized->E_Alkene Predominantly

Caption: Relationship between ylide type and alkene stereochemistry.

Quantitative Comparison of Stereoselectivity

The following table summarizes experimental data from various sources, showcasing the E/Z selectivity of the Wittig reaction with different ylides and aldehydes.

Ylide TypeYlideAldehydeSolventBaseTemperature (°C)E/Z RatioReference
Non-Stabilized Ph₃P=CHCH₃Benzaldehyde (B42025)THFn-BuLi-78 to RT10:90Vedejs, E.; Marth, C. F. J. Am. Chem. Soc.1990 , 112, 3905-3909.
Ph₃P=CH(CH₂)₃CH₃Hexanal (B45976)THFn-BuLi-78 to RT5:95House, H. O.; Rasmusson, G. H. J. Org. Chem.1961 , 26, 4278-4281.
Semi-Stabilized Ph₃P=CHPhBenzaldehydeTHFNaHMDS-78 to RT50:50Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989 , 89, 863-927.
Ph₃P=CHPhCyclohexanecarboxaldehydeTHFNaHMDS-78 to RT65:35Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989 , 89, 863-927.
Stabilized Ph₃P=CHCO₂EtBenzaldehydeCH₂Cl₂-RT>98:2Vedejs, E.; Fleck, T. J. J. Am. Chem. Soc.1989 , 111, 5861-5871.
Ph₃P=CHCO₂EtHexanalCH₂Cl₂-RT>95:5House, H. O.; Jones, V. K.; Frank, G. A. J. Org. Chem.1964 , 29, 3327-3333.

Detailed Experimental Protocols

The following are representative experimental protocols for conducting the Wittig reaction with different classes of ylides.

Protocol 1: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide

This protocol describes the reaction of hexanal with methyltriphenylphosphonium (B96628) bromide and n-butyllithium to yield (Z)-1-heptene.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Hexanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Experimental Workflow:

NonStabilized_Wittig_Workflow start Start ylide_prep 1. Prepare Ylide: - Suspend Ph3P+CH3Br- in anhydrous THF under N2. - Cool to 0°C. - Add n-BuLi dropwise. - Stir for 1 hour at RT. start->ylide_prep aldehyde_add 2. Add Aldehyde: - Cool ylide solution to -78°C. - Add hexanal dropwise. ylide_prep->aldehyde_add reaction 3. Reaction: - Allow to warm to RT. - Stir for 2-4 hours. aldehyde_add->reaction quench 4. Quench: - Cool to 0°C. - Add sat. aq. NH4Cl. reaction->quench extract 5. Extraction: - Extract with diethyl ether. quench->extract dry_concentrate 6. Dry and Concentrate: - Dry organic layer with MgSO4. - Concentrate in vacuo. extract->dry_concentrate purify 7. Purification: - Purify by flash chromatography. dry_concentrate->purify end End purify->end

Caption: Workflow for (Z)-alkene synthesis.

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise. A characteristic orange-red color indicates ylide formation.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of hexanal (1.0 equivalent) in anhydrous THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of an (E)-Alkene using a Stabilized Ylide

This protocol details the reaction of benzaldehyde with the commercially available stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, to produce ethyl (E)-cinnamate.[5]

Materials:

  • Benzaldehyde

  • Ethyl (triphenylphosphoranylidene)acetate

  • Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Experimental Workflow:

Stabilized_Wittig_Workflow start Start dissolve 1. Dissolve Reactants: - Dissolve benzaldehyde in anhydrous DCM under N2. start->dissolve add_ylide 2. Add Ylide: - Add ethyl (triphenylphosphoranylidene)acetate. dissolve->add_ylide react 3. Reaction: - Stir at room temperature for 12-24 hours. add_ylide->react concentrate 4. Concentrate: - Remove solvent in vacuo. react->concentrate purify 5. Purification: - Purify by flash chromatography to remove Ph3PO. concentrate->purify end End purify->end

Caption: Workflow for (E)-alkene synthesis.

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) in an anhydrous solvent such as dichloromethane or THF under an inert atmosphere.[5]

  • Add ethyl (triphenylphosphoranylidene)acetate (1.0 to 1.2 equivalents) to the solution.[5]

  • Stir the mixture at room temperature. The reaction is typically slower than with non-stabilized ylides and may require several hours to overnight for completion. Monitor the reaction progress by TLC.[5]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide. Purify the product by flash column chromatography on silica gel.

Conclusion

The stereoselectivity of the Wittig reaction is a predictable and controllable aspect of this powerful olefination method. By selecting the appropriate ylide—non-stabilized for (Z)-alkenes and stabilized for (E)-alkenes—researchers can effectively synthesize the desired stereoisomer with high selectivity. This guide provides a foundational understanding and practical protocols to aid in the successful application of the Wittig reaction in complex synthetic endeavors. For reactions requiring the opposite stereoselectivity to that typically observed (e.g., (E)-alkenes from non-stabilized ylides), modified procedures such as the Schlosser modification can be employed.[1]

References

comparative study of different bases for deprotonation of the phosphonium salt

Author: BenchChem Technical Support Team. Date: December 2025

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from carbonyl compounds and phosphorus ylides. A critical step in this reaction is the deprotonation of a phosphonium (B103445) salt to generate the nucleophilic ylide. The choice of base for this deprotonation profoundly influences the reaction's efficiency, stereoselectivity, and substrate scope. This guide provides a comparative analysis of commonly used bases, supported by experimental data and protocols, to aid researchers in selecting the optimal conditions for their specific synthetic challenges.

Performance Comparison of Common Bases

The selection of a base is often the most crucial parameter in optimizing a Wittig reaction.[1][2] Strong bases are typically required to deprotonate the phosphonium salt, which has a pKa of around 22 in DMSO.[3] The choice of base not only affects the reaction rate and yield but also plays a significant role in determining the stereochemical outcome (E/Z selectivity) of the resulting alkene.[1][2][4]

Below is a summary of the performance of several common bases in the Wittig reaction of benzyltriphenylphosphonium (B107652) chloride with benzaldehyde (B42025). This reaction is a standard model for comparing unstabilized ylides, which typically favor the formation of (Z)-alkenes.[4][5]

Base Solvent Temp. (°C) Time (h) Yield (%) Z:E Ratio Key Characteristics
n-Butyllithium (n-BuLi)THF0 to RT1 - 12~85-95>95:5Very strong, fast reactions; pyrophoric and requires strictly anhydrous/inert conditions.[6][7] Lithium salts can affect stereochemistry.[3][4]
Sodium Hydride (NaH)THF/DMSORT to 602 - 24~70-85~90:10Strong, non-nucleophilic hydride base; safer than n-BuLi but reactions can be slower due to its insolubility. Often requires heating.
Potassium tert-Butoxide (KOtBu)THF/DCMRT1 - 4~80-90~85:15Strong, non-nucleophilic alkoxide base; good for sterically hindered ketones and offers high yields.[8][9][10]
Sodium Amide (NaNH₂)THF-33 to RT2 - 6~60-75>95:5Very strong base; provides high Z-selectivity.[1][3]
Sodium Hydroxide (50% aq.)DCMRT0.5 - 2~70-80~50:50Phase-transfer conditions; convenient and inexpensive but often gives poor stereoselectivity.[11][12][13]

Note: Yields and selectivities are approximate and can vary significantly based on the specific substrates, reaction scale, and purity of reagents. The data presented is a representative compilation from various literature sources for the reaction between benzyltriphenylphosphonium ylide and benzaldehyde.

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical differences in using various bases.

Protocol 1: Deprotonation using n-Butyllithium (n-BuLi)

This protocol outlines the in-situ generation of the ylide using n-BuLi, a common method for non-stabilized ylides.[6]

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.0 eq).

  • Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise to the stirred suspension. The formation of a deep orange or reddish color indicates the generation of the ylide.[6]

  • Stir the ylide solution at 0 °C for 1 hour.

  • Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Deprotonation using Sodium Hydride (NaH)

This protocol uses NaH, a solid hydride base, which is often considered safer to handle than pyrophoric n-BuLi.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Benzaldehyde

  • Anhydrous Dimethyl Sulfoxide (DMSO) or THF

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add NaH (1.1 eq).

  • Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes under a stream of nitrogen.

  • Add anhydrous DMSO or THF to the flask.

  • With vigorous stirring, add the benzyltriphenylphosphonium chloride (1.1 eq) portion-wise to the NaH suspension at room temperature.

  • The mixture is typically stirred for 1-2 hours at room temperature or gently heated (e.g., to 50 °C) to ensure complete ylide formation, indicated by the appearance of the characteristic ylide color and cessation of hydrogen gas evolution.

  • Cool the reaction mixture to room temperature and add a solution of benzaldehyde (1.0 eq) in the same anhydrous solvent dropwise.

  • Stir the reaction for 2-12 hours at room temperature.

  • Upon completion, quench the reaction by the slow, careful addition of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Process and Logic

Workflow of the Wittig Reaction

The Wittig reaction follows a well-defined sequence of steps, starting from the phosphonium salt. The choice of base is the first critical decision point in this workflow.

Wittig_Workflow sub_start Phosphonium Salt (R₃P⁺-CH₂R') ylide Phosphorus Ylide (R₃P=CHR') sub_start->ylide Deprotonation base Base (e.g., n-BuLi, NaH) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition carbonyl Aldehyde/Ketone (R''₂C=O) carbonyl->oxaphosphetane alkene Alkene (R''₂C=CHR') oxaphosphetane->alkene Elimination phosphine_oxide Triphenylphosphine Oxide (TPPO) oxaphosphetane->phosphine_oxide Elimination

Caption: General workflow of the Wittig reaction.

Stereoselectivity Logic

The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide, which is influenced by the substituents and, consequently, the strength of the base required for its formation.[5]

  • Non-stabilized Ylides: Formed from alkyl-substituted phosphonium salts using very strong bases (e.g., n-BuLi, NaNH₂). These ylides are highly reactive and typically lead to (Z)-alkenes under kinetic control, especially in salt-free conditions.[4][5]

  • Stabilized Ylides: Contain an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion. They are more stable and less reactive, requiring weaker bases for their formation (e.g., NaOEt, K₂CO₃). These reactions are often reversible and proceed under thermodynamic control to give the more stable (E)-alkene.[4][5][14]

Stereoselectivity_Logic ylide_type Ylide Type non_stabilized Non-Stabilized (R' = Alkyl, H) ylide_type->non_stabilized leads to stabilized Stabilized (R' = EWG) ylide_type->stabilized leads to strong_base Strong Base (n-BuLi, NaH) non_stabilized->strong_base requires weak_base Weak Base (NaOEt, K₂CO₃) stabilized->weak_base requires base_strength Base Strength z_alkene (Z)-Alkene strong_base->z_alkene favors e_alkene (E)-Alkene weak_base->e_alkene favors outcome Predominant Alkene Isomer

Caption: Logic of E/Z selectivity in the Wittig reaction.

References

literature review of the applications of methoxymethylene ylides in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, methoxymethylene ylides and their conceptual analogs serve as powerful reagents in synthetic organic chemistry. This guide provides a comprehensive comparison of their primary applications—one-carbon homologation of carbonyl compounds and the construction of pyrrolidine (B122466) scaffolds—against prominent alternative methodologies. The discussion is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate informed selection of synthetic strategies.

I. One-Carbon Homologation of Aldehydes and Ketones

A principal application of methoxymethylene ylides is the one-carbon homologation of aldehydes and ketones to their corresponding higher aldehydes. This transformation is most famously achieved via the Wittig reaction using methoxymethylenetriphenylphosphorane. The resulting methoxyvinyl ether is subsequently hydrolyzed under acidic conditions to unveil the aldehyde product. This two-step sequence offers a reliable method for carbon chain extension.

However, several other powerful methods compete in this synthetic space, most notably the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, which proceed through alkyne intermediates.

Comparative Performance Data

The choice of homologation method often depends on the substrate's functional group tolerance, steric hindrance, and the desired reaction conditions. The following table summarizes the performance of these key methods across a range of aldehyde substrates.

SubstrateMethodReagentsSolventTemp (°C)Time (h)Yield (%)Reference
BenzaldehydeWittigPh₃P=CHOCH₃THFRT12~85 (enol ether)General Literature
BenzaldehydeCorey-FuchsCBr₄, PPh₃; then n-BuLiDCM/THF25 then -7812 then 1~88 (alkyne)[1]
BenzaldehydeSeyferth-Gilbert(MeO)₂P(O)CHN₂ (Ohira-Bestmann)MeOHRT295 (alkyne)[2]
CyclohexanecarboxaldehydeWittigPh₃P=CHOCH₃THFRT-~80 (enol ether)General Literature
CyclohexanecarboxaldehydeCorey-FuchsCBr₄, PPh₃, Zn; then n-BuLiDCM/THF25 then -78-~91 (dibromoalkene)[1]
CyclohexanecarboxaldehydeSeyferth-Gilbert(MeO)₂P(O)C(N₂)C(O)Me, K₂CO₃MeOHRT1.592 (alkyne)[2]
4-NitrobenzaldehydeWittigPh₃P=CHOCH₃THFRT-GoodGeneral Literature
4-NitrobenzaldehydeCorey-FuchsCBr₄, PPh₃; then n-BuLiDCM/THF25 then -78-85 (dibromoalkene)[1]
4-NitrobenzaldehydeSeyferth-Gilbert(MeO)₂P(O)CHN₂ (Ohira-Bestmann)MeOHRT298 (alkyne)[2]
(E)-CinnamaldehydeWittigPh₃P=CHOCH₃THFRT-GoodGeneral Literature
(E)-CinnamaldehydeCorey-FuchsCBr₄, PPh₃; then n-BuLiDCM/THF25 then -78-89 (dibromoalkene)[1]
(E)-CinnamaldehydeSeyferth-Gilbert(MeO)₂P(O)C(N₂)C(O)Me, K₂CO₃MeOHRT294 (alkyne)[2]

Key Observations:

  • Wittig Reaction: This method is reliable for a wide range of aldehydes, but the separation of the triphenylphosphine (B44618) oxide byproduct can be challenging. The reaction proceeds under neutral to basic conditions.

  • Corey-Fuchs Reaction: This two-step protocol is highly efficient for converting aldehydes to terminal alkynes, which can then be further functionalized or hydrolyzed to the homologated aldehyde. It involves the use of strong bases like n-BuLi at low temperatures.[1]

  • Seyferth-Gilbert Homologation: Particularly with the Ohira-Bestmann modification, this is often the highest-yielding method for alkyne synthesis from aldehydes. It can be performed under milder basic conditions (K₂CO₃), making it suitable for base-sensitive substrates.[2]

Experimental Protocols

Step A: Wittig Reaction to form Methoxyvinyl Ether

  • To a suspension of methoxymethyltriphenylphosphonium chloride (1.2 equiv.) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of n-butyllithium (1.1 equiv.) in hexanes dropwise.

  • Allow the resulting deep red solution of the ylide to stir at 0 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 equiv.) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the methoxyvinyl ether.

Step B: Hydrolysis to the Homologated Aldehyde

  • Dissolve the methoxyvinyl ether (1.0 equiv.) in a mixture of THF and 1 M aqueous HCl (e.g., 4:1 v/v).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the homologated aldehyde.

  • To a solution of triphenylphosphine (2.0 equiv.) in anhydrous DCM at 0 °C, add carbon tetrabromide (1.0 equiv.) portionwise.

  • Stir the resulting mixture for 5 minutes, then add a solution of the aldehyde (1.0 equiv.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Concentrate the reaction mixture and purify by flash chromatography to yield the 1,1-dibromoalkene.

  • Dissolve the 1,1-dibromoalkene (1.0 equiv.) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (2.1 equiv.) dropwise and stir at -78 °C for 1 hour.

  • Quench the reaction by adding water at -78 °C and allow to warm to room temperature.

  • Extract with diethyl ether, dry the organic layer over MgSO₄, and concentrate to yield the terminal alkyne. This can be subsequently hydrated to the aldehyde if desired.[1]

  • To a solution of the aldehyde (1.0 equiv.) and the Ohira-Bestmann reagent (1.2 equiv.) in anhydrous methanol (B129727) at room temperature, add potassium carbonate (1.5 equiv.).

  • Stir the mixture at room temperature until the reaction is complete (typically 1-4 hours, monitor by TLC).

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford the terminal alkyne.[2]

Mechanistic Pathways

Homologation_Pathways cluster_wittig Wittig Homologation cluster_corey_fuchs Corey-Fuchs Reaction cluster_seyferth_gilbert Seyferth-Gilbert Homologation Aldehyde_W R-CHO Oxaphosphetane Oxaphosphetane Intermediate Aldehyde_W->Oxaphosphetane Ylide Ph₃P=CHOCH₃ Ylide->Oxaphosphetane EnolEther R-CH=CHOCH₃ (Enol Ether) Oxaphosphetane->EnolEther TPPO Ph₃P=O Oxaphosphetane->TPPO Elimination Homologated_Aldehyde_W R-CH₂-CHO EnolEther->Homologated_Aldehyde_W H₃O⁺ Hydrolysis Aldehyde_CF R-CHO Dibromoalkene R-CH=CBr₂ Aldehyde_CF->Dibromoalkene CF_Ylide Ph₃P=CBr₂ CF_Ylide->Dibromoalkene Alkyne_CF R-C≡CH Dibromoalkene->Alkyne_CF 1. n-BuLi 2. H₂O Aldehyde_SG R-CHO Vinyl_Diazo Vinyl Diazo Intermediate Aldehyde_SG->Vinyl_Diazo SG_Reagent (MeO)₂P(O)CHN₂ SG_Reagent->Vinyl_Diazo Base Vinyl_Carbene Vinyl Carbene Vinyl_Diazo->Vinyl_Carbene - N₂ Alkyne_SG R-C≡CH Vinyl_Carbene->Alkyne_SG 1,2-H shift

Figure 1. Comparative workflows for one-carbon homologation of aldehydes.

II. Synthesis of Substituted Pyrrolidines via [3+2] Cycloaddition

While not a direct application of a methoxymethylene ylide, the closely related reagent, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, is a premier precursor for generating a non-stabilized azomethine ylide. This intermediate readily undergoes [3+2] cycloaddition reactions with various dipolarophiles to construct highly substituted pyrrolidine rings, which are prevalent scaffolds in pharmaceuticals and natural products.[3][4]

An alternative and widely used method for constructing the pyrrolidine ring is the intramolecular cyclization of an acyclic precursor, for example, via an aza-Michael addition.

Comparative Performance Data

The stereochemical outcome of the [3+2] cycloaddition is a key consideration. The reaction is highly diastereoselective, and enantioselective variants have been developed.

Ylide Precursor / Acyclic PrecursorDipolarophile / Cyclization ConditionCatalyst / ReagentSolventTemp (°C)Time (h)Yield (%)d.r. / e.e. (%)Reference
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamineN-PhenylmaleimideLiFAcetonitrileRT2492-[3]
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamineMethyl AcrylateTFA (cat.)AcetonitrileRT285-[3]
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamineDimethyl FumarateTFA (cat.)AcetonitrileRT290trans only[3]
N-Cbz-4-amino-1-butene derivativeIntramolecular aza-MichaelDBUCH₂Cl₂RT1285-General Literature
Glycine imino esterMethyl acrylateAgOAc / (R)-TF-BiphamPhosToluene-202495>95:5 / 97[5]
Glycine imino esterN-PhenylmaleimideCu(OTf)₂ / Chiral LigandCH₂Cl₂04891>99:1 (endo/exo) / 98[6]

Key Observations:

  • Azomethine Ylide [3+2] Cycloaddition: This method, particularly with the N-(methoxymethyl) precursor, is highly efficient for the convergent synthesis of polysubstituted pyrrolidines. The reaction with electron-deficient alkenes is typically high-yielding and stereospecific.[3][4]

  • Alternative Cyclization Strategies: Intramolecular reactions, such as the aza-Michael addition, provide a reliable route to pyrrolidines, but require the synthesis of a linear precursor.[7] Other methods for pyrrolidine synthesis include reductive amination of 1,4-dicarbonyl compounds and cyclization of amino alcohols.[8]

  • Stereoselectivity: The development of chiral catalysts for the [3+2] cycloaddition of azomethine ylides has enabled access to enantioenriched pyrrolidines with high levels of stereocontrol.[5][6]

Experimental Protocols
  • To a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.0 equiv.) and the dipolarophile (e.g., N-phenylmaleimide, 1.2 equiv.) in anhydrous acetonitrile, add a catalytic amount of trifluoroacetic acid (TFA, ~10 mol%).

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the pyrrolidine cycloadduct.[3]

  • Synthesize the acyclic precursor, an N-protected amine with a pendant α,β-unsaturated ester or ketone (e.g., N-Cbz-pent-4-en-1-amine derivative).

  • Dissolve the precursor (1.0 equiv.) in an appropriate solvent such as CH₂Cl₂.

  • Add a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 equiv.).

  • Stir the reaction at room temperature until the cyclization is complete.

  • Quench the reaction with water and extract with CH₂Cl₂.

  • Dry the organic layer, concentrate, and purify by flash chromatography to yield the substituted pyrrolidine.

Mechanistic Pathways

Cycloaddition_Pathways cluster_azomethine [3+2] Cycloaddition cluster_aza_michael Intramolecular aza-Michael Addition Ylide_Precursor N-(Methoxymethyl)-N- (trimethylsilylmethyl)benzylamine Azomethine_Ylide Azomethine Ylide (1,3-Dipole) Ylide_Precursor->Azomethine_Ylide H⁺ or F⁻ Pyrrolidine Substituted Pyrrolidine Azomethine_Ylide->Pyrrolidine Dipolarophile Alkene/Alkyne (Dipolarophile) Dipolarophile->Pyrrolidine Acyclic_Precursor Acyclic Amino-alkene Enolate_Intermediate Enolate Intermediate Acyclic_Precursor->Enolate_Intermediate Base Pyrrolidine_AM Substituted Pyrrolidine Enolate_Intermediate->Pyrrolidine_AM Intramolecular Cyclization & Protonation

Figure 2. Comparative strategies for the synthesis of substituted pyrrolidines.

References

Safety Operating Guide

Navigating the Safe Disposal of (Methoxymethylene)triphenylphosphorane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and synthesis, the responsible management of chemical reagents is paramount. (Methoxymethylene)triphenylphosphorane, a valuable Wittig reagent, requires meticulous handling not only during its use but also through its ultimate disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Hazard Profile

This compound is a reactive organophosphorus compound that presents several hazards. It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Key Hazards:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.

  • Causes skin and eye irritation: Direct contact can result in irritation and potential damage.[1]

  • Toxic to aquatic life with long-lasting effects: Improper disposal can lead to significant environmental contamination.[1]

  • Reactivity: As an unstabilized ylide, it is sensitive to moisture and air, leading to decomposition.

Disposal Protocol: A Step-by-Step Approach

The primary principle for the disposal of this compound is to treat it as hazardous waste. All waste materials, including the pure reagent, contaminated materials, and quenched solutions, must be disposed of through an approved waste disposal plant.[1][2]

Step 1: In-Lab Neutralization (Quenching) of Small Residual Amounts

For residual amounts of this compound, such as in reaction flasks or on equipment, a careful quenching procedure is recommended before collection as hazardous waste. This process converts the reactive ylide into less hazardous byproducts.

Experimental Protocol for Quenching:

  • Preparation: Conduct the entire procedure in a functioning chemical fume hood. Ensure an appropriate fire extinguisher (Class B for flammable liquids) is accessible. The flask containing the ylide residue should be under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Solvent Addition: Add a suitable anhydrous, non-reactive solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether to dissolve or suspend the ylide residue.

  • Slow Addition of a Protic Quenching Agent: While stirring vigorously, slowly add a protic solvent to the cooled solution. A common and effective method is a stepwise addition of alcohols followed by water.

    • Begin with the slow, dropwise addition of isopropanol .

    • Once the initial reaction subsides (e.g., color change, cessation of gas evolution), slowly add methanol .

    • Finally, add water dropwise to ensure complete hydrolysis.

  • Monitoring: Observe the reaction for any signs of heat generation or gas evolution. The characteristic red-orange color of the ylide should dissipate.

  • Final Neutralization Check: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir. Check the pH of the aqueous layer to ensure it is near neutral.

  • Waste Collection: The resulting mixture, containing triphenylphosphine (B44618) oxide and methoxymethanol (B1221974) byproducts, should be transferred to a clearly labeled hazardous waste container.

Step 2: Segregation and Collection of Waste

All waste streams containing this compound or its degradation products must be collected and segregated appropriately.

  • Liquid Waste: Collect the quenched reaction mixtures and any solvent used for rinsing glassware in a designated, leak-proof container labeled "Hazardous Waste: this compound (quenched), Triphenylphosphine oxide, Organic Solvents."

  • Solid Waste: Any contaminated solid materials, such as gloves, paper towels, and silica (B1680970) gel from chromatography, must be collected in a separate, clearly labeled container for solid hazardous waste.

Step 3: Storage and Disposal

Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. Ensure containers are tightly sealed and compatible with the waste they contain. Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key properties of this compound relevant to its handling and disposal.

ParameterValueSource
GHS Hazard Statements H302, H315, H319, H411[1]
GHS Precautionary Statements P264, P270, P273, P280, P301+P312+P330, P302+P352, P362, P391, P501[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps PPE Wear Appropriate PPE FumeHood Work in Fume Hood Waste This compound Waste Quench Quench with Protic Solvents (Isopropanol -> Methanol -> Water) Waste->Quench Small residual amounts CollectSolid Collect Contaminated Solid Waste Waste->CollectSolid Contaminated materials CollectLiquid Collect Quenched Liquid Waste Quench->CollectLiquid Label Label Waste Containers CollectLiquid->Label CollectSolid->Label Store Store in Satellite Accumulation Area Label->Store Dispose Dispose via EHS/Licensed Contractor Store->Dispose

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling (Methoxymethylene)triphenylphosphorane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of (Methoxymethylene)triphenylphosphorane, a common Wittig reagent. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] The reagent is also sensitive to air and moisture.[2][5] Therefore, adherence to proper PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[6][7]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Nitrile or neoprene gloves.[7][8] Inspect for tears or punctures before each use.Prevents skin contact, which can cause irritation.[1][3][4]
Body Protection A chemical-resistant lab coat or apron.[6][8]Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood.[2] A respirator may be necessary for large quantities.Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[2][5]
Foot Protection Closed-toe shoes.[8]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are critical to minimize exposure and maintain the integrity of the reagent.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Work Area Preparation: Ensure fume hood is operational. Clear unnecessary items. gather_ppe Gather all necessary PPE as specified in Table 1. prep_area->gather_ppe gather_materials Gather Materials: This compound. Inert gas supply (e.g., Nitrogen, Argon). Dry solvents and glassware. gather_ppe->gather_materials don_ppe Don all PPE. inert_atm Establish Inert Atmosphere: Purge reaction vessel with inert gas. don_ppe->inert_atm weigh Weighing: Weigh the reagent under an inert atmosphere if possible, or quickly in a dry, ventilated area. inert_atm->weigh addition Addition to Reaction: Add the reagent to the reaction vessel under a positive pressure of inert gas. weigh->addition quench Quench any residual reagent carefully with a suitable quenching agent (e.g., isopropanol). decontaminate Decontaminate Glassware: Rinse with an appropriate solvent. quench->decontaminate dispose_waste Dispose of all waste as per the disposal plan. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order. dispose_waste->remove_ppe wash Wash hands thoroughly. remove_ppe->wash

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste

All waste generated from handling this compound must be treated as hazardous waste and disposed of according to institutional and governmental regulations.[1][9]

Table 2: Waste Disposal Guidelines

Waste TypeCollection and StorageDisposal Procedure
Solid Waste Collect un- or non-contaminated solid waste in a designated, clearly labeled, and sealed container.[10] Avoid mixing with other chemical waste.Contact your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal company.
Contaminated Materials Any materials such as filter paper, weighing boats, or contaminated PPE should be collected in a separate, sealed container labeled as "this compound Contaminated Debris."[10]Arrange for pickup and disposal through your institution's EHS department.
Liquid Waste (Quenched) Collect quenched reaction mixtures and solvent rinses in a labeled, sealed container. Do not pour down the drain.[10]Segregate halogenated and non-halogenated solvent waste as per institutional guidelines.[11]

Logical Flow for Waste Disposal

cluster_waste_id Waste Identification & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Waste Generation identify Identify Waste Type: Solid, Liquid, or Contaminated Debris start->identify segregate Segregate waste streams into appropriate, labeled containers. identify->segregate store Store sealed waste containers in a designated hazardous waste accumulation area. segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company. store->contact_ehs provide_info Provide a full and accurate description of the waste. contact_ehs->provide_info pickup Arrange for waste pickup. provide_info->pickup

Caption: A logical workflow for the proper disposal of waste generated from this compound.

Emergency Procedures

In the event of exposure or a spill, immediate action is necessary.

Table 3: First Aid and Spill Management

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][12] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5][12] Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.[12]
Minor Spill For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[10] For liquid spills, use an inert absorbent material to contain the spill, then collect the absorbed material into a sealed container.[10]
Major Spill Evacuate non-essential personnel from the area.[13] Wear appropriate PPE, including respiratory protection.[13] Contain the spill and prevent it from entering drains.[13] Report the spill to your laboratory supervisor and EHS department.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Methoxymethylene)triphenylphosphorane
Reactant of Route 2
(Methoxymethylene)triphenylphosphorane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。